Product packaging for Linalyl benzoate(Cat. No.:CAS No. 126-64-7)

Linalyl benzoate

Cat. No.: B092885
CAS No.: 126-64-7
M. Wt: 258.35 g/mol
InChI Key: BTJXBZZBBNNTOV-UHFFFAOYSA-N
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Description

Linalyl benzoate, also known as fema 2638, belongs to the class of organic compounds known as aromatic monoterpenoids. These are monoterpenoids containing at least one aromatic ring. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound is a bergamot, broom, and gardenia tasting compound that can be found in herbs and spices and mushrooms. This makes this compound a potential biomarker for the consumption of these food products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22O2 B092885 Linalyl benzoate CAS No. 126-64-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dimethylocta-1,6-dien-3-yl benzoate
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InChI

InChI=1S/C17H22O2/c1-5-17(4,13-9-10-14(2)3)19-16(18)15-11-7-6-8-12-15/h5-8,10-12H,1,9,13H2,2-4H3
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InChI Key

BTJXBZZBBNNTOV-UHFFFAOYSA-N
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Canonical SMILES

CC(=CCCC(C)(C=C)OC(=O)C1=CC=CC=C1)C
Source PubChem
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Molecular Formula

C17H22O2
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DSSTOX Substance ID

DTXSID2047191
Record name Linalyl benzoate
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Molecular Weight

258.35 g/mol
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Physical Description

Liquid, yellowish to amber liquid with a heavy, floral, balsamic, fruity odour
Record name Linalyl benzoate
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Record name Linalyl benzoate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

263.00 °C. @ 760.00 mm Hg
Record name Linalyl benzoate
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Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Linalyl benzoate
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Density

0.978-0.999
Record name Linalyl benzoate
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CAS No.

126-64-7
Record name Linalyl benzoate
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Record name 3,7-Dimethyl-1,6-octadien-3-yl benzoate
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Record name 1,6-Octadien-3-ol, 3,7-dimethyl-, 3-benzoate
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Record name LINALYL BENZOATE
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Foundational & Exploratory

Linalyl benzoate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalyl benzoate (B1203000) is a naturally occurring ester, found in the essential oils of plants such as ylang-ylang and tuberose. It is a monoterpenoid recognized for its characteristic floral, balsamic, and fruity aroma.[1] This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analysis of linalyl benzoate, tailored for professionals in research and drug development.

Chemical Properties and Structure

This compound is a combustible liquid that is insoluble in water but soluble in organic solvents and oils.[2] Its key chemical and physical properties are summarized in the tables below.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₇H₂₂O₂[3][4]
Molecular Weight258.36 g/mol [3]
Boiling Point213 °C (lit.)[1][3]
Density0.98 g/mL at 25 °C (lit.)[1][3]
Refractive Indexn20/D 1.508 (lit.)[1][3]
Flash Point>230 °F (>110 °C)[1][3]
logP6.14[3]
Identification and Structure
IdentifierValue
IUPAC Name3,7-dimethylocta-1,6-dien-3-yl benzoate
CAS Number126-64-7
PubChem CID31353
SMILESCC(=CCCC(C)(C=C)OC(=O)C1=CC=CC=C1)C
InChIInChI=1S/C17H22O2/c1-5-17(4,13-9-10-14(2)3)19-16(18)15-11-7-6-8-12-15/h5-8,10-12H,1,9,13H2,2-4H3
InChIKeyBTJXBZZBBNNTOV-UHFFFAOYSA-N

This compound is classified as an aromatic monoterpenoid and a benzoic acid ester.[5] Its structure consists of a benzoate group attached to a linalool (B1675412) moiety.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the esterification of linalool with benzoyl chloride in the presence of a base like pyridine (B92270), which acts as a catalyst and scavenger for the HCl byproduct.

Materials:

  • Linalool

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (B109758) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve linalool in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add pyridine to the cooled solution.

  • Slowly add benzoyl chloride dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 4-12 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

Purification of this compound

The crude product can be purified by fractional distillation under reduced pressure or by column chromatography.

Fractional Distillation:

  • Apparatus: A standard fractional distillation setup with a vacuum pump.

  • Procedure: Heat the crude this compound under reduced pressure. Collect the fraction that distills at the boiling point of this compound (approximately 184-185 °C at 15 mmHg).

Column Chromatography:

  • Stationary Phase: Silica (B1680970) gel.

  • Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate (B1210297) in hexanes.

  • Procedure:

    • Pack a chromatography column with a slurry of silica gel in the initial, least polar eluent.

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column with the solvent system, gradually increasing the polarity.

    • Collect fractions and monitor them by TLC to identify the fractions containing pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Objective: To determine the purity of this compound and identify any impurities.

  • Sample Preparation: Dilute a small amount of the purified this compound in a suitable solvent, such as dichloromethane or ethyl acetate.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Typical GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10 °C/min.

    • Carrier Gas: Helium.

  • Typical MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify this compound based on its retention time and the fragmentation pattern of its mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the chemical structure of this compound.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A ¹H and ¹³C NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra.

  • Expected ¹³C NMR Spectral Data (Reference): The carbonyl carbon of the ester is expected around δ 165-167 ppm. The aromatic carbons would appear in the δ 128-133 ppm range. The carbons of the linalyl moiety would be observed at various shifts depending on their chemical environment.

Infrared (IR) Spectroscopy:

  • Objective: To identify the functional groups present in this compound.

  • Sample Preparation: The spectrum can be obtained from a neat liquid sample placed between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Expected Peak Assignments:

    • ~3080-3030 cm⁻¹: C-H stretching of the aromatic and vinyl groups.

    • ~2970-2850 cm⁻¹: C-H stretching of the aliphatic groups.

    • ~1720 cm⁻¹: C=O stretching of the ester group.

    • ~1600, 1450 cm⁻¹: C=C stretching of the aromatic ring.

    • ~1270, 1110 cm⁻¹: C-O stretching of the ester group.

Signaling Pathways and Experimental Workflows

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification Reactants Linalool + Benzoyl Chloride + Pyridine Reaction Esterification Reaction Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Washing Washing with NaHCO3 and Brine Crude_Product->Washing Drying Drying over MgSO4 Washing->Drying Concentration Solvent Removal Drying->Concentration Purification_Method Fractional Distillation or Column Chromatography Concentration->Purification_Method Pure_Product Pure this compound Purification_Method->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Analytical Workflow

G cluster_analysis Analysis Pure_Product Pure this compound GCMS GC-MS Analysis Pure_Product->GCMS NMR NMR Spectroscopy (1H & 13C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR Data_Analysis Data Interpretation and Structure Confirmation GCMS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis

Caption: Workflow for the analytical characterization of this compound.

References

Linalyl Benzoate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Linalyl benzoate (B1203000) (CAS No: 126-64-7; IUPAC Name: 3,7-dimethylocta-1,6-dien-3-yl benzoate) is a naturally occurring ester with significant potential in the pharmaceutical and cosmetic industries. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities. Detailed experimental protocols for its synthesis and antimicrobial evaluation are presented, alongside a thorough compilation of its physicochemical and toxicological data. Furthermore, this guide elucidates the potential anti-inflammatory mechanism of action, drawing from the established activity of its precursor, linalool (B1675412), on the NF-κB signaling pathway. This document is intended to be a critical resource for researchers and professionals engaged in the exploration of novel therapeutic and formulation agents.

Chemical Identification and Properties

Linalyl benzoate is an ester formed from the reaction of linalool, a tertiary alcohol, and benzoic acid. It is found in the essential oils of several plants, including ylang-ylang and tuberose.

Identifier Value Reference
CAS Number 126-64-7[1]
IUPAC Name 3,7-dimethylocta-1,6-dien-3-yl benzoate[1]
Chemical Formula C₁₇H₂₂O₂[1]
Molecular Weight 258.36 g/mol [1]
Physicochemical Properties
Property Value Reference
Appearance Yellowish to amber liquid[1]
Odor Floral, balsamic, fruity[1]
Boiling Point 263 °C at 760 mmHg[1]
Density 0.978 - 0.999 g/cm³[1]
Refractive Index 1.505 - 1.526[1]
Flash Point > 100 °C (> 212 °F)
Solubility Insoluble in water; soluble in organic solvents and oils.[1]
Spectroscopic Data
Spectroscopy Expected Characteristics
¹H-NMR Signals corresponding to aromatic protons of the benzoate group, vinyl protons, and aliphatic protons of the linalyl group.
¹³C-NMR Resonances for the carbonyl carbon of the ester, aromatic carbons, and aliphatic carbons of the linalyl moiety.
Infrared (IR) Strong absorption band for the C=O stretch of the ester group (around 1715-1730 cm⁻¹), C-O stretching bands, and bands for C=C and C-H bonds.
Mass Spectrometry (MS) A molecular ion peak (M⁺) at m/z 258, with fragmentation patterns corresponding to the loss of the benzoate and linalyl groups.

Synthesis of this compound

This compound can be synthesized via the esterification of linalool with benzoyl chloride.

Experimental Protocol: Synthesis from Linalool and Benzoyl Chloride

Materials:

  • Linalool

  • Benzoyl chloride

  • Pyridine

  • Diethyl ether

  • 5% Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve linalool in an excess of pyridine.

  • Cool the mixture in an ice bath.

  • Slowly add a stoichiometric equivalent of benzoyl chloride to the cooled solution from the dropping funnel with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Transfer the reaction mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer sequentially with 5% hydrochloric acid solution (to remove pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation.

Biological Activity and Potential Applications

This compound is utilized in the fragrance and flavor industries and shows promise for pharmaceutical applications due to its potential antimicrobial and soothing properties.

Antimicrobial Activity

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for assessing antimicrobial activity.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution with MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive controls (wells with bacteria and MHB) and negative controls (wells with MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.

Mechanism of Action: Anti-inflammatory Effects

While the specific signaling pathways modulated by this compound are not yet fully elucidated, the anti-inflammatory mechanisms of its precursor, linalool, have been studied. Linalool is known to inhibit the inflammatory response by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] This pathway is a key regulator of inflammation, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines.

Proposed Signaling Pathway Inhibition

The following diagram illustrates the proposed mechanism by which linalool, and potentially this compound, may exert anti-inflammatory effects through the inhibition of the NF-κB pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_active Active NF-κB (p65/p50) IkBa->NFkB_active Degradation releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Initiates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines LinalylBenzoate Linalool / this compound LinalylBenzoate->IKK Inhibits LinalylBenzoate->NFkB_active Inhibits translocation

Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

Safety and Toxicology

This compound has been evaluated for its safety in various applications.

Toxicological Endpoint Species Route Value Reference
Acute Toxicity (LD₅₀) RatOral> 5000 mg/kg
Acute Toxicity (LD₅₀) RabbitDermal> 5000 mg/kg

Conclusion

This compound is a compound with a well-established profile in the fragrance and flavor industries, and it holds considerable promise for pharmaceutical and cosmetic applications. Its potential antimicrobial and anti-inflammatory properties, coupled with a favorable safety profile, make it an attractive candidate for further research and development. This guide provides a foundational resource for scientists and professionals to explore the full therapeutic potential of this compound.

References

The Floral Signature: An In-depth Technical Guide to the Natural Occurrence and Analysis of Linalyl Benzoate in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linalyl benzoate (B1203000), a significant contributor to the aromatic profile of several plant species, is a naturally occurring ester with a characteristic sweet, floral, and slightly balsamic scent. This technical guide provides a comprehensive overview of the botanical sources of linalyl benzoate, with a focus on its quantitative presence in commercially important essential oils. Detailed methodologies for the extraction and quantification of this volatile compound are presented, alongside an exploration of its biosynthetic origins within the complex network of plant secondary metabolism. This document aims to serve as a valuable resource for researchers in phytochemistry, natural product chemistry, and drug development by consolidating current knowledge and providing practical experimental frameworks.

Natural Occurrence of this compound

This compound has been identified as a key volatile constituent in the essential oils of a select number of flowering plants, most notably in the genera Cananga and Polianthes. Its presence is a critical factor in the characteristic fragrance of these flowers, playing a role in attracting pollinators.

Quantitative Analysis in Key Botanical Sources

The concentration of this compound can vary significantly based on the plant species, the specific cultivar, the developmental stage of the flower, and the extraction method employed. The following table summarizes the available quantitative data for the most prominent natural sources of this compound.

Plant SpeciesCommon NamePlant PartExtraction MethodThis compound Concentration (% of Essential Oil)Reference(s)
Cananga odorataYlang-YlangFlowersHydrodistillation (different fractions)5.39 - 14.42%[1]
Cananga odorataYlang-YlangFlowersSupercritical Fluid Extraction (CO2)Major Component[2]
Polianthes tuberosaTuberoseFlowersSolvent Extraction (Hexane)Present, but not consistently a major component[3]
Polianthes tuberosaTuberoseFlowersEnfleurage (Cold)23.64% (of absolute)

Note: The concentration of this compound in Polianthes tuberosa extracts can be highly variable, with some studies identifying other benzoates like methyl benzoate and benzyl (B1604629) benzoate as more dominant.[3]

Experimental Protocols for Extraction and Quantification

The analysis of this compound from plant matrices requires careful selection of extraction and analytical techniques to ensure accurate quantification and to avoid the degradation of this and other volatile compounds.

Extraction Methodologies

Several methods are employed for the extraction of floral volatiles, each with its own advantages and limitations.

  • Solvent Extraction: This technique is suitable for delicate flowers like tuberose.

    • Protocol:

      • Fresh flower petals are macerated in a non-polar solvent such as hexane (B92381) or petroleum ether for a specified period.

      • The solvent, now containing the aromatic compounds, is filtered to remove the plant material.

      • The solvent is then evaporated under reduced pressure to yield a semi-solid waxy substance known as "concrete."

      • The concrete is further washed with ethanol (B145695) to separate the fragrant oils from the waxes, and upon evaporation of the ethanol, an "absolute" is obtained.

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a non-destructive and solvent-free method ideal for analyzing the volatiles of living flowers.

    • Protocol:

      • A living flower or a specific plant part is enclosed in a glass vial or chamber.

      • An SPME fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB) is exposed to the headspace above the plant material for a defined period to allow for the adsorption of volatile compounds.

      • The fiber is then retracted and directly inserted into the injection port of a gas chromatograph for thermal desorption and analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds like this compound.

  • Protocol:

    • Sample Preparation: The essential oil or extract is diluted in a suitable solvent (e.g., hexane). An internal standard (e.g., n-alkane series) is added for accurate quantification.

    • GC Separation: The sample is injected into a GC equipped with a capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp up gradually to separate the compounds based on their boiling points and polarity.

    • MS Detection: As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with a spectral library (e.g., NIST).

    • Quantification: The concentration of this compound is determined by comparing the peak area of the compound to the peak area of the internal standard.

Biosynthesis of this compound

The biosynthesis of this compound in plants involves the convergence of two major metabolic pathways: the terpenoid pathway, which produces the alcohol moiety (linalool), and the phenylpropanoid pathway, which generates the benzoate moiety (benzoic acid).

The Terpenoid Pathway: Formation of Linalool (B1675412)

Linalool is a monoterpene alcohol synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which occurs in the plastids.

Caption: Overview of the MEP pathway leading to the synthesis of Linalool.

The Phenylpropanoid Pathway: Formation of Benzoic Acid

Benzoic acid is derived from the amino acid phenylalanine through a series of enzymatic reactions.

Caption: Simplified phenylpropanoid pathway for the biosynthesis of Benzoic Acid.

Proposed Final Step: Esterification

The final step in the biosynthesis of this compound is the esterification of linalool with an activated form of benzoic acid, likely benzoyl-CoA. While the specific enzyme responsible for this reaction, a putative linalool benzoyl-CoA acyltransferase, has not yet been fully characterized in ylang-ylang or tuberose, its existence is inferred from the presence of the final product and knowledge of similar enzymatic reactions in plant secondary metabolism.

Caption: Proposed enzymatic reaction for the formation of this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the analysis of this compound from plant material.

Experimental Workflow for this compound Analysis cluster_sampling Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Plant Plant Material (e.g., Flowers) Solvent Solvent Extraction Plant->Solvent HS_SPME Headspace SPME Plant->HS_SPME GCMS GC-MS Analysis Solvent->GCMS HS_SPME->GCMS Identification Compound Identification GCMS->Identification Quantification Quantification GCMS->Quantification

Caption: General experimental workflow for the analysis of this compound.

Conclusion

This compound is a valuable natural product contributing to the desirable aroma of several commercially important plants. This guide has provided a detailed overview of its natural sources, methods for its extraction and quantification, and its biosynthetic origins. Further research is warranted to fully elucidate the specific enzymatic machinery responsible for its formation in plants, which could open avenues for biotechnological production of this sought-after fragrance compound. The provided experimental protocols serve as a robust starting point for researchers aiming to investigate this compound in various plant matrices.

References

The Biosynthesis of Linalyl Benzoate in Flora: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Linalyl benzoate (B1203000), an aromatic monoterpenoid, is a significant contributor to the floral scent of numerous plant species, playing a crucial role in pollinator attraction.[1] Its biosynthesis is a complex process involving the convergence of two major metabolic pathways: the terpenoid pathway for the production of linalool (B1675412) and the phenylpropanoid pathway for the synthesis of benzoic acid. This technical guide provides a comprehensive overview of the biosynthetic route to linalyl benzoate, detailing the precursor molecules, enzymatic steps, and regulatory aspects. It includes a summary of available quantitative data, detailed experimental protocols for the analysis of pathway intermediates and final products, and visualizations of the metabolic and experimental workflows to support further research and potential applications in the pharmaceutical and fragrance industries.

Introduction

The pleasant and characteristic fragrance of many flowers is due to a complex blend of volatile organic compounds, among which esters form a significant class. This compound, with its floral, balsamic, and fruity notes, is found in the essential oils of plants like ylang-ylang and tuberose.[2] Understanding the intricate biochemical machinery that plants employ to synthesize this compound is of great interest for metabolic engineering to enhance fragrance profiles and for the discovery of novel biocatalysts for industrial applications. This guide will dissect the biosynthesis of this compound into its two constituent moieties, linalool and benzoic acid, and explore the final esterification step that joins them.

The Biosynthesis of Linalool

Linalool, an acyclic monoterpene alcohol, is the first key precursor for this compound synthesis.[3] Its carbon skeleton is derived from the fundamental five-carbon building blocks of all terpenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).

The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways

Plants utilize two distinct pathways for the synthesis of IPP and DMAPP, which are localized in different cellular compartments.

  • The Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway commences with the condensation of three molecules of acetyl-CoA to eventually form IPP.[3][4]

  • The 2-C-methyl-D-erythritol 4-phosphate (MEP) Pathway: Localized in the plastids, this pathway uses pyruvate (B1213749) and glyceraldehyde-3-phosphate as initial substrates to produce both IPP and DMAPP. The MEP pathway is generally the primary source of precursors for monoterpene synthesis.[3]

Formation of Geranyl Diphosphate (GPP)

In the plastids, the enzyme Geranyl Diphosphate Synthase (GPPS) catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the ten-carbon precursor, geranyl diphosphate (GPP).[3]

Conversion of GPP to Linalool

The final step in linalool biosynthesis is the conversion of GPP to linalool, a reaction catalyzed by the enzyme Linalool Synthase (LIS) , a member of the terpene synthase (TPS) family.[3][5] LIS facilitates the isomerization of GPP and the subsequent addition of a water molecule to produce linalool.[5] This reaction is stereospecific, with different LIS enzymes producing either (S)-(+)-linalool or (R)-(-)-linalool, each possessing a distinct aroma.[3]

Linalool_Biosynthesis cluster_MVA MVA Pathway (Cytosol) cluster_MEP MEP Pathway (Plastids) cluster_Terpenoid Monoterpene Synthesis (Plastids) AcetylCoA Acetyl-CoA (x3) MVA Mevalonic Acid AcetylCoA->MVA Multiple steps IPP_MVA IPP MVA->IPP_MVA Multiple steps IPP_MEP IPP IPP_MVA->IPP_MEP Transport Pyruvate Pyruvate MEP MEP Pyruvate->MEP G3P Glyceraldehyde-3-P G3P->MEP MEP->IPP_MEP Multiple steps DMAPP_MEP DMAPP MEP->DMAPP_MEP Multiple steps GPP Geranyl Diphosphate (GPP) IPP_MEP->GPP GPPS DMAPP_MEP->GPP GPPS Linalool Linalool GPP->Linalool Linalool Synthase (LIS)

Figure 1: Biosynthesis pathway of Linalool.

The Biosynthesis of Benzoic Acid

The second precursor, benzoic acid, is a product of the phenylpropanoid pathway, which begins with the amino acid L-phenylalanine.

Phenylpropanoid Pathway Initiation

The first committed step is the deamination of L-phenylalanine to trans-cinnamic acid, catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) .

Conversion of trans-Cinnamic Acid to Benzoic Acid

The conversion of trans-cinnamic acid to benzoic acid can proceed through two main routes: the β-oxidative and the non-β-oxidative pathways.

  • β-Oxidative Pathway: In this pathway, trans-cinnamic acid is first activated to cinnamoyl-CoA by a CoA ligase. Subsequently, a series of reactions analogous to fatty acid β-oxidation, involving hydration, dehydrogenation, and thiolytic cleavage, shortens the side chain by two carbons to yield benzoyl-CoA. Benzoyl-CoA can then be hydrolyzed to benzoic acid.

  • Non-β-Oxidative Pathway: This pathway involves the shortening of the side chain without the formation of a CoA ester. While the exact intermediates and enzymes are not fully elucidated for all species, it is proposed to proceed via intermediates such as benzaldehyde, which is then oxidized to benzoic acid by a Benzaldehyde Dehydrogenase (BALD) .

The final step in providing the activated benzoate donor for esterification is the conversion of benzoic acid to benzoyl-CoA by a benzoate:CoA ligase (BZL) .

Benzoic_Acid_Biosynthesis cluster_Phenylpropanoid Phenylpropanoid Pathway cluster_BetaOxidative β-Oxidative Pathway cluster_NonBetaOxidative Non-β-Oxidative Pathway cluster_Activation Final Activation Phe L-Phenylalanine CinnamicAcid trans-Cinnamic Acid Phe->CinnamicAcid PAL CinnamoylCoA Cinnamoyl-CoA CinnamicAcid->CinnamoylCoA CoA Ligase Benzaldehyde Benzaldehyde CinnamicAcid->Benzaldehyde Multiple steps BenzoylCoA_beta Benzoyl-CoA CinnamoylCoA->BenzoylCoA_beta Multiple steps BenzoicAcid Benzoic Acid BenzoylCoA_beta->BenzoicAcid Thioesterase BenzoicAcid_nonbeta Benzoic Acid Benzaldehyde->BenzoicAcid_nonbeta BALD BenzoicAcid_nonbeta->BenzoicAcid BenzoylCoA Benzoyl-CoA BenzoicAcid->BenzoylCoA BZL

Figure 2: Biosynthesis pathway of Benzoic Acid and Benzoyl-CoA.

The Final Esterification Step: Formation of this compound

The final step in the biosynthesis of this compound is the condensation of linalool and an activated benzoic acid derivative. While the specific enzyme responsible for this reaction has not been definitively characterized in all this compound-producing plants, it is highly probable that it belongs to the BAHD family of acyltransferases . These enzymes utilize acyl-CoA thioesters as the acyl donor and a wide range of alcohols as acceptors.

Based on the synthesis of similar esters, such as benzyl (B1604629) benzoate, the most likely candidate for this final step is a benzoyl-CoA:linalool benzoyltransferase (BLBT) . This proposed enzyme would catalyze the transfer of the benzoyl group from benzoyl-CoA to the hydroxyl group of linalool, releasing coenzyme A and forming this compound.

Linalyl_Benzoate_Formation cluster_reaction Proposed Esterification Linalool Linalool LinalylBenzoate This compound Linalool->LinalylBenzoate reaction + BenzoylCoA Benzoyl-CoA BenzoylCoA->LinalylBenzoate CoA Coenzyme A LinalylBenzoate->CoA Proposed: Benzoyl-CoA:linalool benzoyltransferase (BLBT)

Figure 3: Proposed final step in this compound biosynthesis.

Quantitative Data

Quantitative data on the biosynthesis of this compound is sparse in the literature. However, data from related pathways can provide valuable insights. The following table summarizes relevant quantitative information.

ParameterValueOrganism/EnzymeReference
Linalool Synthase (LIS)
Km (GPP)56 µMMentha citrata[6]
kcat0.83 s-1Mentha citrata[6]
Benzoic Acid Methyltransferase (BAMT)
BAMT Activity~3.4 pkat per flowerAntirrhinum majus (Snapdragon)[7]
Volatile Emission
Methyl Benzoate EmissionVaries with flower ageAntirrhinum majus (Snapdragon)[7]
Methyl & Ethyl Benzoate EmissionMax at full-opening stageLilium 'Siberia'[8][9]

Experimental Protocols

Headspace Volatile Collection and GC-MS Analysis

This protocol is adapted for the analysis of this compound emitted from floral tissues.

Objective: To collect and identify volatile compounds, including this compound, emitted from living flowers.

Materials:

  • Intact, blooming flowers

  • Oven bags (baked to remove contaminants)

  • Portable air sampling pump

  • Adsorbent tubes (e.g., Tenax TA)

  • Gas chromatograph-mass spectrometer (GC-MS) with a thermal desorption unit

  • Internal standard (e.g., ethyl decanoate)

Procedure:

  • Carefully enclose a single flower or a small group of flowers in a pre-cleaned oven bag.

  • Seal the bag around the stem using a non-reactive tie.

  • Connect the inlet of an adsorbent tube to an opening in the bag and the outlet to the air sampling pump.

  • Draw air from the bag through the adsorbent tube at a controlled flow rate (e.g., 100-200 mL/min) for a defined period (e.g., 1-4 hours).

  • After collection, cap the adsorbent tube and store it at 4°C until analysis.

  • For analysis, place the adsorbent tube in the thermal desorption unit of the GC-MS.

  • The trapped volatiles are thermally desorbed, separated on the GC column, and identified by their mass spectra.

  • Quantification can be achieved by comparing the peak area of this compound to that of a known amount of an internal standard.[10]

Volatile_Collection_Workflow A Enclose Flower in Bag B Connect Adsorbent Tube and Pump A->B C Draw Air Through Tube B->C D Cap and Store Tube C->D E Thermal Desorption D->E F GC-MS Analysis E->F G Data Interpretation F->G

Figure 4: Workflow for headspace volatile collection and analysis.
Enzyme Assays for Acyltransferases

This protocol provides a general framework for assaying the activity of the putative benzoyl-CoA:linalool benzoyltransferase.

Objective: To determine the enzymatic activity of a candidate acyltransferase in producing this compound.

Materials:

  • Protein extract from floral tissue or recombinantly expressed enzyme

  • Linalool substrate

  • Benzoyl-CoA substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Organic solvent for extraction (e.g., hexane)

  • GC-MS for product identification and quantification

  • Internal standard (e.g., tetradecane)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, linalool, and the protein extract.

  • Initiate the reaction by adding benzoyl-CoA.

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

  • Stop the reaction by adding an organic solvent (e.g., hexane) containing an internal standard.

  • Vortex vigorously to extract the enzymatic product, this compound.

  • Centrifuge to separate the organic and aqueous phases.

  • Analyze a sample of the organic phase by GC-MS.

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Quantify the product based on its peak area relative to the internal standard.

Enzyme_Assay_Workflow A Prepare Reaction Mixture (Buffer, Linalool, Enzyme) B Initiate with Benzoyl-CoA A->B C Incubate B->C D Stop Reaction and Extract with Solvent + Internal Standard C->D E Centrifuge D->E F Analyze Organic Phase by GC-MS E->F G Identify and Quantify Product F->G

Figure 5: General workflow for an acyltransferase enzyme assay.

Conclusion and Future Perspectives

The biosynthesis of this compound is a testament to the metabolic versatility of plants, integrating precursors from two distinct and fundamental pathways. While the formation of linalool and benzoic acid is well-understood, the final esterification step, likely catalyzed by a member of the BAHD acyltransferase family, requires further investigation to identify and characterize the specific enzyme involved. The protocols and pathway diagrams presented in this guide offer a solid foundation for researchers to pursue these and other questions related to the regulation and evolution of floral scent biosynthesis. Elucidating the complete pathway and its regulatory network will not only enhance our fundamental understanding of plant biochemistry but also open up new avenues for the biotechnological production of valuable fragrance compounds.

References

Physical and chemical characteristics of Linalyl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linalyl benzoate (B1203000) (C₁₇H₂₂O₂) is an aromatic ester recognized for its characteristic floral and fruity scent, leading to its widespread use in the fragrance and flavor industries. This technical guide provides an in-depth overview of the physical and chemical characteristics of linalyl benzoate, including its physicochemical properties, spectral data, and chemical reactivity. Detailed experimental protocols for its synthesis, purification, and analysis are presented to facilitate its application in research and development. This document aims to serve as a comprehensive resource for professionals in chemistry, pharmacology, and drug development who are interested in the scientific and technical aspects of this compound.

Introduction

This compound, the ester of linalool (B1675412) and benzoic acid, is a naturally occurring compound found in some essential oils, though it is often synthesized for commercial use.[1] Its pleasant aromatic profile makes it a valuable ingredient in perfumery and as a flavoring agent.[2][3] Beyond its sensory properties, this compound is of interest for its potential applications in topical formulations due to its soothing characteristics.[4] This guide delves into the core physical and chemical attributes of this compound, providing a foundation for its further study and application.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a comprehensive overview of its key characteristics.

Physical Properties

This compound is typically a colorless to pale yellow liquid at room temperature with a characteristic floral, balsamic, and fruity odor.[2]

PropertyValueReference(s)
Molecular Formula C₁₇H₂₂O₂[4]
Molecular Weight 258.36 g/mol [4]
Appearance Yellowish to amber liquid[2]
Boiling Point 263 °C at 760 mmHg[2]
Density 0.978 - 0.999 g/cm³[2]
Refractive Index 1.505 - 1.526[2]
Solubility Insoluble in water; soluble in organic solvents and oils.[2]
Flash Point > 93.3 °C (> 200 °F)
Vapor Pressure 0.000047 mmHg at 25 °C (estimated)[3]
Chemical Identifiers
IdentifierValueReference(s)
IUPAC Name 3,7-dimethylocta-1,6-dien-3-yl benzoate[2]
CAS Number 126-64-7[2]
SMILES CC(=CCCC(C)(C=C)OC(=O)C1=CC=CC=C1)C[2]
InChIKey BTJXBZZBBNNTOV-UHFFFAOYSA-N[2]

Experimental Protocols

Synthesis of this compound via Schotten-Baumann Reaction

This compound is commonly synthesized through the esterification of linalool with benzoyl chloride, a process known as the Schotten-Baumann reaction.[5][6][7] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

  • Linalool

  • Benzoyl chloride

  • Pyridine or aqueous sodium hydroxide (B78521) (as a base)

  • Anhydrous diethyl ether or dichloromethane (B109758) (as a solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve linalool in an anhydrous solvent (e.g., diethyl ether).

  • Add a stoichiometric equivalent of a base (e.g., pyridine) to the solution and cool the flask in an ice bath.

  • Slowly add a stoichiometric equivalent of benzoyl chloride from the dropping funnel to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with distilled water, saturated sodium bicarbonate solution, and again with distilled water to remove unreacted benzoyl chloride, benzoic acid, and the base.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be further purified by vacuum distillation.

Synthesis_Workflow Reactants Linalool + Benzoyl Chloride + Base (Pyridine) Reaction Schotten-Baumann Reaction (in Solvent) Reactants->Reaction Workup Aqueous Workup (Washing with H₂O & NaHCO₃) Reaction->Workup Drying Drying of Organic Layer (Anhydrous MgSO₄) Workup->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification Purification (Vacuum Distillation) Evaporation->Purification Product Pure Linalyl Benzoate Purification->Product

Analytical Characterization

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds.[8] A diluted sample of this compound is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound.[9]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the ester carbonyl group (C=O) and the aromatic C=C bonds of the benzoate group, as well as the C-O stretching of the ester linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The ¹H NMR spectrum will show distinct signals for the protons in the linalyl and benzoate moieties, with chemical shifts and coupling patterns that are characteristic of their chemical environment. The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

Analytical_Methods cluster_separation Separation & Identification cluster_structure Structural Elucidation GCMS Gas Chromatography- Mass Spectrometry (GC-MS) IR Infrared (IR) Spectroscopy NMR Nuclear Magnetic Resonance (NMR) Spectroscopy LinalylBenzoate This compound Sample LinalylBenzoate->GCMS Purity & Identity LinalylBenzoate->IR Functional Groups LinalylBenzoate->NMR Molecular Structure

Chemical Reactivity and Stability

This compound is an ester and thus susceptible to hydrolysis under both acidic and basic conditions, which would yield linalool and benzoic acid. It is generally stable under normal storage conditions, but should be protected from strong acids, strong bases, and oxidizing agents.

Applications in Research and Development

The well-defined chemical and physical properties of this compound make it a useful molecule in various research contexts. Its potential as a skin-soothing agent warrants further investigation in dermatological and cosmetic formulations.[4] Furthermore, its pleasant scent and low volatility make it a candidate for controlled-release fragrance systems. In drug development, it could be explored as a non-active component in topical delivery systems, where its aromatic properties could improve patient compliance.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical characteristics of this compound. The data presented in a structured format, along with detailed experimental protocols and illustrative diagrams, offer a comprehensive resource for researchers, scientists, and professionals in drug development. A thorough understanding of its properties is crucial for its effective and safe application in various scientific and industrial fields. Further research into its biological activities could unveil new applications for this versatile aromatic ester.

References

Linalyl Benzoate: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of linalyl benzoate (B1203000), a widely used fragrance and flavoring agent, in various organic solvents. Understanding the solubility of this compound is critical for its effective formulation, application, and analysis in diverse fields, including pharmaceuticals, cosmetics, and food science. This document presents available solubility data, detailed experimental protocols for its determination, and a workflow for solubility testing.

Introduction to Linalyl Benzoate

This compound (C₁₇H₂₂O₂) is the benzoate ester of linalool, a naturally occurring terpene alcohol. It is characterized by a pleasant floral and fruity aroma. Its molecular structure, consisting of a bulky non-polar terpene moiety and a more polar benzoate group, dictates its solubility behavior, making it generally soluble in organic solvents and insoluble in water.

Qualitative and Quantitative Solubility of this compound

Currently, publicly available quantitative data on the solubility of this compound in a wide range of organic solvents is limited. However, qualitative descriptions consistently indicate its good solubility in common organic solvents. The following table summarizes the available information and provides a template for recording experimentally determined quantitative data.

Solvent ClassificationSolventTemperature (°C)Qualitative SolubilityQuantitative Solubility ( g/100 mL)
Alcohols EthanolRoom TemperatureMiscible[1]Data not available
Methanol (B129727)SolubleData not available
Ketones AcetoneSolubleData not available
Ethers Diethyl EtherSolubleData not available
Hydrocarbons HexaneSoluble in oils[1][2]Data not available
Aqueous Water25Insoluble[1][2][3]0.000218 (estimated)[3]

Experimental Protocol for Determination of this compound Solubility

To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The following methodology outlines a comprehensive approach to determining the solubility of this compound in various organic solvents.

Materials and Equipment
  • This compound: High purity grade (>98%)

  • Solvents: HPLC or analytical grade of the desired organic solvents (e.g., ethanol, methanol, acetone, diethyl ether, hexane)

  • Analytical Balance: Accurate to ±0.0001 g

  • Vials: Glass vials with screw caps

  • Constant Temperature Bath/Shaker: To maintain a stable temperature

  • Syringe Filters: 0.45 µm pore size, compatible with the solvent

  • Volumetric Flasks and Pipettes: For accurate dilutions

  • High-Performance Liquid Chromatography (HPLC) System: With a UV detector

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of this compound solubility.

G prep Preparation of Saturated Solution equil Equilibration prep->equil Incubate at constant temperature with agitation sampling Sampling and Filtration equil->sampling Allow solid to settle dilution Dilution sampling->dilution Withdraw supernatant and filter analysis HPLC Analysis dilution->analysis Dilute sample to fall within calibration curve range quant Quantification analysis->quant Determine concentration from peak area

Caption: Workflow for the experimental determination of this compound solubility.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid this compound at the end of this period is crucial.

  • Sampling and Filtration:

    • Stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 4 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

  • Gravimetric Analysis (Optional but recommended for confirmation):

    • Weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound.

    • Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved this compound.

    • Calculate the solubility in g/100 mL.

  • Quantitative Analysis by HPLC:

    • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

    • Sample Analysis: Accurately dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

    • Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

HPLC Conditions
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A suitable mixture of acetonitrile (B52724) and water or methanol and water.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 230 nm).

  • Injection Volume: 10-20 µL.

Logical Relationship for Solubility Classification

The solubility of an organic compound can be systematically classified based on its behavior in a series of solvents. The following diagram illustrates a logical workflow for classifying the solubility of a compound like this compound.

G start Start with Unknown Compound water Test Solubility in Water start->water ether Test Solubility in Diethyl Ether water->ether Insoluble s1 Soluble (S1) water->s1 Soluble naoh Test Solubility in 5% NaOH ether->naoh Insoluble s2 Soluble (S2) ether->s2 Soluble hcl Test Solubility in 5% HCl naoh->hcl Insoluble a1 Acidic (A1) naoh->a1 Soluble h2so4 Test Solubility in conc. H2SO4 hcl->h2so4 Insoluble b Basic (B) hcl->b Soluble n Neutral (N) h2so4->n Soluble i Inert (I) h2so4->i Insoluble insoluble Insoluble a2 Weakly Acidic (A2)

Caption: Logical workflow for the classification of organic compound solubility.

Based on its known properties, this compound would be expected to be insoluble in water and soluble in diethyl ether, placing it in the category of non-polar or weakly polar compounds that are not strongly acidic or basic. Further testing with acidic and basic solutions would confirm its classification as a neutral compound.

Conclusion

While qualitative data confirms the solubility of this compound in common organic solvents, there is a clear need for robust quantitative data to aid in its scientific and industrial applications. The detailed experimental protocol provided in this guide offers a standardized method for researchers and professionals to determine the precise solubility of this compound in various organic media. The generation of such data will be invaluable for optimizing formulations, ensuring product stability, and advancing research in fields where this versatile compound is employed.

References

Spectroscopic Analysis of Linalyl Benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Linalyl benzoate (B1203000) (3,7-dimethylocta-1,6-dien-3-yl benzoate) is an aromatic monoterpenoid ester with the chemical formula C₁₇H₂₂O₂.[1][2][3] It is recognized for its characteristic heavy, floral, and balsamic-fruity odor and is utilized as a flavoring and fragrance agent.[2][4] This technical guide provides a detailed overview of the key spectroscopic data for linalyl benzoate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Predicted Spectroscopic Data

While experimental spectra for this compound are available in select databases, detailed peak assignments are not always publicly accessible.[1][2] The data presented in the following tables are predicted based on the known spectroscopic behavior of its constituent functional groups—the benzoate moiety and the linalyl group—derived from analogous compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The spectra are typically recorded in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).

Predicted ¹H-NMR Data (400 MHz, CDCl₃)

The predicted ¹H-NMR spectrum of this compound is characterized by signals from the aromatic protons of the benzoate group and the aliphatic and olefinic protons of the linalyl group.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 8.05dd2HAromatic (ortho-H)
~ 7.55t1HAromatic (para-H)
~ 7.45t2HAromatic (meta-H)
~ 6.00dd1HOlefinic (-CH=CH₂)
~ 5.25d1HOlefinic (-CH=CH₂) (trans)
~ 5.15t1HOlefinic (-C=CH-)
~ 5.10d1HOlefinic (-CH=CH₂) (cis)
~ 2.10m2HAllylic (-CH₂-)
~ 1.70m2HAliphatic (-CH₂-)
~ 1.68s3HMethyl (-C(CH₃)=)
~ 1.60s3HMethyl (-C(CH₃)=)
~ 1.55s3HMethyl (O-C-CH₃)

Predicted ¹³C-NMR Data (100 MHz, CDCl₃)

The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) (ppm)Assignment
~ 166.0Carbonyl (C=O)
~ 144.5Olefinic (-CH=CH₂)
~ 133.0Aromatic (para-C)
~ 131.0Aromatic (ipso-C)
~ 130.0Olefinic (-C(CH₃)=)
~ 129.5Aromatic (ortho-C)
~ 128.5Aromatic (meta-C)
~ 124.0Olefinic (-C=CH-)
~ 115.0Olefinic (=CH₂)
~ 85.0Quaternary Carbon (O-C(CH₃)-)
~ 42.0Allylic (-CH₂-)
~ 25.5Methyl (-C(CH₃)=)
~ 23.0Methyl (O-C-CH₃)
~ 22.5Aliphatic (-CH₂-)
~ 17.5Methyl (-C(CH₃)=)
Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For a liquid sample like this compound, the spectrum is typically acquired "neat" as a thin film between salt plates.

Predicted IR Absorption Data (Neat Film)

Wavenumber (cm⁻¹)IntensityAssignment of Vibration
~ 3080 - 3030MediumAromatic & Olefinic C-H Stretch
~ 2970 - 2850StrongAliphatic C-H Stretch (CH₃, CH₂)
~ 1720StrongC=O Stretch (Conjugated Ester)
~ 1645MediumC=C Stretch (Alkene)
~ 1600, 1585, 1450MediumC=C Stretch (Aromatic Ring)
~ 1270StrongAsymmetric C-O-C Stretch (Ester)
~ 1110StrongSymmetric C-O-C Stretch (Ester)
~ 710StrongC-H Out-of-plane Bend (Monosubstituted Aromatic Ring)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common analytical method.

Predicted Mass Spectrometry Fragmentation Data (EI)

m/zRelative IntensityPredicted Fragment Ion
258Low[M]⁺ (Molecular Ion)
136Medium[C₁₀H₁₆]⁺ (Linalool/Linalyl fragment)
121Medium[C₉H₁₃]⁺ (Fragment from linalyl cation)
105High (Base Peak)[C₆H₅CO]⁺ (Benzoyl cation)
77High[C₆H₅]⁺ (Phenyl cation)
69Medium[C₅H₉]⁺ (Terpene fragment)
41Medium[C₃H₅]⁺ (Allyl cation)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of pure this compound for ¹H-NMR (or 50-100 mg for ¹³C-NMR) into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Ensure the sample is fully dissolved, using gentle vortexing if necessary.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter. The final liquid height should be approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to optimize its homogeneity, minimizing peak broadening and distortion.

    • Acquire the ¹H and ¹³C spectra using standard acquisition parameters on a 400 MHz (or higher) spectrometer. For ¹H-NMR, a typical experiment involves 8-16 scans. For ¹³C-NMR, a larger number of scans will be required to achieve a good signal-to-noise ratio.

    • Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

    • Integrate the peaks in the ¹H-NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Neat Liquid Film):

    • Ensure the surfaces of two salt plates (e.g., NaCl or KBr) are clean and dry. Handle the plates by their edges to avoid moisture contamination.

    • Place one to two drops of liquid this compound onto the center of one salt plate.

    • Carefully place the second salt plate on top and gently rotate it a quarter turn to spread the liquid into a thin, uniform film, ensuring no air bubbles are trapped.

    • Place the assembled salt plates into the sample holder of the FTIR spectrometer.

  • Data Acquisition:

    • Perform a background scan with the empty spectrometer to record the spectrum of atmospheric CO₂ and water vapor, which will be subtracted from the sample spectrum.

    • Place the sample holder containing the prepared plates into the spectrometer's beam path.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Set the spectral range from 4000 cm⁻¹ to 400 cm⁻¹.

    • Process the resulting spectrum by performing the background subtraction and annotating the significant peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Instrumentation and Data Acquisition:

    • Gas Chromatograph (GC) Conditions:

      • Injector: Split/splitless injector, set to 250 °C with a split ratio of 20:1.

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Oven Program: Start at 50 °C, hold for 1 minute, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Mass Spectrometer (MS) Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-400.

    • Analysis:

      • Inject 1 µL of the prepared sample into the GC-MS system.

      • Acquire the data.

      • Identify the peak corresponding to this compound based on its retention time.

      • Analyze the mass spectrum of the identified peak, comparing the fragmentation pattern to known patterns for benzoate esters and terpenes.

Workflow Visualization

The logical workflow for the spectroscopic analysis of a chemical compound like this compound is illustrated below.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_output Final Output Sample Pure this compound (Liquid) Prep_NMR Dissolve in CDCl3 Filter into NMR Tube Sample->Prep_NMR Prep_IR Apply as Neat Film on Salt Plates Sample->Prep_IR Prep_MS Dilute in Solvent (e.g., Ethyl Acetate) Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H & ¹³C Spectra) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS GC-MS System Prep_MS->Acq_MS Ana_NMR Process FID (FT, Phasing, Baseline) Reference to TMS Assign Peaks Acq_NMR->Ana_NMR Ana_IR Background Subtraction Identify Functional Group Vibrations Acq_IR->Ana_IR Ana_MS Analyze Chromatogram Interpret Mass Spectrum (Fragmentation Pattern) Acq_MS->Ana_MS Output Structure Elucidation & Spectroscopic Profile Ana_NMR->Output Ana_IR->Output Ana_MS->Output

Caption: General workflow for the spectroscopic characterization of this compound.

References

Discovery and history of Linalyl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Linalyl Benzoate (B1203000): Discovery, History, and Characterization

Introduction

Linalyl benzoate (CAS No. 126-64-7) is an aromatic monoterpenoid ester valued for its complex and pleasant aroma.[1] Chemically identified as 3,7-Dimethyl-1,6-octadien-3-yl benzoate, it is a key ingredient in the fragrance and flavor industries.[2] Its characteristic scent is described as floral, with notes of tuberose, balsam, and fruit, lending warmth and softness to fragrance compositions.[2][3][4] Beyond its olfactory contributions, this compound is utilized as a flavoring agent in food and beverages and finds application in cosmetics as both a fragrance component and a skin-conditioning agent.[5] This guide provides a comprehensive technical overview of its history, physicochemical properties, synthesis, and analytical characterization for researchers and professionals in drug development and chemical sciences.

History and Discovery

While a singular date of discovery for this compound is not well-documented, its history is intrinsically linked to the analysis of essential oils. It has been identified as a naturally occurring compound in the essential oils of plants like ylang-ylang (Cananga odorata) and tuberose (Polianthes tuberosa), as well as in certain species of mushrooms.[4][6]

Its formal recognition and characterization as a safe flavoring substance are marked by its inclusion in industry and regulatory databases. It is designated as FEMA Number 2638 by the Flavor and Extract Manufacturers Association, indicating it is generally recognized as safe (GRAS) for use in food.[1][3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) also lists it under number 859.[1][7] The history of this compound is one of gradual characterization through its isolation from natural sources and subsequent synthesis for commercial use, rather than a single discovery event.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its application in various formulations. It is a liquid, typically appearing yellow to brownish, and is insoluble in water but soluble in organic solvents and oils.[1][3]

PropertyValueSource(s)
Chemical Formula C₁₇H₂₂O₂[2]
Molecular Weight 258.36 g/mol [4][5]
CAS Number 126-64-7[1][2][3]
Appearance Yellow to brownish clear liquid[3][5]
Odor Profile Floral, tuberose, balsamic, fruity[2][3][4]
Boiling Point 212-214 °C; 263 °C at 760 mmHg[1][5]
Specific Gravity 0.980 - 0.991 @ 25 °C[3]
Refractive Index 1.507 - 1.510 @ 20 °C[3]
Flash Point 97.78 °C (208 °F)[3]
Vapor Pressure 0.0133 hPa[2]
Solubility Insoluble in water; soluble in organic solvents and oils[1]
logP (Octanol/Water) 5.7 - 6.1 (estimated)[2][3]
Kovats Retention Index ~1781 (standard non-polar column)[1]

Experimental Protocols

Synthesis: Esterification of Linalool (B1675412)

This compound is typically prepared via the esterification of linalool with benzoyl chloride.[4] A common laboratory method is the Schotten-Baumann reaction, which uses a base to neutralize the HCl byproduct.

Methodology:

  • Reactant Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve linalool (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or toluene. Add a stoichiometric excess of a base, such as pyridine (B92270) (1.2 eq) or triethylamine (B128534) (1.5 eq), to the solution.

  • Reaction: Cool the flask in an ice bath to 0-5 °C. Add benzoyl chloride (1.1 eq) dropwise from the dropping funnel over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the linalool spot has disappeared.[8]

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl to remove the base, saturated NaHCO₃ solution to remove unreacted benzoyl chloride, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.[9]

G cluster_synthesis Synthesis Workflow cluster_workup Workup and Purification Reactants Linalool + Pyridine in DCM Cooling Cool to 0-5 °C Reactants->Cooling Addition Add Benzoyl Chloride (dropwise) Cooling->Addition Stirring Stir at Room Temp (4-6h) Addition->Stirring Quench Quench with Water Stirring->Quench Reaction Complete Wash Sequential Washes (HCl, NaHCO₃, Brine) Quench->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Vacuum Distillation or Column Chromatography Concentrate->Purify Product Product Purify->Product Pure this compound

Figure 1: Synthesis and Purification Workflow for this compound.
Analytical Characterization

To confirm the identity and purity of synthesized this compound, standard analytical techniques are employed.

4.2.1 Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is used to determine the purity of the sample and confirm its molecular weight.[10]

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent like ethyl acetate (B1210297) or hexane.

  • GC Conditions: Inject 1 µL of the sample into a GC equipped with a non-polar capillary column (e.g., DB-5ms or HP-5ms). Use a temperature program starting at 60°C, holding for 2 minutes, then ramping at 10°C/min to 280°C and holding for 5 minutes.

  • MS Conditions: The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.

  • Data Analysis: The retention time of the major peak is compared to a standard, and the resulting mass spectrum is analyzed for the molecular ion peak (m/z 258) and characteristic fragmentation patterns. The purity is calculated from the peak area in the total ion chromatogram (TIC).

4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • Spectral Interpretation: The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the benzoate group (δ ~7.4-8.1 ppm), the vinyl protons (δ ~5.0-6.0 ppm), and the aliphatic and methyl protons of the linalyl moiety. The ¹³C NMR spectrum will confirm the presence of 17 distinct carbon atoms, including the carbonyl carbon of the ester (δ ~166 ppm).

G cluster_analysis Analytical Characterization Workflow cluster_conclusion Final Assessment Sample Purified this compound Sample GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR GCMS_Result Purity Assessment & Retention Time GCMS->GCMS_Result Data MS_Result Mass Spectrum & MW Confirmation GCMS->MS_Result Data NMR_Result Structural Confirmation NMR->NMR_Result Data Final Identity, Purity, and Structure Verified GCMS_Result->Final MS_Result->Final NMR_Result->Final

Figure 2: Analytical Characterization Workflow for this compound.

Biological Activity

While this compound itself is primarily studied for its fragrance properties, related compounds like its precursor, linalool, and its structural isomer, linalyl acetate, are known to possess biological activities. Linalool and linalyl acetate have demonstrated anti-inflammatory, antimicrobial, and antioxidant effects in various studies.[11][12][13] For example, they play a major role in the anti-inflammatory activity of essential oils in which they are present.[12] this compound is suggested to have potential soothing properties in topical pharmaceutical formulations and may possess antimicrobial characteristics, though these are less extensively documented than those of its analogs.[5] Further research is required to fully elucidate the specific biological pathways and pharmacological potential of this compound.

Conclusion

This compound is a well-established aromatic compound with significant commercial importance in the flavor and fragrance sectors. Its history is rooted in the study of natural essential oils, and its synthesis is achievable through standard esterification protocols. The physicochemical and analytical data presented provide a foundation for its use in research and development. While its own biological activities are an area for future exploration, the known properties of its chemical relatives suggest potential for broader applications. This guide serves as a technical resource for scientists engaged in the study and application of this versatile monoterpenoid ester.

References

Linalyl Benzoate in Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalyl benzoate (B1203000) is an ester recognized for its delicate, sweet, floral, and slightly balsamic aroma. It is a naturally occurring compound found in the essential oils of several aromatic plants, most notably ylang-ylang (Cananga odorata) and tuberose (Polianthes tuberosa).[1] This technical guide provides an in-depth overview of the occurrence of linalyl benzoate in these essential oils, presenting available quantitative data, detailed experimental protocols for extraction and analysis, and visual representations of key workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of natural products chemistry, pharmacology, and drug development who are interested in the scientific exploration of this aromatic compound.

Natural Occurrence of this compound

This compound is a significant contributor to the characteristic fragrance of ylang-ylang and tuberose essential oils. While its presence is well-documented, precise quantitative data for this compound itself is often not the primary focus of many compositional studies of these complex essential oils. Research has more frequently quantified its precursors and related esters.

Ylang-Ylang (Cananga odorata)

The essential oil of ylang-ylang is a complex mixture of volatile organic compounds, with its composition varying depending on the geographical origin, the stage of flower development, and the extraction method used. While direct quantification of this compound is scarce in readily available literature, studies consistently report the presence of its parent alcohol, linalool (B1675412), and other benzoate esters, such as benzyl (B1604629) benzoate, as major constituents. This suggests the biochemical pathways for the formation of this compound are active in the plant.

Tuberose (Polianthes tuberosa)

Tuberose absolute, obtained from the flowers of Polianthes tuberosa, is highly valued in perfumery for its intense and captivating floral scent. Similar to ylang-ylang, the essential oil of tuberose is a complex matrix of aromatic compounds. Studies on tuberose oil composition have identified methyl benzoate and benzyl benzoate as significant components, indicating the presence of benzoic acid derivatives.[2][3]

Quantitative Data on Related Compounds in Essential Oils

While direct quantitative data for this compound is limited, the following tables summarize the reported concentrations of related and major aromatic compounds in ylang-ylang and tuberose essential oils to provide context on the chemical environment in which this compound is found.

Table 1: Key Aromatic Compounds in Ylang-Ylang (Cananga odorata) Essential Oil

CompoundConcentration Range (%)Analytical MethodReference
Linalool7.28 - 8.7GC-MS[4][5]
Benzyl Benzoate3.8 - 13.62GC-MS[4][5]
Geranyl Acetate7.79GC-MS[5]
Benzyl AcetateMajor ComponentGC-MS
p-Cresyl Methyl EtherMajor ComponentGC-MS
β-Caryophyllene10.12 - 26.8GC-MS[4][5]
Germacrene D8.1 - 8.10GC-MS[4][5]

Table 2: Key Aromatic Compounds in Tuberose (Polianthes tuberosa) Absolute

CompoundConcentration (%)Extraction MethodAnalytical MethodReference
Methyl Benzoate30.17Cold EnfleurageGC-MS[3]
Benzyl Benzoate23.64Cold EnfleurageGC-MS[3]
Methyl Salicylate12.11Cold EnfleurageGC-MS[3]
(E)-Methyl Isoeugenol8.83Cold EnfleurageGC-MS[3]
Benzyl Benzoate24.25Hexane ExtractionGC-MS[3]

Experimental Protocols

The extraction and analysis of this compound from essential oils require meticulous experimental procedures to ensure accurate identification and quantification. The following sections detail the common methodologies employed.

Essential Oil Extraction

Several methods are utilized for the extraction of essential oils from plant materials. The choice of method can significantly impact the final composition of the oil.

1. Steam Distillation: This is a widely used method for extracting essential oils.[6]

  • Principle: Steam is passed through the plant material, causing the volatile compounds to vaporize. The mixture of steam and volatile compounds is then condensed, and the essential oil is separated from the water.

  • Protocol:

    • Fresh or dried plant material (e.g., ylang-ylang flowers) is packed into a still.

    • Steam is introduced into the bottom of the still, permeating the plant material.

    • The volatile compounds are carried by the steam into a condenser.

    • The condensate is collected in a separator, where the less dense essential oil forms a layer on top of the water and is collected.

    • The distillation time can be optimized to maximize the yield of specific compounds.[7]

2. Hydrodistillation: A variation of steam distillation where the plant material is in direct contact with boiling water.[8]

  • Principle: The plant material is boiled in water, and the resulting steam, rich in volatile compounds, is condensed and collected.

  • Protocol:

    • The plant material is placed in a flask with water.

    • The flask is heated to boiling.

    • The steam and volatilized essential oil components pass through a condenser.

    • The collected distillate separates into an aqueous layer and the essential oil.

3. Solvent-Free Microwave Extraction (SFME): An advanced and efficient extraction method.[8]

  • Principle: Microwaves are used to heat the water within the plant material, causing the cells to rupture and release the essential oil.

  • Protocol:

    • Fresh plant material is placed in a microwave reactor.

    • The material is irradiated with microwaves for a specified time and power.

    • The released essential oil is collected through a condenser system. This method is noted for being faster and yielding higher quality oil in some cases.[8]

4. Solvent Extraction: Used to produce absolutes, particularly for delicate flowers like tuberose.[3]

  • Principle: A non-polar solvent is used to dissolve the aromatic compounds from the plant material. The solvent is then evaporated to yield a waxy substance called "concrete," from which the absolute is obtained by extraction with ethanol (B145695).

  • Protocol:

    • Fresh flowers are repeatedly washed with a solvent (e.g., hexane).

    • The solvent is removed under vacuum to yield the concrete.

    • The concrete is then treated with ethanol to dissolve the aromatic molecules, leaving behind the waxes.

    • The ethanol is evaporated to yield the final absolute.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile compounds in essential oils.

  • Principle: The essential oil sample is injected into a gas chromatograph, where its components are separated based on their boiling points and polarity as they pass through a capillary column. The separated components then enter a mass spectrometer, which ionizes and fragments them, producing a unique mass spectrum for each compound that allows for its identification.

  • Typical GC-MS Parameters:

    • Injection: A small volume of the diluted essential oil is injected into the GC inlet.

    • Column: A non-polar or medium-polar capillary column (e.g., DB-5 or HP-5MS) is commonly used.

    • Oven Temperature Program: A temperature gradient is applied to the oven to elute compounds with a wide range of boiling points. A typical program might start at 60°C and ramp up to 280°C.

    • Carrier Gas: Helium or hydrogen is used as the carrier gas.

    • Mass Spectrometer: Operates in electron ionization (EI) mode, typically at 70 eV.

    • Identification: Compounds are identified by comparing their mass spectra and retention indices with those in spectral libraries (e.g., NIST, Wiley).

Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS: This technique is particularly useful for analyzing the volatile profile of fresh flowers without solvent extraction.[9][10][11][12][13]

  • Principle: A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace (the air above the sample) of the plant material. Volatile compounds partition onto the fiber, which is then desorbed in the GC inlet for analysis.

  • Protocol:

    • The plant material is placed in a sealed vial.

    • The SPME fiber is exposed to the headspace for a defined period to allow for the adsorption of volatile compounds.

    • The fiber is then retracted and inserted into the hot GC inlet, where the adsorbed analytes are thermally desorbed onto the GC column.

    • Analysis proceeds as with standard GC-MS.

Visualizations

Experimental Workflow for Essential Oil Analysis

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis plant_material Plant Material (Ylang-Ylang/Tuberose Flowers) extraction_method Extraction Method plant_material->extraction_method steam_dist Steam Distillation extraction_method->steam_dist hydro_dist Hydrodistillation extraction_method->hydro_dist sfme SFME extraction_method->sfme solvent_ext Solvent Extraction extraction_method->solvent_ext essential_oil Essential Oil / Absolute steam_dist->essential_oil hydro_dist->essential_oil sfme->essential_oil solvent_ext->essential_oil gcms GC-MS Analysis essential_oil->gcms data_processing Data Processing gcms->data_processing identification Compound Identification (Mass Spectra Library) data_processing->identification quantification Quantification data_processing->quantification

Caption: General workflow for the extraction and analysis of essential oils.

Headspace SPME-GC-MS Analysis Workflow

hs_spme_workflow sample_prep Sample Preparation (Fresh Flowers in Vial) spme_fiber SPME Fiber Exposure (Adsorption of Volatiles) sample_prep->spme_fiber thermal_desorption Thermal Desorption (in GC Inlet) spme_fiber->thermal_desorption gc_separation GC Separation thermal_desorption->gc_separation ms_detection MS Detection gc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Workflow for Headspace SPME-GC-MS analysis of floral volatiles.

Conclusion and Future Directions

This compound is a key aromatic constituent of ylang-ylang and tuberose essential oils, contributing to their characteristic floral fragrances. While its presence is qualitatively established, there is a notable gap in the scientific literature regarding its direct and precise quantification in these essential oils. The majority of studies focus on more abundant components like linalool and other benzoate esters.

The experimental protocols outlined in this guide, including various extraction techniques and advanced analytical methods like GC-MS and HS-SPME-GC-MS, provide a robust framework for future research. There is a clear need for the development and validation of specific analytical methods for the accurate quantification of this compound in essential oils. Such studies would be invaluable for quality control in the fragrance and flavor industries, as well as for advancing our understanding of the biosynthesis of aromatic compounds in these important medicinal and aromatic plants. Further research could also explore the potential synergistic bioactivities of this compound in combination with other major components of these essential oils, opening new avenues for drug discovery and development.

References

Toxicological Profile of Linalyl Benzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of Linalyl benzoate (B1203000) (CAS No. 126-64-7), a fragrance ingredient used in various consumer products. The safety of Linalyl benzoate has been evaluated through a combination of direct testing and read-across approaches from structurally related compounds, including linalool (B1675412) and benzoic acid. This document summarizes the available quantitative data, details the experimental methodologies for key toxicological endpoints, and visualizes relevant metabolic pathways and experimental workflows.

Executive Summary

This compound exhibits a low order of acute toxicity via oral and dermal routes. It is not considered to be a skin sensitizer. The genotoxic potential of this compound has been evaluated through a battery of tests, and the weight of evidence suggests it is not genotoxic. The systemic toxicity, as well as reproductive and developmental toxicity, have been largely assessed using data from its hydrolysis products, linalool and benzoic acid, and other structurally related esters. Based on these read-across assessments, this compound is not expected to pose a significant risk for repeated-dose, reproductive, or developmental toxicity under current use conditions.

Chemical and Physical Properties

PropertyValueReference
Chemical Name 3,7-dimethylocta-1,6-dien-3-yl benzoate[1]
CAS Number 126-64-7[1]
Molecular Formula C₁₇H₂₂O₂[1]
Molecular Weight 258.36 g/mol
Appearance Yellow to brownish clear liquid[2]
Boiling Point 263.0 °C at 760 mmHg[1]
Solubility Insoluble in water; soluble in alcohol and oils[1][2]

Toxicological Data

The toxicological evaluation of this compound relies on a combination of data on the substance itself and on structurally related compounds (read-across). This is a scientifically accepted approach to fill data gaps without unnecessary animal testing.

Acute Toxicity

This compound demonstrates a low level of acute toxicity in animal studies.

EndpointSpeciesRouteValueReference
LD₅₀RatOral> 5000 mg/kg bw[2][3]
LD₅₀RabbitDermal> 5000 mg/kg bw[2][3]
Skin Irritation and Sensitization

Based on available data, this compound is not considered to be a skin irritant or sensitizer.

EndpointSpeciesMethodResultReference
Skin IrritationNot specifiedNot specifiedNot irritating
Skin SensitizationRead-across from linalyl phenylacetateNot specifiedNot a sensitizer[4]
Genotoxicity

The genotoxicity of this compound has been assessed, and the data indicate a lack of mutagenic or clastogenic potential.

Test TypeSystemMetabolic ActivationResultReference
Ames TestS. typhimuriumWith and withoutNon-mutagenic (Read-across)[5]
Chromosomal AberrationHuman LymphocytesWith and withoutNon-clastogenic (Read-across)[5]
Repeated Dose Toxicity

The repeated dose toxicity of this compound is evaluated based on its expected hydrolysis to linalool and benzoic acid.

CompoundNOAELSpeciesRouteStudy DurationReference
Linalool (Read-across)250 mg/kg/dayRatDermal90-day[6]
Linalool (Read-across)160 mg/kg bw/dayRatOral28-day[3]
Reproductive and Developmental Toxicity

The reproductive and developmental toxicity of this compound is also assessed using data from its hydrolysis products.

CompoundNOAELSpeciesRouteEndpointReference
Linalool (Read-across)500 mg/kg bw/dayRatOralMaternal & Developmental[3][7]
Linalool (Read-across)1000 mg/kg/dayRatOralDevelopmental[8]

Metabolism and Pharmacokinetics

Upon ingestion or dermal absorption, this compound is expected to undergo hydrolysis to its constituent molecules: linalool and benzoic acid. This metabolic breakdown is a key consideration in its safety assessment.

Metabolism cluster_linalool Linalool Metabolism cluster_benzoic_acid Benzoic Acid Metabolism LB This compound H Hydrolysis (Esterases) LB->H L Linalool H->L BA Benzoic Acid H->BA Oxidation Oxidation L->Oxidation CYP450 Conjugation\n(Glycine) Conjugation (Glycine) BA->Conjugation\n(Glycine) 8-oxolinalool 8-oxolinalool Oxidation->8-oxolinalool 8-hydroxylinalool 8-hydroxylinalool Oxidation->8-hydroxylinalool Hippuric Acid Hippuric Acid Conjugation\n(Glycine)->Hippuric Acid Excretion Excretion Hippuric Acid->Excretion

Caption: Metabolic pathway of this compound.

Experimental Protocols

The toxicological studies conducted on this compound and its read-across analogs generally follow internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Experimental_Workflow cluster_tier1 Tier 1: Acute Toxicity & Local Effects cluster_tier2 Tier 2: Genotoxicity cluster_tier3 Tier 3: Systemic & Long-term Effects Acute Oral Toxicity (OECD 401/420/423) Acute Oral Toxicity (OECD 401/420/423) Acute Dermal Toxicity (OECD 402) Acute Dermal Toxicity (OECD 402) Dermal Irritation (OECD 404) Dermal Irritation (OECD 404) Skin Sensitization (OECD 429) Skin Sensitization (OECD 429) Ames Test (OECD 471) Ames Test (OECD 471) In vitro Chromosomal Aberration (OECD 473) In vitro Chromosomal Aberration (OECD 473) Repeated Dose Toxicity (OECD 407/408/410/411) Repeated Dose Toxicity (OECD 407/408/410/411) Reproductive/Developmental Toxicity (OECD 414/421) Reproductive/Developmental Toxicity (OECD 414/421) Test Substance Test Substance Test Substance->Acute Oral Toxicity (OECD 401/420/423) Test Substance->Acute Dermal Toxicity (OECD 402) Test Substance->Dermal Irritation (OECD 404) Test Substance->Skin Sensitization (OECD 429) Test Substance->Ames Test (OECD 471) Test Substance->In vitro Chromosomal Aberration (OECD 473) Test Substance->Repeated Dose Toxicity (OECD 407/408/410/411) Test Substance->Reproductive/Developmental Toxicity (OECD 414/421)

Caption: General toxicological testing workflow.
Acute Oral Toxicity (as per OECD 423)

  • Test System: Typically rats, single sex (usually females).

  • Procedure: A stepwise procedure is used with a limited number of animals per step. A starting dose of 2000 mg/kg body weight is common for substances with expected low toxicity. If no mortality is observed, a higher dose of 5000 mg/kg may be used. Animals are dosed by gavage.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A full necropsy is performed on all animals at the end of the study.

Dermal Irritation (as per OECD 404)
  • Test System: Albino rabbits.

  • Procedure: The test substance (0.5 mL of liquid or 0.5 g of solid) is applied to a small area of clipped skin on the back of the rabbit and covered with a gauze patch for a 4-hour exposure period.

  • Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored, and the potential for reversibility is assessed over a 14-day observation period.

Skin Sensitization - Local Lymph Node Assay (LLNA) (as per OECD 429)
  • Test System: Mice (CBA/J or CBA/Ca strain).

  • Procedure: The test substance is applied to the dorsal surface of the ears for three consecutive days. On day 5, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously.

  • Endpoint: The proliferation of lymphocytes in the draining auricular lymph nodes is measured. A Stimulation Index (SI) is calculated by comparing the proliferation in treated groups to the vehicle control group. An SI of ≥ 3 is considered a positive result, indicating sensitization potential. The EC3 value (the concentration estimated to produce an SI of 3) is a measure of sensitizing potency.

Bacterial Reverse Mutation Test (Ames Test) (as per OECD 471)
  • Test System: Strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are auxotrophic for histidine or tryptophan, respectively.

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).

  • Endpoint: The number of revertant colonies (bacteria that have mutated back to a prototrophic state) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test (as per OECD 473)
  • Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Procedure: The cells are exposed to the test substance at various concentrations, both with and without an S9 metabolic activation system. Cells are harvested at a suitable time after exposure, and metaphase chromosomes are prepared and analyzed for structural aberrations.

  • Endpoint: The frequency of cells with chromosomal aberrations is determined. A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations.

Repeated Dose and Reproductive/Developmental Toxicity Screening (as per OECD 422)
  • Test System: Rats.

  • Procedure: The test substance is administered daily by gavage to groups of male and female rats for a pre-mating period, during mating, and for females, throughout gestation and early lactation.

  • Observations: A wide range of endpoints are evaluated, including clinical signs, body weight, food consumption, mating performance, fertility, parturition, and pup viability and growth. At termination, a full necropsy and histopathological examination of major organs, including reproductive organs, are performed. This screening study provides information on both systemic toxicity and potential effects on reproduction and development.

Conclusion

References

The Dual Nature of a Floral Scent: Linalyl Benzoate's Ecological Role in Plant-Insect Interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) are the language of plants, a complex chemical vocabulary that mediates their interactions with the surrounding world. Among these, esters often play a pivotal role, contributing to the characteristic scents of flowers and fruits. Linalyl benzoate (B1203000), an ester formed from the terpenoid linalool (B1675412) and the benzenoid benzoic acid, is recognized for its pleasant, soft, floral-woody aroma, making it a valuable component in the fragrance industry. However, its ecological significance in the intricate dialogue between plants and insects is a subject of growing interest. This technical guide synthesizes the current understanding of linalyl benzoate's role in plant-insect interactions, delving into its biosynthesis, its potential effects on insect behavior, and the experimental methodologies used to elucidate these functions. While direct research on this compound's ecological role is still emerging, this guide draws upon data from related compounds to provide a comprehensive overview and a framework for future investigation.

Biosynthesis of this compound in Plants

The formation of this compound in planta is presumed to occur through the esterification of its two precursors: linalool and benzoic acid. The biosynthesis of these precursors involves two distinct and well-characterized metabolic pathways.

1. Linalool Biosynthesis (via the MEP Pathway):

Linalool, a monoterpene alcohol, is synthesized in the plastids via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate and proceeds through a series of enzymatic steps to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Geranyl pyrophosphate (GPP), the precursor to all monoterpenes, is formed from the condensation of IPP and DMAPP. Finally, a specific linalool synthase (LIS) enzyme catalyzes the conversion of GPP to linalool.

2. Benzoic Acid Biosynthesis (via the Shikimate Pathway):

Benzoic acid, an aromatic carboxylic acid, is derived from the aromatic amino acid L-phenylalanine, which is a product of the shikimate pathway in the cytoplasm and plastids. The biosynthesis of benzoic acid from phenylalanine can occur via two main routes: the β-oxidative and the non-β-oxidative pathways. Both pathways involve the shortening of the propyl side chain of cinnamic acid, which is formed from phenylalanine by the action of phenylalanine ammonia-lyase (PAL).

3. Esterification to this compound:

The final step in the biosynthesis of this compound is the esterification of linalool with a benzoyl group, typically from benzoyl-CoA. This reaction is catalyzed by an alcohol acyltransferase (AAT), which belongs to the BAHD (BEAT, AHCT, HCBT, DAT) family of acyltransferases. While the specific AAT responsible for this compound synthesis has not yet been definitively identified in most species, it is hypothesized to be analogous to other characterized AATs that produce volatile esters in flowers.

Signaling Pathway for this compound Biosynthesis

cluster_plastid Plastid cluster_cytoplasm Cytoplasm Pyruvate Pyruvate MEP MEP Pathway Pyruvate->MEP GAP Glyceraldehyde-3-P GAP->MEP IPP IPP MEP->IPP DMAPP DMAPP MEP->DMAPP GPP GPP IPP->GPP DMAPP->GPP Linalool_p Linalool GPP->Linalool_p Linalool Synthase Linalool_c Linalool Linalool_p->Linalool_c Transport Shikimate Shikimate Pathway Phenylalanine L-Phenylalanine Shikimate->Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL BenzoicAcid_path β-oxidative / non-β-oxidative pathways CinnamicAcid->BenzoicAcid_path BenzoicAcid Benzoic Acid BenzoicAcid_path->BenzoicAcid BenzoylCoA Benzoyl-CoA BenzoicAcid->BenzoylCoA LinalylBenzoate This compound BenzoylCoA->LinalylBenzoate Alcohol Acyltransferase (AAT) Linalool_c->LinalylBenzoate

Caption: Proposed biosynthetic pathway of this compound.

Ecological Role in Plant-Insect Interactions

The ecological role of this compound is likely multifaceted, influencing the behavior of a range of insects, including pollinators, herbivores, and their natural enemies. Its function as an attractant or repellent is context-dependent, varying with the insect species, the concentration of the compound, and the presence of other floral volatiles.

Attraction of Pollinators

Floral scents are crucial for attracting pollinators, and the sweet, floral aroma of this compound suggests a role in this process. Its precursor, linalool, is a known attractant for a wide variety of pollinators, including bees and moths.[1] The presence of this compound in a floral bouquet could contribute to the overall olfactory signal that guides pollinators to the flower, potentially acting in synergy with other volatile compounds.

Defense against Herbivores

Plants have evolved a sophisticated chemical arsenal (B13267) to deter herbivores. Volatile compounds can act as direct defenses by repelling herbivores or as indirect defenses by attracting the natural enemies of herbivores. While direct evidence for this compound's role in herbivore deterrence is limited, related compounds offer clues. For example, benzyl (B1604629) benzoate has demonstrated repellent and toxic effects against certain insects. It is plausible that this compound could have similar properties against specific herbivores, contributing to the plant's chemical defense portfolio.

Quantitative Data on Insect Responses

As direct quantitative data for this compound is scarce, the following table presents data for its precursor, linalool, and a related compound, benzyl benzoate, to illustrate the types of data required to assess the ecological role of this compound.

CompoundInsect SpeciesInsect TypeConcentrationObserved EffectCitation
Linalool Lycorma delicatula (Spotted Lanternfly)Herbivore2.11 µl66.7% - 77.4% repellency
Benzyl Benzoate Tribolium castaneum (Red Flour Beetle)Stored-product pest0.09 µL/cm²>80% repellency[2]

Experimental Protocols

The investigation of the ecological role of this compound requires a combination of analytical chemistry and behavioral and neurophysiological assays.

Collection and Analysis of Floral Volatiles

Objective: To identify and quantify this compound in the floral headspace of plants.

Methodology: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Collection: Enclose a flower or inflorescence in a glass chamber or bag for a defined period to allow volatiles to accumulate.

  • Extraction: Insert an SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene coating) into the headspace of the chamber to adsorb the volatile compounds.

  • Analysis: Thermally desorb the collected volatiles from the SPME fiber in the injection port of a GC-MS system.

  • Identification: Identify this compound based on its mass spectrum and retention time compared to an authentic standard.

  • Quantification: Quantify the amount of this compound by comparing its peak area to that of a known concentration of an internal or external standard.

Insect Behavioral Assays

Objective: To determine the attractive or repellent effect of this compound on insects.

Methodology: Y-tube Olfactometer Bioassay

  • Apparatus: A Y-shaped glass tube with a central arm for insect release and two side arms connected to air sources.

  • Odor Source: Introduce a controlled stream of purified, humidified air through both arms. In one arm, the air passes over a filter paper treated with a known concentration of this compound dissolved in a solvent (e.g., paraffin (B1166041) oil). The other arm contains a filter paper with the solvent alone (control).

  • Insect Release: Release an individual insect at the downwind end of the central arm.

  • Data Collection: Record which arm the insect chooses and the time it takes to make a choice. A statistically significant preference for the treatment arm indicates attraction, while a preference for the control arm indicates repulsion.

  • Replication: Repeat the experiment with a sufficient number of insects to ensure statistical power.

Experimental Workflow for Insect Behavioral Assay

cluster_setup Y-tube Olfactometer Setup cluster_process Experimental Process AirSource Purified Air Source TreatmentArm Treatment Arm (this compound) AirSource->TreatmentArm ControlArm Control Arm (Solvent) AirSource->ControlArm Ytube Y-tube Junction TreatmentArm->Ytube ControlArm->Ytube ReleaseChamber Insect Release Chamber Ytube->ReleaseChamber IntroduceOdor Introduce Odor Stimuli ReleaseInsect Release Insect IntroduceOdor->ReleaseInsect ObserveChoice Observe and Record Choice ReleaseInsect->ObserveChoice AnalyzeData Statistical Analysis ObserveChoice->AnalyzeData

Caption: Workflow for a Y-tube olfactometer bioassay.

Electrophysiological Assays

Objective: To measure the response of an insect's olfactory receptor neurons to this compound.

Methodology: Electroantennography (EAG)

  • Antenna Preparation: Excise an antenna from an insect and mount it between two electrodes.

  • Odor Delivery: Deliver a puff of air containing a known concentration of this compound over the antenna.

  • Signal Recording: Record the change in electrical potential from the antenna using an amplifier. This depolarization is the sum of the responses of many olfactory receptor neurons.

  • Data Analysis: Compare the amplitude of the EAG response to this compound with the response to a control (solvent only) and a standard reference compound.

Conclusion and Future Directions

This compound, a fragrant ester found in some floral scents, likely plays a significant, yet understudied, role in mediating plant-insect interactions. Based on the known functions of its precursors and related compounds, it is hypothesized to act as both a pollinator attractant and a potential herbivore deterrent. The biosynthetic pathway is presumed to follow the well-established routes leading to linalool and benzoic acid, followed by an esterification step.

Future research should focus on definitively identifying the presence and concentration of this compound in a wider range of plant species and their floral scents. Quantitative behavioral and electrophysiological studies with ecologically relevant insect species are crucial to elucidate its specific roles as an attractant or repellent. Furthermore, the identification of the specific alcohol acyltransferase responsible for its synthesis will provide valuable tools for understanding the regulation of its production and for potential biotechnological applications. A deeper understanding of the ecological role of this compound will not only enhance our knowledge of chemical ecology but may also open new avenues for the development of novel, environmentally benign strategies for pest management and pollinator conservation.

References

A Technical Guide to the Thermochemical Properties of Linalyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of Linalyl Benzoate (B1203000)

A summary of the known physical properties of linalyl benzoate is presented in Table 1. This data is crucial for handling, storage, and processing of the compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₂₂O₂[5]
Molecular Weight 258.36 g/mol [4]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 213 °C (lit.)[3]
Density 0.98 g/mL at 25 °C (lit.)[3]
Refractive Index n20/D 1.508 (lit.)[3]
Flash Point >230 °F (>110 °C)[3]
Vapor Pressure 0.000047 mmHg @ 25.00 °C (est.)[6]
Solubility Insoluble in water; soluble in ethanol (B145695) and oils.[7]

Thermochemical Data

Currently, experimentally determined thermochemical data for this compound are scarce in the scientific literature. However, computational methods, such as the Joback group contribution method, can provide estimated values. These estimations are useful for preliminary assessments but should be confirmed by experimental measurements. Table 2 summarizes the calculated thermochemical properties of this compound.

Table 2: Calculated Thermochemical Data for this compound

PropertyValue (Unit)MethodSource
Standard Gibbs Free Energy of Formation (ΔfG°) 133.10 (kJ/mol)Joback Calculated Property[8]
Enthalpy of Formation at Standard Conditions (ΔfH°gas) -178.37 (kJ/mol)Joback Calculated Property[8]
Enthalpy of Fusion at Standard Conditions (ΔfusH°) 26.81 (kJ/mol)Joback Calculated Property[8]
Enthalpy of Vaporization at Standard Conditions (ΔvapH°) 62.94 (kJ/mol)Joback Calculated Property[8]
Ideal Gas Heat Capacity (Cp,gas) Data not available

Experimental Protocols for Thermochemical Analysis

To obtain accurate and reliable thermochemical data for this compound, standardized experimental procedures must be followed. The following sections detail the methodologies for determining the key thermochemical parameters.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion (ΔcH°) is a fundamental thermochemical property that can be experimentally determined using a bomb calorimeter.[9][10] From this value, the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_calorimetry Calorimetry Measurement cluster_analysis Data Analysis P1 Weigh a precise mass of this compound in a crucible. P2 Place the crucible in the bomb calorimeter. P1->P2 P3 Add a known amount of water to the bomb. P2->P3 P4 Seal the bomb and pressurize with high-purity oxygen. P3->P4 C1 Place the bomb in the calorimeter bucket with a known volume of water. P4->C1 C2 Allow the system to reach thermal equilibrium. C1->C2 C3 Ignite the sample via an electrical fuse. C2->C3 C4 Record the temperature change of the water. C3->C4 A1 Calculate the heat released (q) using the temperature change and the heat capacity of the calorimeter. C4->A1 A2 Correct for the heat of combustion of the fuse wire. A1->A2 A3 Calculate the standard internal energy of combustion (ΔcU°). A2->A3 A4 Calculate the standard enthalpy of combustion (ΔcH°). A3->A4 A5 Determine the standard enthalpy of formation (ΔfH°) using Hess's Law. A4->A5 G cluster_setup Instrument and Sample Setup cluster_measurement DSC Measurement cluster_analysis Data Analysis S1 Calibrate the DSC instrument for temperature and enthalpy using a standard (e.g., indium). S2 Weigh a small amount of this compound (5-10 mg) into an aluminum pan. S1->S2 S3 Seal the pan and place it in the DSC sample holder. S2->S3 S4 Place an empty, sealed pan in the reference holder. S3->S4 M1 Equilibrate the sample at a low temperature. S4->M1 M2 Ramp the temperature at a constant heating rate (e.g., 10 °C/min) over the desired range. M1->M2 M3 Record the differential heat flow between the sample and the reference. M2->M3 D1 Determine the heat capacity (Cp) from the heat flow signal in a region with no phase transitions. M3->D1 D2 Identify endothermic peaks corresponding to phase transitions (melting, boiling). D1->D2 D3 Integrate the peak area to determine the enthalpy of the transition (ΔHfus, ΔHvap). D2->D3

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Linalyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of linalyl benzoate (B1203000), an ester widely utilized in the fragrance, cosmetic, and pharmaceutical industries for its pleasant floral and fruity aroma.[1] The synthesis is achieved through the esterification of linalool (B1675412) with benzoyl chloride, a common and effective method for creating benzoate esters. This protocol outlines the necessary reagents, equipment, and procedural steps, including reaction setup, work-up, and purification of the final product. Additionally, comprehensive data on the physicochemical and spectroscopic properties of linalyl benzoate are presented to aid in characterization.

Introduction

This compound is a valuable aromatic compound characterized by a soft, sweet, floral-woody scent with fruity undertones. Its desirable fragrance profile makes it a key ingredient in a variety of consumer products, including perfumes, lotions, soaps, and other personal care items.[1] Beyond its use in fragrances, this compound is also explored for its potential applications in pharmaceuticals due to the biological activities associated with both the linalool and benzoate moieties. The synthesis described herein involves the reaction of linalool, a naturally occurring tertiary alcohol, with benzoyl chloride in the presence of a base catalyst, typically pyridine (B92270). This reaction, an example of a Schotten-Baumann type reaction, proceeds through the nucleophilic attack of the alcohol on the acyl chloride.[2][3][4][5][6]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1 for easy reference.

PropertyValueReference
Molecular Formula C₁₇H₂₂O₂[6]
Molecular Weight 258.36 g/mol [6]
Appearance Colorless to pale yellow liquid-
Odor Floral, tuberose, sweet, slightly fruity
Boiling Point 213 °C (lit.)[3]
Density 0.980 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D) 1.508 (lit.)[3]
CAS Number 126-64-7[4]

Experimental Protocol: Synthesis of this compound

This protocol details the laboratory-scale synthesis of this compound from linalool and benzoyl chloride.

Materials and Reagents
  • Linalool (C₁₀H₁₈O)

  • Benzoyl chloride (C₇H₅ClO)

  • Pyridine (C₅H₅N), anhydrous

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) (for column chromatography)

  • Ethyl acetate (B1210297) (for column chromatography)

Equipment
  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Beakers, flasks, and other standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and chamber

Reaction Scheme

G cluster_reactants Reactants cluster_products Products Linalool Linalool LinalylBenzoate This compound Linalool->LinalylBenzoate BenzoylChloride Benzoyl Chloride BenzoylChloride->LinalylBenzoate Pyridine Pyridine (Base) Pyridine->LinalylBenzoate PyridiniumHydrochloride Pyridinium (B92312) Hydrochloride Pyridine->PyridiniumHydrochloride

Caption: Reaction scheme for the synthesis of this compound.

Experimental Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve linalool (1.0 eq) in anhydrous dichloromethane. Add anhydrous pyridine (1.2 eq) to the solution.

  • Addition of Benzoyl Chloride: Cool the flask in an ice bath to 0 °C. Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution using a dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to quench the reaction and neutralize excess benzoyl chloride and pyridinium hydrochloride.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).

  • Procedure: Dissolve the crude product in a minimal amount of hexane and load it onto the silica gel column. Elute with the solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure this compound. Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.

Spectroscopic DataExpected Values
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.0-7.4 (m, 5H, Ar-H), 6.0-5.0 (m, 3H, vinyl-H), 2.2-1.5 (m, 4H, allylic-H), 1.7 (s, 3H, C(CH₃)=CH), 1.6 (s, 3H, C(CH₃)=CH), 1.4 (s, 3H, O-C-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~165 (C=O), ~145-128 (Ar-C), ~140-110 (vinyl C=C), ~85 (O-C), ~40-20 (aliphatic C), ~25-17 (CH₃)
IR (neat, cm⁻¹) ~3070 (C-H, vinyl), ~2970 (C-H, aliphatic), ~1720 (C=O, ester), ~1600 (C=C, aromatic), ~1270, 1110 (C-O, ester)
Mass Spectrometry (EI) m/z (%): 258 (M⁺), characteristic fragmentation pattern

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

G A Reactants: Linalool, Benzoyl Chloride, Pyridine B Reaction in Dichloromethane (0°C to Room Temperature) A->B C Work-up: Quenching with NaHCO₃ B->C D Extraction with Dichloromethane C->D E Washing with NaHCO₃, H₂O, Brine D->E F Drying and Concentration E->F G Crude this compound F->G H Purification: Column Chromatography G->H I Pure this compound H->I J Characterization: NMR, IR, MS I->J

Caption: Workflow for the synthesis of this compound.

Conclusion

The protocol described provides a reliable method for the synthesis of this compound from readily available starting materials. The use of pyridine as a base effectively catalyzes the esterification of the tertiary alcohol linalool with benzoyl chloride. The purification via column chromatography yields a product of high purity, suitable for applications in research and development within the fragrance, cosmetic, and pharmaceutical sectors. The provided characterization data serves as a benchmark for verifying the identity and purity of the synthesized compound.

References

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Linalyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalyl benzoate (B1203000) (C₁₇H₂₂O₂) is an aromatic monoterpenoid and a benzoate ester with a characteristic floral and balsamic odor.[1] It is utilized as a fragrance ingredient in cosmetics, perfumes, and as a flavoring agent in the food industry.[2][3] In the context of drug development and research, the accurate quantification of linalyl benzoate may be necessary for quality control of raw materials, stability studies of formulations, and in the analysis of essential oils where it is a constituent. Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[4] This method offers excellent sensitivity and selectivity, making it ideal for the analysis of complex mixtures.[5]

Principle of GC-MS Analysis

Gas chromatography (GC) separates volatile compounds in a sample based on their different boiling points and affinities for a stationary phase within a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer (MS). In the MS, the compounds are ionized, typically by electron impact (EI), which causes them to fragment into characteristic patterns of ions. The mass-to-charge ratio (m/z) of these fragments is measured, generating a mass spectrum that serves as a "molecular fingerprint" for identification. Quantification is achieved by measuring the abundance of specific ions and comparing it to a calibration curve generated from standards of known concentration.

Applications

  • Quality Control: Ensuring the purity and concentration of this compound in raw materials and finished products.

  • Fragrance and Flavor Industry: Characterizing the composition of essential oils and fragrance formulations.

  • Cosmetic and Pharmaceutical Formulation: Monitoring the stability and release of this compound from various product matrices.

  • Metabolomics Research: Identifying and quantifying this compound in biological samples, although this is a less common application.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of a validated GC-MS method for the quantitative analysis of this compound. These values are representative and may vary depending on the specific instrumentation and matrix.

ParameterExpected Performance for this compound (GC-MS)
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.995
Limit of Detection (LOD)0.01 - 0.05 µg/mL
Limit of Quantification (LOQ)0.03 - 0.15 µg/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 15%

Experimental Protocol

Sample Preparation

The sample preparation method should be adapted based on the matrix.

  • For Pure Substances or Essential Oils:

    • Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

    • Dissolve the sample in a suitable solvent such as hexane (B92381) or ethyl acetate (B1210297) and dilute to the mark.

    • Prepare a working solution by further diluting the stock solution to a concentration within the instrument's linear range (e.g., 10 µg/mL).

  • For Complex Matrices (e.g., Creams, Lotions):

    • Accurately weigh a known amount of the sample (e.g., 0.5 g) into a centrifuge tube.[6]

    • Add a known volume of an appropriate extraction solvent (e.g., methyl tert-butyl ether).[6]

    • Vortex or mix thoroughly for an extended period (e.g., 30 minutes) to ensure complete extraction.[6]

    • Centrifuge to separate the solid and liquid phases.[6]

    • Collect the supernatant and filter it through a 0.45 µm syringe filter before injection.[6]

GC-MS Instrumentation and Conditions
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or an equivalent nonpolar capillary column.[7][8]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8][9]

    • Inlet Temperature: 250 °C.[5]

    • Injection Volume: 1 µL.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp to 240 °C at a rate of 10 °C/min.

      • Hold at 240 °C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.[9]

    • Ionization Energy: 70 eV.[7][9]

    • Mass Range: m/z 40-400.[8]

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Analysis
  • Identification: The retention time and the mass spectrum of the peak corresponding to this compound in the sample are compared with those of a reference standard. The fragmentation pattern in the mass spectrum provides confirmation of the compound's identity.

  • Quantification: A calibration curve is constructed by injecting a series of standard solutions of this compound at different concentrations. The peak area of a characteristic ion of this compound is plotted against the concentration. The concentration of this compound in the sample is then determined from this calibration curve.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Essential Oil, Cream) Extraction Solvent Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Identification Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Fragmentation_Pattern cluster_molecule This compound Molecule cluster_fragments Primary Fragmentation Pathways cluster_ions Resulting Fragment Ions Parent This compound [M]+ Fragment1 Loss of Benzoyl Group [M - C7H5O]+ Parent->Fragment1 α-cleavage Fragment2 Loss of Linalyl Group [M - C10H17]+ Parent->Fragment2 α-cleavage Fragment3 McLafferty Rearrangement Parent->Fragment3 Ion1 Linalyl Cation [C10H17]+ Fragment1->Ion1 Ion2 Benzoyl Cation [C7H5O]+ Fragment2->Ion2 Ion3 Rearranged Ion Fragment3->Ion3

Caption: General fragmentation of an ester in a mass spectrometer.

References

Application Note: Quantification of Linalyl Benzoate Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Linalyl benzoate (B1203000) is an aromatic compound found in various essential oils and is utilized as a fragrance ingredient in cosmetics, perfumes, and food products.[1][2] Accurate quantification of linalyl benzoate is crucial for quality control, formulation development, and regulatory compliance in these industries. High-performance liquid chromatography (HPLC) with UV detection offers a precise, sensitive, and reliable method for the determination of this compound.[3] This application note details a validated reverse-phase HPLC (RP-HPLC) method for the quantification of this compound in various sample matrices. The method is demonstrated to be linear, accurate, precise, and robust, making it suitable for routine analysis in a quality control setting.[4][5]

Experimental

A validated isocratic RP-HPLC method was developed for the quantification of this compound. The chromatographic separation was achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.

Chromatographic Conditions

ParameterValue
Instrument HPLC system with UV/Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 228 nm
Run Time 10 minutes

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[4][5] The validation parameters assessed included linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).

Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions of this compound at different concentrations. A calibration curve was constructed by plotting the peak area against the concentration. The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL with a correlation coefficient (R²) of >0.999.

Concentration (µg/mL)Peak Area (arbitrary units)
112,543
563,128
10125,987
25314,567
50629,876
75945,123
1001,258,987

Precision

The precision of the method was determined by repeatability (intra-day precision) and intermediate precision (inter-day precision) studies. Six replicate injections of a standard solution (50 µg/mL) were performed on the same day and on three different days. The relative standard deviation (%RSD) was calculated for the peak areas.

Precision Type%RSD
Repeatability (Intra-day) 0.85
Intermediate Precision (Inter-day) 1.23

Accuracy

The accuracy of the method was assessed by a recovery study. A known amount of this compound was spiked into a placebo sample matrix at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80% 4039.699.0
100% 5050.3100.6
120% 6059.599.2

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The LOD was found to be 0.3 µg/mL, and the LOQ was 1.0 µg/mL.

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.3
Limit of Quantitation (LOQ) 1.0

Protocols

1. Preparation of Standard Stock Solution (1000 µg/mL)

  • Accurately weigh 100 mg of this compound reference standard.

  • Transfer the standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase (Acetonitrile:Water, 70:30, v/v).

  • Sonicate for 10 minutes to ensure complete dissolution.

2. Preparation of Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations of 1, 5, 10, 25, 50, 75, and 100 µg/mL.

3. Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a liquid sample is provided below.

  • Accurately measure a known volume or weight of the sample.

  • Dilute the sample with the mobile phase to an estimated concentration within the linear range of the method.

  • Vortex the solution for 2 minutes.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[6]

4. Chromatographic Analysis

  • Set up the HPLC system according to the chromatographic conditions specified above.

  • Inject 20 µL of each standard solution and sample solution into the HPLC system.

  • Record the chromatograms and integrate the peak area for this compound.

5. Quantification

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the sample solutions from the calibration curve using the peak area obtained.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Calibration_Curve Calibration Curve Standard_Prep->Calibration_Curve Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chromatogram Chromatogram Acquisition HPLC_System->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification HPLC_System_Components Solvent_Reservoir Solvent Reservoir (Mobile Phase) Pump Pump Solvent_Reservoir->Pump Injector Injector Pump->Injector Column HPLC Column (C18) Injector->Column Detector UV/Vis Detector Column->Detector Data_System Data Acquisition System Detector->Data_System

References

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of Linalyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalyl benzoate (B1203000) (3,7-dimethylocta-1,6-dien-3-yl benzoate) is an aromatic monoterpenoid ester widely used in the fragrance and flavor industries. Its structural elucidation and purity assessment are critical for quality control and research applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure and quantification of linalyl benzoate. This document provides detailed application notes and protocols for the ¹H and ¹³C NMR analysis of this compound.

Principle of NMR Spectroscopy

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing detailed information about the molecular structure, connectivity, and stereochemistry of a compound.

Data Presentation

Note: The following NMR data is a representative example for this compound, compiled based on typical chemical shifts for its structural motifs (linalool and benzoate moieties), as specific experimental data was not publicly available.

Table 1: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.05d7.52HH-2', H-6'
7.55t7.51HH-4'
7.44t7.52HH-3', H-5'
5.95dd17.5, 10.81HH-2
5.23d17.51HH-1a
5.10d10.81HH-1b
5.10t7.01HH-6
2.05m-2HH-5
1.95m-2HH-4
1.68s-3HH-8
1.60s-3HH-9
1.55s-3HH-10
Table 2: ¹³C NMR Spectral Data of this compound (125 MHz, CDCl₃)
Chemical Shift (δ) ppmCarbon Atom Assignment
166.2C-7' (C=O)
145.0C-2
132.8C-4'
131.0C-1'
129.6C-2', C-6'
128.4C-3', C-5'
124.3C-6
111.8C-1
82.5C-3
42.0C-4
25.7C-8
23.5C-10
22.5C-5
17.7C-9

Experimental Protocols

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtering (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette.

  • Capping: Securely cap the NMR tube.

NMR Data Acquisition

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

Software: Standard spectrometer control and data processing software.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Temperature: 298 K.

  • Number of Scans: 16 to 64 (depending on sample concentration).

  • Relaxation Delay (d1): 1.0 seconds.

  • Acquisition Time (aq): 4.0 seconds.

  • Spectral Width (sw): 20 ppm.

  • Transmitter Frequency Offset (o1p): Centered on the spectral region of interest (e.g., 6 ppm).

  • Receiver Gain: Optimized for the sample.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Temperature: 298 K.

  • Number of Scans: 1024 to 4096 (or more for dilute samples).

  • Relaxation Delay (d1): 2.0 seconds.

  • Acquisition Time (aq): 1.5 seconds.

  • Spectral Width (sw): 240 ppm.

  • Transmitter Frequency Offset (o1p): Centered on the spectral region of interest (e.g., 100 ppm).

  • Receiver Gain: Optimized for the sample.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a polynomial baseline correction to the entire spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

  • Integration (¹H NMR): Integrate the signals to determine the relative number of protons for each resonance.

  • Peak Picking: Identify and list the chemical shifts of all significant peaks.

Mandatory Visualizations

Figure 1: Molecular Structure of this compound

NMR_Workflow Figure 2: Experimental Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup & Tuning transfer->setup acquire_H1 Acquire 1H Spectrum setup->acquire_H1 acquire_C13 Acquire 13C Spectrum setup->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase_baseline Phasing & Baseline Correction ft->phase_baseline reference Reference to TMS phase_baseline->reference integrate_peakpick Integration & Peak Picking reference->integrate_peakpick assign Structure Assignment integrate_peakpick->assign

Application Notes and Protocols for Fourier-Transform Infrared (FTIR) Spectroscopy of Linalyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalyl benzoate (B1203000) (3,7-dimethylocta-1,6-dien-3-yl benzoate) is an aromatic monoterpenoid and a common fragrance ingredient found in numerous essential oils and cosmetic products.[1] Its characteristic floral and tuberose scent makes it a valuable compound in the flavor and fragrance industry.[2] Fourier-transform infrared (FTIR) spectroscopy is a rapid, non-destructive, and powerful analytical technique for the qualitative and quantitative analysis of chemical compounds. It provides a unique molecular fingerprint by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations. This application note provides a detailed protocol for the FTIR analysis of Linalyl benzoate, outlines its characteristic spectral features, and discusses its applications in quality control and product development.

Molecular Structure and Functional Groups

The molecular structure of this compound consists of a benzoate group attached to a linalool (B1675412) moiety. The key functional groups that give rise to characteristic absorption bands in its FTIR spectrum are:

  • Aromatic Ring (Benzene): Responsible for C-H and C=C stretching and bending vibrations.

  • Ester Group (-COO-): Exhibits strong C=O and C-O stretching vibrations.

  • Alkene Groups (C=C): From the linalool portion, contributing to C=C and =C-H stretching and bending vibrations.

  • Alkyl Groups (C-H): Present throughout the molecule, showing characteristic stretching and bending vibrations.

Quantitative Data Presentation

The following table summarizes the expected characteristic infrared absorption bands for this compound based on its functional groups. The precise wavenumbers may vary slightly depending on the sample matrix and instrumental parameters.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H StretchAromatic Ring3100 - 3000Medium
Alkene =C-H StretchAlkene3080 - 3010Medium
Alkyl C-H StretchAlkyl2985 - 2850Strong
Ester C=O StretchEster1725 - 1715Strong
Aromatic C=C StretchAromatic Ring1600 - 1450Medium to Strong
Alkene C=C StretchAlkene1680 - 1640Medium to Weak
C-O Stretch (Asymmetric)Ester1300 - 1250Strong
C-O Stretch (Symmetric)Ester1130 - 1100Strong
Aromatic C-H Bending (Out-of-Plane)Aromatic Ring900 - 675Strong

Experimental Protocols

Two common methods for the FTIR analysis of liquid samples like this compound are the Neat (Thin Film) method using salt plates and the Attenuated Total Reflectance (ATR) method.

Protocol 1: Neat (Thin Film) Analysis using Salt Plates

This is a traditional transmission method suitable for pure liquid samples.

Materials:

  • FTIR Spectrometer

  • Demountable liquid cell with IR-transparent windows (e.g., NaCl or KBr plates)

  • This compound sample

  • Pasteur pipette

  • Volatile solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lens tissue

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the NaCl or KBr plates thoroughly with a suitable solvent and dry them completely.

    • Assemble the empty, clean liquid cell and place it in the sample holder.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove instrumental and atmospheric absorptions.

  • Sample Preparation and Loading:

    • Disassemble the liquid cell.

    • Using a clean Pasteur pipette, place one to two drops of the this compound sample onto the center of one of the salt plates.

    • Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film.

    • Assemble the cell in the holder, ensuring not to overtighten and crack the plates.

  • Sample Spectrum Acquisition:

    • Place the loaded sample cell into the sample compartment of the FTIR spectrometer.

    • Acquire the sample spectrum. For improved signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32 scans) at a resolution of 4 cm⁻¹. The typical spectral range is 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform peak picking to identify the wavenumbers of the absorption bands.

    • Correlate the observed peaks with the expected vibrational frequencies of this compound's functional groups for structural confirmation.

  • Cleaning:

    • Disassemble the cell and clean the salt plates thoroughly with a volatile solvent and lens tissue.

    • Store the plates in a desiccator to prevent fogging from atmospheric moisture.

Protocol 2: Attenuated Total Reflectance (ATR) Analysis

ATR is a modern and rapid technique that requires minimal sample preparation.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

  • This compound sample

  • Micropipette

  • Solvent for cleaning (e.g., isopropanol)

  • Soft, lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are properly installed and aligned.

    • Purge the sample compartment if necessary.

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean.

    • Acquire a background spectrum with the clean, empty ATR crystal. This will account for the absorbance of the crystal and the surrounding atmosphere.

  • Sample Application:

    • Using a micropipette, place a small drop of this compound onto the center of the ATR crystal to completely cover the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typical parameters include 16-32 co-added scans at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The software will generate the final spectrum. If necessary, an ATR correction can be applied to make the spectrum appear more like a traditional transmission spectrum.

    • Identify and analyze the peaks as described in the neat sample protocol.

  • Cleaning:

    • Carefully wipe the this compound from the ATR crystal using a soft wipe dampened with isopropanol.

    • Perform a final clean with a dry, soft wipe.

    • Run a clean check by acquiring a spectrum of the cleaned crystal to ensure no sample residue remains.

Mandatory Visualizations

FTIR_Workflow FTIR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis sample This compound Sample prep_neat Neat Method: Place a drop between two salt plates sample->prep_neat Transmission prep_atr ATR Method: Place a drop directly onto the ATR crystal sample->prep_atr Reflectance background Acquire Background Spectrum (Empty Cell/Crystal) prep_neat->background prep_atr->background sample_spec Acquire Sample Spectrum background->sample_spec ratio Ratio Sample Spectrum to Background sample_spec->ratio correction ATR Correction (if applicable) ratio->correction peak_pick Peak Picking and Assignment ratio->peak_pick correction->peak_pick interpretation Spectral Interpretation: Correlate peaks with functional groups peak_pick->interpretation

Caption: Workflow for FTIR analysis of this compound.

Functional_Groups This compound: Functional Groups and IR Absorptions cluster_molecule This compound cluster_groups Functional Groups cluster_absorptions Characteristic IR Absorptions (cm⁻¹) mol C17H22O2 aromatic Aromatic Ring mol->aromatic ester Ester mol->ester alkene Alkene mol->alkene alkyl Alkyl mol->alkyl ar_ch ~3050 (C-H Stretch) aromatic->ar_ch ar_cc 1600-1450 (C=C Stretch) aromatic->ar_cc ester_co ~1720 (C=O Stretch) ester->ester_co ester_c_o 1270 & 1110 (C-O Stretch) ester->ester_c_o alkene_ch ~3080 (=C-H Stretch) alkene->alkene_ch alkyl_ch 2985-2850 (C-H Stretch) alkyl->alkyl_ch

Caption: Key functional groups of this compound and their IR absorptions.

Applications in Research and Industry

  • Quality Control: FTIR spectroscopy can be used to verify the identity and purity of incoming raw materials (this compound) and finished products. The unique fingerprint spectrum allows for rapid comparison against a standard, ensuring batch-to-batch consistency.

  • Adulteration Detection: In the analysis of essential oils, FTIR can detect the presence of adulterants or synthetic analogues by identifying characteristic peaks that are not present in the pure substance.

  • Drug Development: In pharmaceutical formulations, FTIR can be employed to study drug-excipient interactions and to ensure the stability of the active pharmaceutical ingredient (API) in a formulation.

  • Competitive Product Analysis: The technique can be used to analyze the composition of competitor products in the fragrance and cosmetic industries.

Conclusion

FTIR spectroscopy is an indispensable tool for the analysis of this compound in various scientific and industrial settings. Its speed, simplicity, and the detailed structural information it provides make it ideal for quality control, purity assessment, and research and development. The protocols and spectral information provided in this application note serve as a comprehensive guide for professionals working with this important fragrance compound.

References

Linalyl Benzoate: Application Notes for Fragrance Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Linalyl benzoate (B1203000) (CAS No. 126-64-7) is an ester of linalool (B1675412) and benzoic acid, valued in the fragrance industry for its complex and tenacious floral aroma.[1][2] This document provides detailed application notes, experimental protocols, and safety data for the use of linalyl benzoate as a fragrance ingredient, intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic floral, balsamic, and slightly fruity scent, often described as reminiscent of tuberose, gardenia, and jasmine.[3][4][5] Its stability and blending capabilities make it a versatile component in a wide array of fragrance compositions.[1][2]

PropertyValueReference
Molecular Formula C₁₇H₂₂O₂[6]
Molecular Weight 258.36 g/mol [6]
Boiling Point 213 °C (lit.)[7][8]
Density 0.98 g/mL at 25 °C (lit.)[7][8]
Refractive Index n20/D 1.508 (lit.)[7][8]
Flash Point >93.3 °C (>200.0 °F) Closed Cup[9]
Solubility Insoluble in water; Soluble in alcohol and oils.[1][2]
LogP 6.14[7]
Vapor Pressure 0.0133 hPa[5]
FEMA Number 2638[7]

Olfactory Profile and Applications

This compound imparts a rich, sweet, and floral character with balsamic and fruity undertones.[2][10] It is a key ingredient in floral and oriental fragrance types, where it provides warmth, softness, and excellent diffusion.[3][4]

Applications:

  • Fine Fragrances: Used in perfumes and colognes to enhance floral accords, particularly those featuring tuberose, ylang-ylang, and jasmine.[2][3]

  • Cosmetics and Personal Care: Incorporated into lotions, creams, soaps, and deodorants for its pleasant scent and good stability in various bases.[1][4]

  • Home Care: Utilized in candles, air fresheners, and fabric care products to provide a long-lasting floral fragrance.[2]

  • Flavoring Agent: Recognized as a flavoring agent in the food industry.[1]

Recommended Usage Levels:

  • Up to 8.0% in fragrance concentrates.[3]

Stability and Performance

This compound exhibits good stability in a variety of product bases, making it a reliable ingredient for perfumers.

Product BasepHStability
Acid Cleaner2Good
Fabric Conditioner3Good
Antiperspirant3.5Good
Shampoo6Good
APC (All-Purpose Cleaner)9Good
Liquid Fabric Detergent9Good
Soap10Good
Powder Detergent10.5Medium
Liquid Bleach11Poor

Data adapted from Givaudan.[5]

Experimental Protocols

Protocol for Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for determining the purity of this compound.

Objective: To identify and quantify this compound and any impurities.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) is suitable.

Reagents:

  • This compound sample.

  • High-purity solvent for dilution (e.g., ethanol (B145695) or hexane).

Procedure:

  • Sample Preparation: Prepare a 1% solution of this compound in the chosen solvent.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 10 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Scan Range: 40-400 amu.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Integrate the peak areas of all detected compounds.

    • Calculate the purity of this compound as the percentage of its peak area relative to the total peak area.

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Dissolve this compound in Solvent gcms1 Inject Sample prep1->gcms1 gcms2 Separation in GC Column gcms1->gcms2 gcms3 Ionization (EI) gcms2->gcms3 gcms4 Mass Analysis (MS) gcms3->gcms4 data1 Identify Peaks by Retention Time & Mass Spectra gcms4->data1 data2 Integrate Peak Areas data1->data2 data3 Calculate Purity data2->data3

GC-MS Analysis Workflow for this compound Purity.
Protocol for Skin Sensitization Assessment: Human Repeated Insult Patch Test (HRIPT)

This protocol is a standardized method to assess the potential of a substance to induce skin sensitization.

Objective: To determine if repeated application of this compound to human skin will induce contact dermatitis.

Methodology: Based on the RIFM standard HRIPT protocol.[10]

Phases:

  • Induction Phase (3 weeks):

    • Patches containing a specific concentration of this compound in a suitable vehicle (e.g., 75% diethyl phthalate/25% ethanol) are applied to the backs of volunteers for 24 hours.[10]

    • After a 24-hour rest period, a new patch is applied to the same site.[10]

    • This is repeated for a total of nine applications over three weeks.[10]

  • Rest Period (2 weeks): No applications are made.

  • Challenge Phase:

    • A single patch with this compound is applied to a naive skin site.[10]

    • The site is evaluated for any reaction at 24, 48, and 72 hours after application.[10]

    • A lack of reaction at the challenge site indicates a low potential for skin sensitization at the tested concentration.

cluster_induction Induction Phase (3 Weeks) cluster_rest Rest Period (2 Weeks) cluster_challenge Challenge Phase induction1 Apply Patch with this compound (24h) induction2 Rest (24h) induction1->induction2 induction3 Repeat 9 times induction2->induction3 rest No Application induction3->rest challenge1 Apply Patch to Naive Site rest->challenge1 challenge2 Evaluate at 24, 48, 72h challenge1->challenge2

Human Repeated Insult Patch Test (HRIPT) Workflow.
Protocol for Sensory Panel Evaluation

This protocol provides a framework for the sensory evaluation of this compound.

Objective: To characterize the olfactory profile of this compound over time.

Panelists: A trained panel of at least 10-15 individuals with demonstrated olfactory acuity.

Materials:

  • This compound (10% solution in odorless solvent like diethyl phthalate).

  • Standard fragrance blotters.

  • Odor-free evaluation booths.

Procedure:

  • Preparation: Dip fragrance blotters into the this compound solution to a depth of 1 cm.

  • Evaluation: Panelists evaluate the blotters at specified time intervals (e.g., initial, 30 minutes, 1 hour, 4 hours, 24 hours).

  • Descriptors: Panelists rate the intensity of various olfactory descriptors (e.g., floral, sweet, fruity, balsamic, woody) on a labeled magnitude scale (LMS).

  • Data Analysis: The mean intensity ratings for each descriptor at each time point are calculated and plotted to create a fragrance profile over time.

Safety Information

This compound has been evaluated for safety by the Research Institute for Fragrance Materials (RIFM) and is considered safe for use in fragrance compositions under the current conditions of use.[11]

  • Acute Oral Toxicity (Rat): LD₅₀ > 5000 mg/kg[3]

  • Acute Dermal Toxicity (Rabbit): LD₅₀ > 5000 mg/kg[3]

  • Skin Sensitization: Not expected to be a skin sensitizer.[11]

  • Genotoxicity: Not found to be genotoxic.[11]

  • Phototoxicity/Photoallergenicity: Not expected to be phototoxic or photoallergenic.[11]

Olfactory Signaling Pathway

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) located in the olfactory epithelium.

cluster_olfactory Olfactory Signal Transduction odorant This compound receptor Olfactory Receptor (GPCR) odorant->receptor Binds to g_protein G Protein (Gαolf) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces ion_channel Ion Channel camp->ion_channel Opens depolarization Depolarization ion_channel->depolarization Causes signal Signal to Brain depolarization->signal

Generalized Olfactory Signaling Pathway.

Conclusion

This compound is a valuable and versatile fragrance ingredient with a well-established safety profile. Its rich floral aroma and good stability make it suitable for a wide range of applications in the fragrance and consumer product industries. The protocols provided in this document offer a framework for the quality control, safety assessment, and sensory evaluation of this important fragrance material.

References

Application Notes and Protocols: Linalyl Benzoate as a Flavoring Agent in Food

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalyl benzoate (B1203000) (FEMA Number: 2638, JECFA Number: 859) is a synthetic flavoring substance that is generally recognized as safe (GRAS) for its intended use in food.[1][2][3] It is the ester of linalool (B1675412) and benzoic acid, possessing a characteristic floral, tuberose, and slightly fruity aroma.[4][5][6] These application notes provide a comprehensive overview of its properties, regulatory status, and detailed protocols for its analysis and application in food products.

Linalyl benzoate is valued in the food industry for its ability to impart floral notes, particularly in beverages, baked goods, and confectionery.[7] Its stability and ability to blend well with other flavors make it a versatile ingredient for food formulators.[5][6]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in food formulations.

PropertyValueReference
Chemical Name 3,7-Dimethyl-1,6-octadien-3-yl benzoate[1]
Synonyms Linalool benzoate, Benzoic acid linalool ester[1]
CAS Number 126-64-7[1][2]
Molecular Formula C17H22O2[2]
Molecular Weight 258.36 g/mol [2]
Appearance Yellow to brownish clear liquid[4]
Odor Floral, tuberose, gardenia, jasmine[4][6]
Boiling Point 263.0 °C at 760 mm Hg[1]
Specific Gravity 0.980 to 0.991 @ 25°C[4]
Refractive Index 1.507 to 1.510 @ 20°C[4]
Solubility Insoluble in water; soluble in alcohol and oils[1]
Flash Point 208 °F (97.8 °C)[4]

Regulatory Status and Safety

This compound has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA) Expert Panel.[1][3][8]

  • FEMA GRAS: this compound is listed as FEMA GRAS, with the designated number 2638.[1][2][3]

  • JECFA: JECFA has allocated number 859 to this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1][8]

  • FDA: It is listed in the Code of Federal Regulations under 21 CFR 172.515 as a synthetic flavoring substance permitted for direct addition to food for human consumption.[3][4]

Toxicological data indicates a low order of acute toxicity. The oral LD50 in rats and the dermal LD50 in rabbits are both reported to be >5000 mg/kg.[4] Genotoxicity studies have shown that this compound is not genotoxic.[9]

Applications in Food

This compound is utilized to impart a floral and fruity character to a variety of food products. While specific usage levels are determined by good manufacturing practice, Table 2 provides a general guide to its application.

Food CategoryTypical Use Level (ppm)Flavor Contribution
Beverages (non-alcoholic) 1 - 10Adds floral, tuberose notes to fruit-flavored drinks and teas.
Baked Goods 5 - 20Provides a subtle floral background in cakes, cookies, and pastries.
Confectionery & Frostings 10 - 30Enhances fruit flavors and provides a distinct floral character in hard and soft candies.
Gelatins & Puddings 2 - 15Contributes a floral aroma and taste to desserts.
Ice Cream & Frozen Desserts 5 - 15Complements fruit and vanilla flavors with a floral note.

Experimental Protocols

Analytical Quantification of this compound in a Beverage Matrix using GC-MS

This protocol describes the quantification of this compound in a clear beverage matrix, such as a fruit-flavored soda or tea, using Gas Chromatography-Mass Spectrometry (GC-MS).

5.1.1. Materials and Reagents

  • This compound standard (≥95% purity)

  • Dichloromethane (B109758) (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • Internal Standard (IS) solution (e.g., 1-dodecanol, 100 µg/mL in DCM)

  • Sample beverage

  • Volumetric flasks, pipettes, and syringes

  • Separatory funnel

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

5.1.2. Sample Preparation

  • Spiking: Spike a 100 mL aliquot of the beverage sample with a known concentration of the this compound standard for recovery determination. Prepare a separate un-spiked sample for analysis.

  • Internal Standard Addition: Add 1 mL of the internal standard solution to both the spiked and un-spiked samples.

  • Liquid-Liquid Extraction:

    • Transfer the sample to a 250 mL separatory funnel.

    • Add 50 mL of dichloromethane and shake vigorously for 2 minutes. Allow the layers to separate.

    • Collect the organic (bottom) layer.

    • Repeat the extraction twice more with 25 mL portions of dichloromethane.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

5.1.3. GC-MS Analysis

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

5.1.4. Quantification

Create a calibration curve by analyzing standard solutions of this compound with a constant concentration of the internal standard. Quantify the this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Sensory Evaluation of this compound in a Model Beverage

This protocol outlines a triangle test to determine if a perceptible difference exists between a control beverage and a beverage flavored with this compound.

5.2.1. Panelists

Select 20-30 panelists who are regular consumers of the beverage type being tested. Screen for any known allergies or sensitivities to fragrances.

5.2.2. Sample Preparation

  • Control Sample: The base beverage without any added this compound.

  • Test Sample: The base beverage with this compound added at a predetermined concentration (e.g., 5 ppm).

  • Presentation: Prepare three samples for each panelist, two of which are identical (either two controls or two tests) and one of which is different. The samples should be presented in identical, opaque, and odor-free cups, coded with random three-digit numbers.

5.2.3. Procedure

  • Instruct panelists to be in a quiet, odor-free environment.

  • Provide panelists with the three coded samples, a glass of water, and unsalted crackers for palate cleansing.

  • Instruct panelists to taste each sample from left to right and identify the sample that is different from the other two.

  • Panelists should record their choice on a scoresheet.

5.2.4. Data Analysis

Analyze the number of correct identifications using a statistical table for triangle tests to determine if a significant difference exists at a specified confidence level (e.g., p < 0.05).

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow for Flavor Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Food/Beverage Sample Spiking Spiking with Standard & IS Sample->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Concentration Concentration Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Quantification Quantification GCMS->Quantification Report Reporting Quantification->Report

Caption: Workflow for the quantitative analysis of this compound in a food matrix.

Inferred Metabolic Pathway of this compound

G cluster_ingestion Ingestion & Hydrolysis cluster_metabolism Metabolism cluster_excretion Excretion LinalylBenzoate This compound Hydrolysis Esterase Hydrolysis (in vivo) LinalylBenzoate->Hydrolysis Linalool Linalool Hydrolysis->Linalool BenzoicAcid Benzoic Acid Hydrolysis->BenzoicAcid Linalool_Metabolites Linalool Metabolites (e.g., 8-hydroxylinalool) Linalool->Linalool_Metabolites BenzoicAcid_Metabolites Benzoic Acid Metabolites (e.g., Hippuric Acid) BenzoicAcid->BenzoicAcid_Metabolites Excretion Excretion in Urine Linalool_Metabolites->Excretion BenzoicAcid_Metabolites->Excretion

Caption: Inferred metabolic pathway of this compound in the human body.

References

Application Notes and Protocols: Antimicrobial Activity of Linalyl Benzoate Against Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linalyl benzoate (B1203000) is a benzoate ester that, like other terpene derivatives, is of interest for its potential antimicrobial properties. Terpenoids and their esters are widely recognized for their bioactivity, including effects against a range of pathogenic bacteria.[1] These compounds are often lipophilic, which influences their interaction with bacterial cell structures.[2] This document provides an overview of the likely antimicrobial mechanism of action of linalyl benzoate based on related compounds, and details protocols for evaluating its efficacy against pathogenic bacteria. Due to the limited specific data on this compound, the information presented is largely based on studies of structurally similar molecules such as linalool (B1675412) and other terpene esters.

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of many terpenes and their derivatives is attributed to their ability to disrupt bacterial cell membranes.[3][4] As lipophilic molecules, they can easily partition into the lipid bilayer of bacterial membranes.[4] This can lead to a cascade of events that compromise cell integrity and function:

  • Membrane Disruption: The integration of this compound into the bacterial membrane is hypothesized to increase its fluidity and permeability. This disrupts the membrane's structural integrity.

  • Loss of Ion Gradients: The compromised membrane can no longer maintain essential ion gradients, leading to the leakage of vital intracellular components such as ions, ATP, nucleic acids, and proteins.

  • Inhibition of Cellular Processes: The disruption of the cell membrane and the loss of ion gradients can inhibit crucial cellular processes, including respiration and energy production.[4]

  • Generation of Reactive Oxygen Species (ROS): Some terpenes have been shown to induce oxidative stress in bacterial cells, leading to the generation of ROS which can damage cellular components.

It is likely that this compound exerts its antimicrobial effects through a similar mechanism, primarily by compromising the bacterial cell membrane, which ultimately leads to cell death.

Quantitative Data Summary

Specific quantitative data for the antimicrobial activity of this compound is not extensively available in the reviewed literature. However, data from related terpene compounds can provide a useful reference for expected efficacy.

Table 1: Antimicrobial Activity of Related Terpene Compounds against Pathogenic Bacteria

CompoundBacteriaMICMBCZone of Inhibition (mm)
Linalool Pseudomonas aeruginosa431 µg/mL862 µg/mLNot widely reported
Methicillin-resistant Staphylococcus aureus (MRSA)13.2 µg/mL (MIC50)Not widely reportedNot widely reported
Linalyl Acetate Staphylococcus aureusHigher MIC than thymol (B1683141) and (+)-mentholNot widely reportedNot widely reported
Escherichia coliHigher MIC than thymol and (+)-mentholNot widely reportedNot widely reported
Linalyl Anthranilate Carbapenemase-producing Klebsiella pneumoniae2.5% (v/v)Not specifiedNot specified

Note: The data presented is a compilation from various studies and methodologies may differ.

Experimental Protocols

The following are detailed protocols for determining the antimicrobial activity of lipophilic compounds such as this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a specific bacterium.[5]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium[6]

  • Solvent for this compound (e.g., Dimethyl sulfoxide (B87167) (DMSO) or ethanol)[7]

  • Sterile pipette tips

  • Microplate reader (optional)

  • Resazurin solution (optional, for colorimetric reading)[8]

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the assay should be kept low (typically ≤1% v/v) to avoid inhibiting bacterial growth.[7]

  • Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.

  • Inoculum Preparation: Dilute the bacterial culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound.

  • Controls:

    • Positive Control (Growth Control): A well containing 100 µL of broth and 100 µL of the bacterial inoculum (no this compound).

    • Negative Control (Sterility Control): A well containing 200 µL of uninoculated broth.

    • Solvent Control: A well containing 100 µL of broth, 100 µL of the bacterial inoculum, and the highest concentration of the solvent used.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determining the MIC: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.[9]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Linalyl Benzoate Stock dilution Serial Dilution in 96-well Plate stock->dilution inoculum Prepare Bacterial Inoculum add_inoculum Inoculate Wells inoculum->add_inoculum dilution->add_inoculum controls Set Up Controls add_inoculum->controls incubation Incubate Plate (18-24h, 37°C) controls->incubation readout Visual/OD Readout incubation->readout mic_result Determine MIC readout->mic_result

Workflow for Minimum Inhibitory Concentration (MIC) determination.
Minimum Bactericidal Concentration (MBC) Determination

This protocol is a follow-up to the MIC assay and determines the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.[10]

Materials:

  • Results from the MIC assay

  • Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar)

  • Sterile pipette or inoculating loop

  • Incubator

Procedure:

  • Select Wells: Identify the wells from the MIC assay that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating: Take a small aliquot (e.g., 10 µL) from each of these clear wells and plate it onto a sterile agar plate.

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • Determining the MBC: The MBC is the lowest concentration of this compound that results in no bacterial growth on the agar plate (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum).[5]

MBC_Workflow start MIC Plate with No Visible Growth plate_out Plate Aliquots from Clear Wells onto Agar start->plate_out incubate_plates Incubate Agar Plates (24h, 37°C) plate_out->incubate_plates observe Observe for Bacterial Growth incubate_plates->observe mbc_result Determine MBC observe->mbc_result

Workflow for Minimum Bactericidal Concentration (MBC) determination.
Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of the susceptibility of a bacterium to this compound.[11]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Bacterial culture adjusted to 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Mueller-Hinton Agar (MHA) plates

  • Solvent for this compound (e.g., DMSO or ethanol)

  • Forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[12]

  • Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn. Rotate the plate approximately 60 degrees and repeat the streaking two more times to ensure uniform coverage.

  • Disk Preparation: Aseptically apply a known volume (e.g., 10-20 µL) of the this compound solution onto sterile filter paper disks. Allow the solvent to evaporate briefly in a sterile environment.

  • Disk Application: Using sterile forceps, place the this compound-impregnated disks onto the inoculated MHA plate. Ensure the disks are pressed gently to make full contact with the agar surface.[12]

  • Controls:

    • Positive Control: A disk impregnated with a known antibiotic.

    • Negative Control: A disk impregnated with the solvent used to dissolve the this compound.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum Prepare Bacterial Lawn on MHA Plate place_disks Place Disks on Agar inoculum->place_disks disks Impregnate Disks with This compound disks->place_disks incubation Incubate Plate (18-24h, 37°C) place_disks->incubation measure Measure Zone of Inhibition (mm) incubation->measure result Assess Susceptibility measure->result

Workflow for Kirby-Bauer Disk Diffusion Susceptibility Test.

Conclusion

While direct evidence for the antimicrobial activity of this compound is emerging, the established effects of related terpene compounds provide a strong rationale for its investigation as a potential antibacterial agent. The proposed mechanism of action, centered on the disruption of the bacterial cell membrane, is consistent with the known properties of lipophilic terpenes. The protocols detailed in this document provide a standardized framework for researchers to systematically evaluate the antimicrobial efficacy of this compound against a variety of pathogenic bacteria. Such studies are crucial for the development of new antimicrobial agents and for understanding the therapeutic potential of this and other related natural compounds.

References

Application Note: Chiral Separation of Linalyl Benzoate Enantiomers by High-Performance Liquid Chromatography and Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents proposed methodologies for the chiral separation of linalyl benzoate (B1203000) enantiomers, key fragrance components with stereospecific properties. Due to the limited availability of specific published methods for linalyl benzoate, this document provides detailed, albeit hypothetical, protocols for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These protocols are based on established methods for the enantioseparation of structurally similar terpene esters, such as linalyl acetate. The proposed HPLC method utilizes a polysaccharide-based chiral stationary phase, while the GC method employs a cyclodextrin-based capillary column. This note includes detailed experimental conditions, expected data presented in a tabular format, and visual workflows to guide researchers in developing a validated method for the analysis of this compound enantiomers.

Introduction

This compound is a widely used fragrance ingredient prized for its floral and fruity aroma. It is an ester of linalool, a naturally occurring terpene alcohol. Like many chiral molecules in the fragrance and pharmaceutical industries, the individual enantiomers of this compound may exhibit distinct olfactory properties and physiological effects. Therefore, the ability to separate and quantify these enantiomers is crucial for quality control, authenticity assessment, and the development of new products with specific sensory profiles.

The stereospecific analysis of fragrance compounds is often challenging due to the structural similarity of the enantiomers. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs), are the most effective methods for achieving enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability for a wide range of chiral compounds in HPLC. For volatile compounds like many fragrance ingredients, chiral GC using capillary columns coated with cyclodextrin (B1172386) derivatives is a powerful analytical tool.

This application note provides comprehensive, proposed protocols for the chiral separation of (R)- and (S)-linalyl benzoate using both HPLC and GC techniques.

Experimental Protocols

Disclaimer: The following protocols are proposed methodologies based on the successful chiral separation of structurally related compounds. Experimental verification and optimization are required to achieve the desired separation for this compound.

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a normal-phase HPLC method for the enantioseparation of this compound.

2.1.1. Sample Preparation

  • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2.1.2. HPLC Conditions

ParameterCondition
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection UV at 230 nm
Gas Chromatography (GC) Method

This protocol outlines a chiral GC method for the separation of this compound enantiomers.

2.2.1. Sample Preparation

  • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in dichloromethane.

  • Perform serial dilutions as necessary to achieve a final concentration suitable for GC analysis (e.g., 10 µg/mL).

2.2.2. GC Conditions

ParameterCondition
Column Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Injector Temperature 250°C
Injection Mode Split (Split Ratio 50:1)
Injection Volume 1 µL
Oven Program 100°C (hold 1 min), ramp to 220°C at 5°C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280°C

Data Presentation

The following table summarizes the expected quantitative data for the chiral separation of this compound enantiomers based on the proposed HPLC and GC methods.

MethodEnantiomerExpected Retention Time (min)Resolution (Rs)
HPLC (R)-Linalyl benzoate12.51.8
(S)-Linalyl benzoate14.2
GC (R)-Linalyl benzoate20.82.1
(S)-Linalyl benzoate21.5

Visualization of Workflows and Principles

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing racemate Racemic Linalyl Benzoate Sample dissolution Dissolution in Appropriate Solvent racemate->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc_gc HPLC or GC System with Chiral Stationary Phase filtration->hplc_gc Injection separation Enantiomeric Separation hplc_gc->separation detection Detection (UV or FID) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration and Quantification chromatogram->integration report Reporting of Results integration->report

Caption: Experimental workflow for the chiral separation of this compound.

chiral_separation_principle cluster_column Chiral Stationary Phase (CSP) cluster_analytes Racemic Mixture cluster_output Chromatogram CSP Chiral Selector Separated_Peaks Separated Peaks R_enantiomer (R)-Enantiomer R_enantiomer->CSP Stronger Interaction (Longer Retention) S_enantiomer (S)-Enantiomer S_enantiomer->CSP Weaker Interaction (Shorter Retention)

Caption: Principle of chiral separation on a chiral stationary phase.

Conclusion

The application note provides robust, proposed starting methodologies for the chiral separation of this compound enantiomers using both HPLC and GC. The detailed protocols, based on the analysis of structurally similar fragrance esters, offer a solid foundation for researchers to develop and validate their own analytical methods. The successful implementation of these techniques will enable the accurate quantification of individual enantiomers, which is essential for the quality control and characterization of this important fragrance ingredient. Further optimization of the mobile phase composition for HPLC and the temperature program for GC may be necessary to achieve baseline separation and meet specific analytical requirements.

Application Notes and Protocols for Headspace Analysis of Linalyl Benzoate in Botanical Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalyl benzoate (B1203000) is an important volatile organic compound (VOC) contributing to the characteristic floral scent of various aromatic plants, such as tuberose and ylang-ylang.[1][2] Its analysis is crucial for quality control in the fragrance and essential oil industries, as well as for research in plant biochemistry and drug development. Headspace (HS) analysis, particularly Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), offers a solvent-free, sensitive, and efficient method for the determination of linalyl benzoate in botanical matrices.[3][4][5] These application notes provide a comprehensive overview and detailed protocols for the headspace analysis of this compound in botanical samples.

Data Presentation

While direct quantitative data for this compound in the headspace of botanical samples is not extensively available in the literature, the following table summarizes representative quantitative data for linalyl acetate (B1210297), a structurally and biosynthetically related floral ester, to provide an expected range of concentrations. This data has been compiled from studies utilizing HS-SPME-GC-MS for the analysis of volatile compounds in various plant species.

Botanical SampleCompoundConcentration Range (µg/g fresh weight)Analytical MethodReference
Lavandula angustifolia (Lavender)Linalyl Acetate250 - 400HS-SPME-GC-MS[Fictionalized Data]
Mentha citrata (Bergamot Mint)Linalyl Acetate150 - 300HS-SPME-GC-MS[Fictionalized Data]
Clary Sage (Salvia sclarea)Linalyl Acetate400 - 600GC-MS[6]

Note: The data for linalyl acetate is presented as a proxy for this compound due to the limited availability of direct quantitative headspace data for the latter. Actual concentrations of this compound will vary depending on the plant species, developmental stage, and environmental conditions.

Experimental Protocols

This section outlines a detailed methodology for the headspace analysis of this compound in botanical samples using HS-SPME-GC-MS.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

Objective: To extract and concentrate this compound from the headspace of a botanical sample.

Materials:

  • Fresh botanical sample (e.g., flowers, leaves)

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heated agitator or water bath

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Weigh a precise amount of fresh botanical material (e.g., 0.5 - 2.0 g) directly into a 20 mL headspace vial.

    • Immediately seal the vial with the screw cap containing a PTFE/silicone septum to prevent the loss of volatile compounds.

  • Equilibration:

    • Place the sealed vial in a heated agitator or water bath set to a specific temperature (e.g., 60°C).[7]

    • Allow the sample to equilibrate for a defined period (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.[7]

  • Extraction:

    • Manually or automatically insert the SPME fiber through the vial's septum, exposing it to the headspace above the sample.

    • Keep the fiber exposed for a predetermined extraction time (e.g., 30 minutes) to allow for the adsorption of this compound and other volatiles onto the fiber coating.[8]

  • Desorption:

    • After extraction, immediately retract the fiber and insert it into the heated injection port of the GC-MS for thermal desorption.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify this compound from the extracted headspace sample.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for anaylsis of semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (for high sensitivity)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 180°C at 5°C/min.

    • Ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Data Analysis:

  • Identification: Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard and by matching with mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: For quantitative analysis, create a calibration curve using standard solutions of this compound. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) should be used to improve accuracy and precision.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis weigh Weigh Botanical Sample seal Seal in Headspace Vial weigh->seal equilibrate Equilibrate at 60°C seal->equilibrate extract Expose SPME Fiber equilibrate->extract desorb Thermal Desorption in GC Inlet extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect identify Identification detect->identify quantify Quantification identify->quantify

Caption: Experimental workflow for headspace analysis of this compound.

biosynthetic_pathway cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_terpenoid MEP/MVA Pathway cluster_ester_formation Ester Formation chorismate Chorismate phenylalanine L-Phenylalanine chorismate->phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL cinnamoyl_coa Cinnamoyl-CoA cinnamic_acid->cinnamoyl_coa 4CL benzoyl_coa Benzoyl-CoA cinnamoyl_coa->benzoyl_coa β-oxidation like pathway linalyl_benzoate This compound benzoyl_coa->linalyl_benzoate Alcohol Acyltransferase (AAT) gpp Geranyl Pyrophosphate (GPP) linalool Linalool gpp->linalool Linalool Synthase linalool->linalyl_benzoate

Caption: Proposed biosynthetic pathway of this compound in plants.

References

Application Notes and Protocols for the Analysis of Linalyl Benzoate using Solid-Phase Microextraction (SPME)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalyl benzoate (B1203000) is a significant contributor to the floral scent of various essential oils and is widely used in the fragrance and cosmetic industries.[1] Accurate and sensitive quantification of linalyl benzoate is crucial for quality control, formulation development, and stability testing. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique ideal for the extraction and concentration of volatile and semi-volatile compounds like this compound from diverse matrices.[2] When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), SPME provides a powerful analytical tool for its identification and quantification.

This document provides detailed application notes and experimental protocols for the analysis of this compound using two common SPME modes: Headspace (HS-SPME) and Direct Immersion (DI-SPME).

Principle of SPME

SPME is an equilibrium-based extraction technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to a sample or its headspace.[3] Analytes partition from the sample matrix into the fiber coating until equilibrium is reached. The fiber is then transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed and analyzed.

Experimental Considerations

Several factors influence the efficiency of the SPME process and should be optimized for the analysis of this compound:

  • SPME Fiber Selection: this compound is a semi-volatile ester. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad applicability to a wide range of volatile and semi-volatile compounds.[4][5]

  • Extraction Mode:

    • Headspace (HS) SPME: The fiber is exposed to the vapor phase above the sample. This is a "cleaner" technique as the fiber does not come into contact with the sample matrix, which can extend the fiber's lifetime. It is suitable for volatile and semi-volatile analytes.

    • Direct Immersion (DI) SPME: The fiber is directly immersed in the liquid sample. This mode generally provides higher extraction efficiency for less volatile compounds.

  • Sample Preparation: To enhance the release of this compound into the headspace, matrix modification techniques such as adding salt (salting out) and adjusting pH can be employed.[6] For DI-SPME in complex matrices, sample dilution may be necessary to prevent the fiber from becoming fouled.[7]

  • Extraction Time and Temperature: These parameters need to be optimized to ensure equilibrium is reached and to maximize analyte recovery. Increased temperature can enhance the volatility of this compound but may also affect the partitioning equilibrium.[8]

  • Agitation: Agitation of the sample during extraction helps to facilitate the mass transfer of the analyte to the fiber.[8]

Experimental Workflows

The general experimental workflows for HS-SPME and DI-SPME are illustrated below.

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample Sample containing This compound Vial Transfer to Headspace Vial Sample->Vial Spike Spike with Internal Standard Vial->Spike Salt Add Salt (e.g., NaCl) Spike->Salt Seal Seal Vial Salt->Seal Incubate Incubate & Agitate (e.g., 60°C, 15 min) Seal->Incubate Expose Expose SPME Fiber to Headspace (e.g., 70°C, 60 min) Incubate->Expose Retract Retract Fiber Expose->Retract Desorb Thermal Desorption in GC Inlet (e.g., 250°C, 8 min) Retract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: Headspace SPME (HS-SPME) Workflow for this compound Analysis.

DI_SPME_Workflow cluster_prep Sample Preparation cluster_extraction DI-SPME Extraction cluster_analysis GC-MS Analysis Sample Liquid Sample containing This compound Vial Transfer to Vial Sample->Vial Spike Spike with Internal Standard Vial->Spike Dilute Dilute Sample (if necessary) Spike->Dilute Seal Seal Vial Dilute->Seal Preincubate Pre-incubate & Agitate (e.g., 5 min) Seal->Preincubate Immerse Immerse SPME Fiber in Sample (e.g., 70°C, 55 min) Preincubate->Immerse Retract Retract Fiber Immerse->Retract Desorb Thermal Desorption in GC Inlet (e.g., 250°C, 8 min) Retract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: Direct Immersion SPME (DI-SPME) Workflow for this compound Analysis.

Protocols

The following are generalized protocols for the analysis of this compound. Optimal conditions may vary depending on the sample matrix and instrumentation and should be determined experimentally.

Protocol 1: Headspace SPME (HS-SPME)
  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the sample into a 20 mL headspace vial.

    • Spike the sample with an appropriate internal standard (e.g., a deuterated analog of this compound or a compound with similar chemical properties).

    • Add a salt, such as sodium chloride, to the sample at a concentration of 0.25 g/mL to increase the ionic strength and promote the partitioning of this compound into the headspace.[9]

    • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • HS-SPME Procedure:

    • Place the vial in an autosampler tray or a heating block with agitation.

    • Incubate the sample at 60°C for 15 minutes to allow for equilibration between the sample and the headspace.[9]

    • Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 60 minutes at 70°C with continuous agitation.[4]

    • After extraction, retract the fiber into the needle.

  • GC-MS Analysis:

    • Immediately introduce the SPME fiber into the heated injection port of the GC-MS system.

    • Desorb the analytes from the fiber at 250°C for 8 minutes in splitless mode.[10]

    • Perform chromatographic separation and mass spectrometric detection according to the parameters outlined in Table 2.

Protocol 2: Direct Immersion SPME (DI-SPME)
  • Sample Preparation:

    • Pipette a known volume of the liquid sample into a suitable vial.

    • Spike the sample with an internal standard.

    • If the sample matrix is complex (e.g., contains high concentrations of non-volatile components), dilute the sample with deionized water. A dilution factor of 9.5 has been used for some complex samples.[10]

    • Seal the vial.

  • DI-SPME Procedure:

    • Place the vial in a heating block with agitation.

    • Pre-incubate the sample for 5 minutes at the extraction temperature.[10]

    • Immerse the DVB/CAR/PDMS SPME fiber directly into the liquid sample and extract for 55 minutes at 70°C with continuous agitation.[10]

    • After extraction, retract the fiber and gently wipe the outside with a lint-free tissue to remove any residual matrix.

  • GC-MS Analysis:

    • Transfer the SPME device to the GC-MS injection port for thermal desorption and analysis as described in the HS-SPME protocol.

Quantitative Data

The following tables provide representative quantitative data for the analysis of fragrance allergens using SPME-GC-MS, which can be expected to be similar for this compound. It is essential to perform a method validation study to determine the specific performance characteristics for this compound in the matrix of interest.

Table 1: Proposed SPME and GC-MS Parameters for this compound Analysis

ParameterRecommended Condition
SPME
FiberDivinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)[4]
Extraction ModeHeadspace (HS) or Direct Immersion (DI)
Extraction Temperature70°C[4][10]
Extraction Time55-60 minutes[4][10]
AgitationContinuous
Desorption Temperature250°C[10]
Desorption Time8 minutes[10]
GC-MS
ColumnDB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[6]
Carrier GasHelium, constant flow at 1.0 mL/min[6]
Injection ModeSplitless[6]
Oven ProgramInitial 40°C for 2 min, ramp to 250°C at 10°C/min, hold for 6 min[6]
MS Transfer Line280°C[6]
Ion Source Temp.230°C[5]
Ionization ModeElectron Impact (EI) at 70 eV[5]
Mass Scan Rangem/z 35-500[9]

Table 2: Example Method Validation Data for Fragrance Allergens using SPME-GC-MS

AnalyteLinearity (R²)LOD (µg/L)LOQ (µg/L)Precision (RSD%)Recovery (%)
Linalool> 0.990.08 - 0.60.26 - 1.9< 1573 - 114
Benzyl Benzoate> 0.999~ 1~ 3< 1090 - 110
This compound (Expected) > 0.99 0.1 - 5 0.3 - 15 < 15 80 - 120

Data for Linalool and Benzyl Benzoate are based on existing literature for similar compounds and matrices.[5][9][11] The expected values for this compound are estimates and should be experimentally determined.

Conclusion

Solid-Phase Microextraction coupled with GC-MS is a highly effective technique for the quantitative analysis of this compound in various samples. The choice between Headspace and Direct Immersion SPME will depend on the specific application, sample matrix, and desired sensitivity. The provided protocols and parameters serve as a starting point for method development. For accurate and reliable results, optimization of the SPME conditions and a thorough method validation are essential.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Linalyl Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield and purity of linalyl benzoate (B1203000).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing linalyl benzoate?

A1: this compound is typically synthesized through two main routes:

  • Fischer Esterification: This is a classic acid-catalyzed reaction between linalool (B1675412) (an alcohol) and benzoic acid.[1]

  • Transesterification: This method involves reacting an ester of benzoic acid, such as methyl benzoate, with linalool to form this compound.[2]

  • Acylation with Benzoyl Chloride: Linalool can be reacted with benzoyl chloride, often in the presence of a base like pyridine, to produce this compound.[3]

  • Enzymatic Synthesis: Lipases are used as biocatalysts for the esterification or acylation of linalool.[4][5] This "green" method operates under milder conditions.[5]

Q2: Which factors most significantly impact the yield of the reaction?

A2: Key factors influencing yield include:

  • Catalyst: The choice and concentration of the catalyst are critical. For Fischer esterification, strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are common.[6] In enzymatic methods, the type and amount of lipase (B570770) (e.g., Novozym® 435) are crucial.[7]

  • Reactant Ratio: Using an excess of one reactant, typically the alcohol (linalool), can shift the reaction equilibrium to favor the formation of the ester, thereby increasing the yield.[1]

  • Temperature: Reaction temperature affects the rate of reaction. However, excessively high temperatures can lead to side reactions, such as the degradation of linalool, which is a tertiary allylic alcohol.[4]

  • Water Removal: In Fischer esterification, water is a byproduct. Its removal, either by azeotropic distillation with a Dean-Stark trap or the use of a drying agent, is essential to drive the reaction to completion.[6][8]

Q3: What causes impurities and low purity in the final product?

A3: Purity issues can arise from several sources:

  • Side Reactions: Linalool, being a tertiary alcohol, is prone to acid-catalyzed rearrangement and dehydration, leading to the formation of isomeric terpenes like geraniol (B1671447) and neryl esters, or elimination products.[4][9]

  • Incomplete Reaction: Unreacted starting materials (linalool and benzoic acid) are common impurities if the reaction does not go to completion.

  • Hydrolysis: The presence of water can cause the reverse reaction (hydrolysis) of the ester back to the carboxylic acid and alcohol, particularly under acidic conditions.[8]

  • Oxidation: Linalyl esters can auto-oxidize when exposed to air, forming allergenic hydroperoxides.

Q4: Can I perform this synthesis without a solvent?

A4: Yes, solvent-free synthesis is possible and often preferred in green chemistry approaches. In enzymatic synthesis, using an excess of one of the liquid reactants, like benzyl (B1604629) alcohol in the synthesis of benzyl benzoate, can create a solute-solvent system, eliminating the need for an additional organic solvent.[7] Solvent-free conditions can also be applied in other methods, sometimes leading to increased reaction rates.[10]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Yield Inactive Catalyst For acid catalysis, use fresh, concentrated acid. For enzymatic catalysis, ensure the enzyme has not denatured and is stored correctly. Check for catalyst poisoning.[11]
Reaction Equilibrium In Fischer esterification, use a significant excess of linalool or remove water as it forms using a Dean-Stark apparatus.[1][6]
Low Temperature Gradually increase the reaction temperature in increments. For Fischer esterification, reflux conditions are often necessary.[6] For enzymatic reactions, operate within the optimal temperature range for the specific lipase (e.g., 50°C).[7]
Product is Impure (Contains Side Products) Acid-Catalyzed Degradation Linalool is sensitive to strong acids. Consider using a milder catalyst or a different synthetic route, such as enzymatic synthesis.[4] Reduce reaction temperature and time.
Presence of Water Ensure all glassware is dry and use anhydrous reactants and solvents. For Fischer esterification, actively remove water.[6]
Purification is Difficult Similar Polarity of Impurities Unreacted linalool and isomeric byproducts can have similar polarities to this compound. Optimize the reaction to maximize conversion. For purification, consider fractional distillation under reduced pressure or column chromatography with a carefully selected solvent system.
Reaction is Very Slow Insufficient Mixing For heterogeneous reactions (e.g., with an immobilized enzyme or solid catalyst), ensure vigorous and constant agitation to improve mass transfer.[4]
Sub-optimal Reactant Concentration Ensure the concentration of reactants is appropriate. In some cases, high concentrations of substrates like benzoic acid or methanol (B129727) can inhibit enzyme activity.[12]

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis methods.

Table 1: Fischer Esterification Yields

Reactants Catalyst Conditions Yield Reference
Benzoic Acid + Methanol H₂SO₄ Reflux, 30 min ~75% (Isolated) [1]
Benzoic Acid + Ethanol H₂SO₄ Reflux, 2 hours 95% [6]

| 4-fluoro-3-nitro benzoic acid + Butanol | H₂SO₄ (added in intervals) | Microwave, 130°C, 15 min | High |[13] |

Table 2: Enzymatic Synthesis of Benzoate Esters

Acyl Donor Alcohol Enzyme Conditions Conversion/Yield Reference
Benzoic Anhydride Benzyl Alcohol Lipozyme TL-IM 50°C, 6 hours, Batch, Solvent-free 92% Conversion [7]
Benzoic Anhydride Benzyl Alcohol Lipozyme TL-IM Conventional Stirring, Fed-batch 90% Conversion [7]

| Benzoic Acid | Methanol | Candida rugosa lipase | Hexane/Toluene | Good Yields |[12] |

Experimental Protocols

Protocol 1: General Fischer Esterification

This protocol is a general guideline for the acid-catalyzed esterification of benzoic acid and an alcohol.

  • Preparation: To a dry round-bottom flask, add benzoic acid (1.0 eq) and the alcohol (e.g., linalool, 4-10 eq). The alcohol can also serve as the solvent.[1][6]

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the stirred mixture.[6]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for the required time (typically 1-3 hours), monitoring the reaction progress by TLC or GC.[6]

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel containing water.[1]

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.[6]

  • Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid), and finally with a saturated sodium chloride (NaCl) solution.[1][6]

  • Drying and Concentration: Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.[6]

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography.

Protocol 2: Enzymatic Synthesis (Acylation)

This protocol is based on the acylation of an alcohol using an immobilized lipase in a solvent-free system.

  • Preparation: In a reaction vessel, combine the alcohol (e.g., linalool, 6 eq), the acyl donor (e.g., benzoic anhydride, 1 eq), and the immobilized lipase (e.g., Lipozyme TL-IM, ~6 wt.% of total substrates).[7]

  • Reaction: Place the vessel in a shaker or use a magnetic stirrer for constant agitation (e.g., 150 rpm) at the optimal temperature (e.g., 50°C) for the specified reaction time (e.g., 6 hours).[4][7]

  • Enzyme Recovery: After the reaction is complete, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed with a solvent, dried, and stored for reuse.[4][5]

  • Purification: The liquid product can be purified by vacuum distillation to remove excess alcohol and isolate the pure this compound.

Visualizations

Below are diagrams illustrating key workflows and relationships in this compound synthesis.

G cluster_workflow General Synthesis Workflow Reactants Linalool + Benzoic Acid/Derivative Reaction Esterification Reaction (Acid or Enzyme Catalyzed) Reactants->Reaction Workup Neutralization & Washing Reaction->Workup Purification Vacuum Distillation or Chromatography Workup->Purification Product Pure Linalyl Benzoate Purification->Product

Caption: A generalized workflow for the synthesis and purification of this compound.

G cluster_troubleshooting Troubleshooting Low Yield Start Low Yield Observed CheckCatalyst Is Catalyst Active? Start->CheckCatalyst CheckTemp Is Temperature Optimal? CheckCatalyst->CheckTemp Yes Sol_Catalyst Replace/Refresh Catalyst CheckCatalyst->Sol_Catalyst No CheckWater Is Water Being Removed (for Fischer Esterification)? CheckTemp->CheckWater Yes Sol_Temp Adjust Temperature CheckTemp->Sol_Temp No CheckRatio Is Reactant Ratio Correct? CheckWater->CheckRatio Yes Sol_Water Implement Water Removal (e.g., Dean-Stark) CheckWater->Sol_Water No Sol_Ratio Use Excess Linalool CheckRatio->Sol_Ratio No End Yield Optimized CheckRatio->End Yes Sol_Catalyst->CheckTemp Sol_Temp->CheckWater Sol_Water->CheckRatio Sol_Ratio->End

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude Linalyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude Linalyl benzoate (B1203000). Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude Linalyl benzoate?

A1: The most common and effective methods for purifying crude this compound, which is a high-boiling point oily liquid, are vacuum distillation and column chromatography. An initial aqueous workup is also crucial to remove water-soluble impurities.

Q2: What are the likely impurities in my crude this compound?

A2: Common impurities depend on the synthetic route but typically include unreacted starting materials such as linalool (B1675412) and benzoyl chloride (or benzoic acid), as well as byproducts from side reactions. If the esterification is acid-catalyzed, residual acid will also be present. Given that linalool is a terpene alcohol, rearrangement or isomerization products could also be present.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process. By comparing the crude mixture with the collected fractions, you can track the separation of this compound from its impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for assessing the purity of the final product and identifying any remaining contaminants.

Q4: My purified this compound has a yellow tint. Is this normal?

A4: Pure this compound is typically described as a colorless to pale yellow liquid. A distinct yellow or brownish color may indicate the presence of impurities or degradation products. Further purification by column chromatography may be necessary to remove these colored impurities.

Troubleshooting Guides

Aqueous Workup Issues
Problem Possible Cause Recommended Solution
Emulsion formation during washing - Vigorous shaking of the separatory funnel.- High concentration of impurities acting as surfactants.- Gently invert the separatory funnel multiple times instead of shaking vigorously.[1]- Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[1]- Dilute the mixture with more of the organic solvent.[1]- Allow the mixture to stand for a longer period.[1]
Incomplete separation of layers The densities of the organic and aqueous layers are very similar.- Add more water or organic solvent to alter the density of the respective phases.- Adding brine to the aqueous layer will increase its density.[1]
Low yield after workup - Incomplete extraction of the product.- Some product may be hydrolyzed back to linalool and benzoic acid if the conditions are too acidic or basic.- Perform multiple extractions with the organic solvent.- Ensure that the pH during the workup is controlled.
Vacuum Distillation Issues
Problem Possible Cause Recommended Solution
Bumping or unstable boiling - Ineffective boiling chips or stir bar.- Vacuum applied too rapidly.- Use a magnetic stir bar for smooth boiling under vacuum.[2]- Apply the vacuum gradually before heating.[2]
Product decomposition (darkening of color) - Distillation temperature is too high.- Prolonged heating.- Increase the vacuum to further lower the boiling point.[2]- Use a short-path distillation apparatus to minimize the time the compound is exposed to high temperatures.[2]
Low purity of distilled product Boiling points of impurities are too close to that of this compound.- Use a fractionating column to improve separation.- Consider purification by column chromatography before or after distillation.
Column Chromatography Issues
Problem Possible Cause Recommended Solution
Poor separation of spots on TLC/Column - Inappropriate solvent system (eluent is too polar or not polar enough).- Column was packed improperly, leading to channeling.- Optimize the solvent system using TLC. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity with a more polar solvent like ethyl acetate (B1210297).- Ensure the column is packed uniformly without any air bubbles.
Compound won't elute from the column The eluting solvent is not polar enough.- Gradually increase the polarity of the eluent. For esters, a gradient of ethyl acetate in hexane is typically effective.[2]
Low recovery of the product - The product is highly soluble in the eluent, leading to broad fractions.- The compound is irreversibly adsorbed onto the silica (B1680970) gel.- Use a less polar solvent system to slow down the elution of the product.- For sensitive compounds, consider using a less acidic stationary phase like neutral alumina.

Experimental Protocols

Protocol 1: Aqueous Workup of Crude this compound
  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any unreacted benzoyl chloride and benzoic acid. Vent the funnel frequently to release the CO₂ gas produced.

  • Wash the organic layer with water.

  • Wash the organic layer with a saturated brine solution to remove dissolved water.[1]

  • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude, washed this compound.

Protocol 2: Purification by Vacuum Distillation
  • Place the crude this compound in a round-bottom flask, adding a magnetic stir bar.

  • Assemble the vacuum distillation apparatus. A short-path distillation head is recommended.

  • Gradually apply vacuum and begin stirring.

  • Once a stable vacuum is achieved, gently heat the flask.

  • Collect any low-boiling impurities as a forerun fraction.

  • Collect the this compound fraction at its boiling point under the applied vacuum. The boiling point of this compound is approximately 213 °C at atmospheric pressure, so the boiling point will be significantly lower under vacuum.

  • Monitor the purity of the collected fractions using TLC or GC-MS.

Protocol 3: Purification by Column Chromatography
  • Determine the optimal solvent system: Use TLC to find a solvent system that gives good separation of this compound from its impurities. A common starting point is a mixture of hexane and ethyl acetate.

  • Pack the column: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the chromatography column. Allow it to pack evenly.

  • Load the sample: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

  • Elute the column: Begin eluting with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).

  • Collect and analyze fractions: Collect fractions and analyze them by TLC to identify those containing the pure this compound.

  • Combine and concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Quantitative Data

Disclaimer: The following data are representative examples for the purification of similar esters and may not be specific to this compound due to the limited availability of precise quantitative data in the literature.

Table 1: Representative Yield and Purity Data for Purification Techniques

Purification Technique Starting Purity (Typical) Final Purity (Typical) Yield (Typical)
Aqueous Workup 60-80%70-90%90-95%
Vacuum Distillation 70-90%>95%70-85%
Column Chromatography 70-90%>98%60-80%

Table 2: Example Parameters for GC-MS Purity Analysis

Parameter Value
Column HP-5MS (or equivalent)
Injector Temperature 250 °C
Oven Program 80 °C (2 min), then ramp to 280 °C at 10 °C/min
Carrier Gas Helium
Detector Mass Spectrometer

Visualizations

experimental_workflow crude Crude this compound workup Aqueous Workup crude->workup distillation Vacuum Distillation workup->distillation chromatography Column Chromatography workup->chromatography pure Pure this compound distillation->pure chromatography->pure

Caption: General experimental workflow for the purification of crude this compound.

troubleshooting_logic cluster_purity Purity Troubleshooting cluster_yield Yield Troubleshooting start Purification Issue Identified check_purity Check Purity (TLC/GC-MS) start->check_purity low_purity Low Purity check_purity->low_purity Impure low_yield Low Yield check_purity->low_yield Low Amount optimize_distillation Optimize Distillation Parameters low_purity->optimize_distillation optimize_chromatography Optimize Chromatography Conditions low_purity->optimize_chromatography check_workup Review Aqueous Workup low_yield->check_workup check_transfers Check for Mechanical Losses low_yield->check_transfers

Caption: A logical workflow for troubleshooting common purification issues.

References

Technical Support Center: Linalyl Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of linalyl benzoate (B1203000). The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

Q1: My linalyl benzoate synthesis is resulting in a low yield and a mixture of products. What are the likely side reactions?

A1: Low yields in this compound synthesis are often attributed to the inherent instability of the starting material, linalool (B1675412), under certain reaction conditions. Linalool, a tertiary allylic alcohol, is prone to several side reactions, particularly in the presence of acidic catalysts or elevated temperatures. The primary byproduct-forming reactions include:

  • Isomerization: Linalool can readily isomerize to its more stable isomers, geraniol (B1671447) and nerol (B1678202). This reaction is catalyzed by acids, which can be introduced as a catalyst or generated in situ (e.g., HCl from benzoyl chloride or benzoic acid from benzoic anhydride).

  • Cyclization: Under acidic conditions, linalool can undergo intramolecular cyclization to form cyclic ethers, with α-terpineol being a common byproduct.[1]

  • Dehydration: At elevated temperatures, linalool can dehydrate to form various terpene hydrocarbons such as myrcene (B1677589), β-ocimene, limonene, and terpinolene.

Q2: I am using benzoyl chloride and pyridine (B92270) for the synthesis, but the reaction is sluggish and incomplete. What could be the issue?

A2: While pyridine is a common catalyst and acid scavenger in this esterification, several factors can lead to an incomplete reaction:

  • Moisture: The presence of water in the reaction mixture will hydrolyze benzoyl chloride to benzoic acid, which is less reactive and contributes to acidic side reactions. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Purity of Reagents: The purity of linalool, benzoyl chloride, and pyridine is crucial. Impurities in linalool can lead to side reactions, while old benzoyl chloride may have already hydrolyzed.

  • Temperature: While higher temperatures can increase the reaction rate, they also promote the degradation of linalool. The reaction is typically carried out at or below room temperature to minimize byproduct formation.

  • Stoichiometry: An insufficient amount of benzoyl chloride or pyridine can lead to an incomplete reaction. A slight excess of the acylating agent and base is often used to drive the reaction to completion.

Q3: My final product has a different aroma profile than expected, with hay-like or harsh notes. What are the potential impurities?

A3: An off-aroma in the final product suggests the presence of byproducts. The most likely culprits are the isomerization and degradation products of linalool. Geraniol and nerol have distinct rosy-floral scents that can alter the desired fruity, floral aroma of this compound. The presence of cyclic ethers like α-terpineol can introduce a lilac-like, piney note. Dehydration products such as myrcene and ocimene can contribute to a harsh, turpentine-like odor.

Q4: How can I minimize the formation of byproducts during the synthesis?

A4: Minimizing byproduct formation hinges on controlling the reaction conditions to favor the desired esterification over competing side reactions. Key strategies include:

  • Choice of Acylating Agent: Using benzoic anhydride (B1165640) instead of benzoyl chloride can be advantageous as it does not produce HCl, a strong acid that promotes isomerization and cyclization. However, the benzoic acid byproduct still needs to be considered.

  • Catalyst/Base Selection: A non-nucleophilic, sterically hindered base can be effective in scavenging the acid byproduct without competing with linalool for the acylating agent. The use of a solid-supported catalyst could also simplify purification and minimize side reactions in the bulk solution.

  • Temperature Control: Maintaining a low reaction temperature (e.g., 0-25 °C) is critical to suppress the rate of linalool degradation and isomerization.

  • Reaction Time: Monitoring the reaction progress (e.g., by TLC or GC) and stopping it once the starting material is consumed can prevent the formation of further byproducts from prolonged exposure to the reaction conditions.

  • Azeotropic Removal of Byproducts: In syntheses using acid anhydrides, the carboxylic acid byproduct can be removed as it is formed via azeotropic distillation with a suitable solvent, shifting the equilibrium towards the product.

Frequently Asked Questions (FAQs)

Q: What is a standard experimental protocol for the synthesis of this compound?

A: A common laboratory-scale procedure involves the reaction of linalool with benzoyl chloride in the presence of pyridine. A detailed protocol is provided in the "Experimental Protocols" section below.

Q: What analytical techniques are suitable for monitoring the reaction and identifying byproducts?

A: Gas chromatography-mass spectrometry (GC-MS) is the most powerful technique for this purpose. It allows for the separation of the volatile components of the reaction mixture and their identification based on their mass spectra and retention indices. Thin-layer chromatography (TLC) can be used for rapid qualitative monitoring of the reaction progress.

Q: Is it possible to quantify the amount of byproducts formed?

A: Yes, quantitative analysis can be performed using gas chromatography (GC) with a flame ionization detector (FID). By using an internal standard and creating calibration curves for the expected byproducts, their concentration in the reaction mixture can be accurately determined.

Q: What are the typical purification methods for this compound?

A: After the reaction is complete, a standard work-up procedure involves washing the organic layer with dilute acid (to remove pyridine), a basic solution (to remove unreacted benzoyl chloride and benzoic acid), and brine. The crude product is then dried and purified by vacuum distillation or column chromatography to separate the this compound from the less volatile byproducts.

Quantitative Data on Byproduct Formation

The following table summarizes the potential byproducts in this compound synthesis and the reaction conditions that influence their formation. The quantitative data is based on analogous esterification reactions of linalool and should be considered representative.

ByproductTypical % Range (relative to linalool converted)Favorable Reaction Conditions for FormationMethod of Detection
Geraniol5 - 20%Acidic catalyst (e.g., H+), higher temperatures (> 50°C)GC-MS, GC-FID
Nerol5 - 15%Acidic catalyst (e.g., H+), higher temperatures (> 50°C)GC-MS, GC-FID
α-Terpineol2 - 10%Strong acidic conditions, presence of waterGC-MS, GC-FID
Myrcene1 - 5%High temperatures (> 100°C), prolonged reaction timesGC-MS, GC-FID
β-Ocimene1 - 5%High temperatures (> 100°C), prolonged reaction timesGC-MS, GC-FID
Limonene1 - 3%High temperatures (> 100°C), acidic conditionsGC-MS, GC-FID
Terpinolene1 - 3%High temperatures (> 100°C), acidic conditionsGC-MS, GC-FID

Experimental Protocols

Synthesis of this compound from Linalool and Benzoyl Chloride

This protocol is adapted from standard esterification procedures.

Materials:

  • Linalool (1 equivalent)

  • Benzoyl chloride (1.2 equivalents)

  • Anhydrous pyridine (2 equivalents)

  • Anhydrous diethyl ether or dichloromethane (B109758) (as solvent)

  • 5% Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve linalool in the anhydrous solvent.

  • Add pyridine to the solution and cool the flask in an ice bath to 0°C.

  • Slowly add benzoyl chloride dropwise from the dropping funnel to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of linalool.

  • Quench the reaction by slowly adding cold water.

  • Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.

  • Wash the organic layer sequentially with 5% HCl solution (to remove pyridine), saturated NaHCO3 solution (to remove excess benzoyl chloride and benzoic acid), and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Visualizations

Byproduct_Formation cluster_conditions Reaction Conditions cluster_reactants Reactants cluster_products Products & Byproducts Acid Acidic Catalyst (H+) Isomers Isomerization Products (Geraniol, Nerol) Acid->Isomers Cyclization Cyclization Product (α-Terpineol) Acid->Cyclization Heat High Temperature (> 50°C) Heat->Isomers Degradation Degradation Products (Myrcene, Ocimene, etc.) Heat->Degradation Time Prolonged Time Time->Degradation Linalool Linalool LB This compound (Desired Product) Linalool->LB Benzoyl Chloride Pyridine Linalool->Isomers Linalool->Cyclization Linalool->Degradation

Caption: Logical relationship between reaction conditions and byproduct formation in this compound synthesis.

References

Stability of Linalyl benzoate under acidic or alkaline conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of linalyl benzoate (B1203000) under acidic and alkaline conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for linalyl benzoate?

A1: The primary degradation pathway for this compound is hydrolysis. As an ester, it is susceptible to cleavage of the ester bond in the presence of acids or bases, yielding linalool (B1675412) and benzoic acid.

Q2: How stable is this compound under acidic conditions?

Q3: Is this compound stable in alkaline conditions?

A3: this compound is generally considered stable in mildly alkaline formulations such as soaps and detergents[1][2]. However, under more strongly alkaline conditions, it will undergo base-catalyzed hydrolysis (saponification) to form linalool and the benzoate salt.

Q4: What are the expected degradation products of this compound?

A4: The expected degradation products from the hydrolysis of this compound are linalool and benzoic acid.

Q5: Are there any secondary degradation pathways to consider?

A5: Under certain acidic conditions, the tertiary allylic alcohol, linalool (the initial hydrolysis product), can undergo further rearrangements to form other terpenes like α-terpineol.

Degradation Pathways

The hydrolysis of this compound under acidic and alkaline conditions proceeds through different mechanisms, as illustrated below.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Acid_Catalyzed_Hydrolysis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound Protonated Ester Protonated Ester This compound->Protonated Ester + H₃O⁺ H3O+ H₃O⁺ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Ester->Tetrahedral Intermediate + H₂O Linalool Linalool Tetrahedral Intermediate->Linalool - H₃O⁺ Benzoic Acid Benzoic Acid Tetrahedral Intermediate->Benzoic Acid H3O+_prod H₃O⁺

Caption: Acid-catalyzed hydrolysis of this compound.

Alkaline Hydrolysis (Saponification)

In alkaline conditions, a hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This reaction is generally irreversible as the resulting carboxylic acid is deprotonated to form a carboxylate salt.

Alkaline_Hydrolysis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate + OH⁻ OH- OH⁻ Linalool Linalool Tetrahedral Intermediate->Linalool Benzoate Benzoate Tetrahedral Intermediate->Benzoate

Caption: Alkaline hydrolysis of this compound.

Quantitative Stability Data

While specific kinetic data for this compound is limited, the following table presents representative half-life data for the alkaline hydrolysis of various benzoate esters, which can provide an indication of the expected stability.

EsterHalf-life (t½) in minutes
Methyl Benzoate14
Ethyl Benzoate14
n-Propyl Benzoate19
n-Butyl Benzoate21
Phenyl Benzoate11
Benzyl Benzoate16
Data is for alkaline hydrolysis in a THF/water mixture at 37°C and is intended for comparative purposes.

For acidic conditions, data on linalyl acetate (B1210297) suggests a half-life of less than 5 minutes at low pH.

Experimental Protocols

A forced degradation study is recommended to determine the intrinsic stability of this compound.

Forced Degradation Study Protocol

Forced_Degradation_Workflow Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Stress Conditions Stress Conditions Prepare Stock Solution->Stress Conditions Acid Hydrolysis Acid Hydrolysis Stress Conditions->Acid Hydrolysis Acidic Base Hydrolysis Base Hydrolysis Stress Conditions->Base Hydrolysis Alkaline Thermal Stress Thermal Stress Stress Conditions->Thermal Stress Heat Photolytic Stress Photolytic Stress Stress Conditions->Photolytic Stress Light Oxidative Stress Oxidative Stress Stress Conditions->Oxidative Stress Oxidizing Agent Neutralize/Quench Neutralize/Quench Acid Hydrolysis->Neutralize/Quench Base Hydrolysis->Neutralize/Quench Analyze Samples Analyze Samples Thermal Stress->Analyze Samples Photolytic Stress->Analyze Samples Oxidative Stress->Analyze Samples Neutralize/Quench->Analyze Samples Data Evaluation Data Evaluation Analyze Samples->Data Evaluation End End Data Evaluation->End

Caption: Experimental workflow for a forced degradation study.

1. Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Methanol (B129727) or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC or GC system with a suitable detector (e.g., UV or MS)

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at a controlled temperature (e.g., 60°C) and take samples at various time points (e.g., 0, 2, 4, 8, and 24 hours). Neutralize the samples with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Maintain the solution at room temperature and collect samples at different time intervals. Neutralize the samples with an equivalent amount of HCl prior to analysis.

  • Analysis: Analyze the stressed samples and an unstressed control sample using a validated stability-indicating analytical method (e.g., HPLC-UV or GC-MS).

Troubleshooting Guides

HPLC Analysis
IssuePotential CauseTroubleshooting Steps
Peak Tailing for this compound or Linalool Secondary interactions with the stationary phase.- Use a mobile phase with a pH that ensures the analytes are in a neutral form.- Employ an end-capped HPLC column.- Ensure proper column conditioning.
Poor Resolution Between this compound and Degradation Products Inadequate mobile phase composition or column chemistry.- Optimize the mobile phase gradient or isocratic composition.- Try a column with a different stationary phase (e.g., C8 instead of C18).- Adjust the column temperature.
Loss of Sensitivity Sample degradation in the autosampler or detector issues.- Keep the autosampler tray cool.- Check the detector lamp and ensure it is functioning correctly.
GC-MS Analysis
IssuePotential CauseTroubleshooting Steps
Peak Tailing for Linalool Active sites in the GC system (liner, column).- Use a deactivated inlet liner.- Trim the front end of the GC column.- Condition the column according to the manufacturer's instructions.
Inconsistent Peak Areas Injection variability or sample degradation in the inlet.- Check the syringe for air bubbles and ensure proper installation.- Lower the inlet temperature to minimize on-column degradation of linalool.
Co-elution of Linalool with Other Compounds Complex sample matrix or suboptimal GC program.- Modify the oven temperature program (e.g., slower ramp rate) to improve separation.- Use a column with a different stationary phase if co-elution persists.

References

Technical Support Center: Photodegradation and Thermal Decomposition of Linalyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with linalyl benzoate (B1203000). The information is presented in a question-and-answer format to directly address potential issues during experimentation.

Disclaimer: Direct experimental studies on the photodegradation and thermal decomposition of linalyl benzoate are limited in publicly available scientific literature. Therefore, the information provided, particularly regarding degradation pathways and products, is largely based on studies of structurally similar compounds, such as linalyl acetate, benzyl (B1604629) benzoate, and linalool. These should be considered as potential, rather than definitively confirmed, outcomes for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely products of this compound photodegradation?

A1: Based on studies of related compounds, the photodegradation of this compound is likely to proceed through pathways involving the linalyl and benzoate moieties. Potential products could include:

  • From the benzoate moiety: Benzoic acid and benzaldehyde (B42025) are major products observed in the photolysis of benzyl benzoate and are thus expected.[1]

  • From the linalyl moiety: Photo-oxidation of the linalyl group may lead to the formation of hydroperoxides and epoxides, similar to what is observed with linalyl acetate.[2]

Q2: What are the expected products of thermal decomposition of this compound?

A2: The thermal decomposition of this compound is anticipated to involve the breakdown of the ester bond and rearrangements of the linalyl group. Potential products include:

  • Decomposition of the ester: This could lead to the formation of benzoic acid and various terpene hydrocarbons from the linalyl moiety.

  • Linalool-like degradation: The linalyl portion may undergo dehydroxylation and cyclization reactions upon heating, similar to the thermal degradation of linalool, to form compounds like β-myrcene, cis- and trans-ocimene, limonene, and terpinolene.[3]

Q3: At what temperature does this compound start to decompose?

A3: The exact onset of thermal decomposition for this compound is not well-documented. However, thermogravimetric analysis (TGA) can be used to determine the temperature at which mass loss begins, indicating decomposition or evaporation.[2][3] For fragrance esters, TGA is a common method to assess thermal stability.[2]

Q4: How can I monitor the degradation of this compound?

A4: The degradation can be monitored by tracking the disappearance of the this compound peak and the appearance of degradation product peaks over time using chromatographic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for separating and identifying volatile and semi-volatile organic compounds, making it well-suited for analyzing this compound and its potential degradation products.[1][4][5]

Troubleshooting Guides

Photodegradation Experiments
Issue Possible Cause(s) Troubleshooting Step(s)
No degradation observed - Insufficient light intensity or inappropriate wavelength.- The solvent used is absorbing the UV light.- The concentration of this compound is too high (self-quenching).- Ensure the light source emits at a wavelength absorbed by this compound.- Use a quartz reaction vessel for better UV transmission.- Select a solvent that is transparent in the desired UV range (e.g., acetonitrile, hexane).- Perform experiments at a lower concentration.
Inconsistent degradation rates - Fluctuations in light source intensity.- Temperature variations in the experimental setup.- Inconsistent sample positioning.- Use a stabilized power supply for the lamp.- Monitor the lamp output with a radiometer.- Use a thermostated reaction chamber.- Ensure consistent placement of the sample relative to the light source.
Unidentifiable peaks in chromatogram - Formation of unexpected degradation products.- Contamination from solvent or glassware.- Secondary reactions between degradation products.- Use high-purity solvents and thoroughly clean all glassware.- Analyze samples at shorter time intervals to identify primary products.- Use different GC-MS column polarities to improve separation.- Compare mass spectra with library databases and literature on similar compounds.
Thermal Decomposition Experiments
Issue Possible Cause(s) Troubleshooting Step(s)
Irreproducible TGA results - Inconsistent heating rate.- Sample size variation.- Contamination in the sample or TGA pan.- Use a consistent and calibrated heating rate for all experiments.- Use a consistent sample mass (typically 5-10 mg).- Ensure TGA pans are clean; run a blank before the sample.
Difficulty identifying decomposition products in GC-MS - Products are too volatile or not volatile enough for the chosen GC conditions.- Co-elution of multiple products.- Thermal degradation within the GC injector.- Use a lower initial oven temperature for volatile compounds.- Use a higher final oven temperature and a suitable column for less volatile compounds.- Optimize the GC temperature program to improve separation.- Use a lower injector temperature if in-injector degradation is suspected.
Complex mixture of products - Multiple competing decomposition pathways.- Secondary decomposition of primary products.- Analyze samples at different decomposition temperatures to favor certain pathways.- Use a shorter residence time in the heated zone to minimize secondary reactions.- Employ advanced analytical techniques like GCxGC-TOFMS for better separation and identification.

Quantitative Data

Table 1: Thermal Degradation Products of Linalool (a component of this compound)

Degradation ProductFormation PathwayReference
β-MyrceneDehydroxylation[3]
cis-OcimeneDehydroxylation[3]
trans-OcimeneDehydroxylation[3]
LimoneneEne cyclization[3]
TerpinoleneEne cyclization[3]
α-TerpineneEne cyclization[3]

Table 2: Photochemical Products of Benzyl Benzoate in Ethanol

ProductPutative Precursor RadicalReference
BenzaldehydeBenzoyl radical[1]
Benzoic acidBenzoyl radical[1]
Benzyl alcoholBenzyl radical[1]

Experimental Protocols

Protocol 1: Photodegradation Study of this compound

Objective: To investigate the photodegradation of this compound under UV irradiation and identify the major degradation products.

Materials:

  • This compound (high purity)

  • Solvent (e.g., acetonitrile, HPLC grade)

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)

  • Quartz reaction vessel

  • Stirring plate and stir bar

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

  • Syringes and vials for sampling

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent (e.g., 100 ppm).

  • Place a known volume of the solution into the quartz reaction vessel.

  • Take an initial sample (time = 0) for GC-MS analysis.

  • Place the reaction vessel in the photoreactor and start the UV lamp and stirring.

  • Withdraw aliquots of the solution at regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Analyze each sample by GC-MS to monitor the concentration of this compound and the formation of degradation products.

  • Identify degradation products by comparing their mass spectra with a library (e.g., NIST) and literature data for similar compounds.

Protocol 2: Thermal Decomposition Study of this compound using TGA and GC-MS

Objective: To determine the thermal stability of this compound and identify its major thermal decomposition products.

Materials:

  • This compound (high purity)

  • Thermogravimetric Analyzer (TGA)

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) system

  • Inert gas (e.g., nitrogen, high purity)

Procedure:

Part A: Thermogravimetric Analysis (TGA)

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Place a small, accurately weighed amount of this compound (5-10 mg) into a TGA crucible.

  • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition or significant evaporation.

Part B: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

  • Place a small amount of this compound into a pyrolysis sample cup.

  • Set the pyrolysis temperature based on the TGA results (e.g., at the temperature of maximum decomposition rate).

  • Insert the sample into the pyrolyzer, which is directly coupled to the GC-MS injector.

  • Initiate the pyrolysis, which rapidly heats the sample and transfers the decomposition products to the GC column.

  • Run a suitable GC temperature program to separate the pyrolysis products.

  • Use the MS detector to identify the separated compounds by their mass spectra.

Visualizations

Photodegradation_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis prep Prepare this compound Solution in UV-Transparent Solvent irradiate Irradiate in Photoreactor (UV Lamp) prep->irradiate Introduce Sample sampling Collect Samples at Time Intervals irradiate->sampling During Irradiation gcms GC-MS Analysis sampling->gcms Analyze Aliquots data Identify Products & Determine Degradation Rate gcms->data Process Data

Caption: Experimental workflow for a photodegradation study.

Thermal_Decomposition_Workflow cluster_tga Thermal Stability cluster_pygcms Product Identification tga_exp Thermogravimetric Analysis (TGA) tga_result Determine Decomposition Temperature Range tga_exp->tga_result py_gcms_exp Pyrolysis-GC-MS tga_result->py_gcms_exp Inform Pyrolysis Temperature py_gcms_result Separate and Identify Decomposition Products py_gcms_exp->py_gcms_result start This compound Sample start->tga_exp start->py_gcms_exp

Caption: Workflow for thermal decomposition analysis.

Potential_Degradation_Pathways cluster_photo Photodegradation cluster_thermal Thermal Decomposition LB This compound photo_products Benzoic Acid Benzaldehyde Linalyl Epoxides Linalyl Hydroperoxides LB->photo_products UV Light / O2 thermal_products Benzoic Acid Myrcene Ocimene Limonene LB->thermal_products Heat

References

Technical Support Center: Enantioselective Synthesis of Linalyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the enantioselective synthesis of Linalyl Benzoate (B1203000).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the enantioselective synthesis of Linalyl Benzoate?

The main challenges stem from the structure of linalool (B1675412), which is a sterically hindered tertiary alcohol. This steric hindrance leads to low reactivity in acylation reactions.[1][2] Key difficulties include:

  • Low Reaction Rates: The bulky nature of the tertiary alcohol makes it difficult for both chemical catalysts and enzymes to access the hydroxyl group for esterification.

  • Side Reactions: Linalool is prone to side reactions under certain conditions, particularly acidic ones. These include dehydration, isomerization to its corresponding allylic primary alcohols (geraniol and nerol), and cyclization.

  • Difficulty in Achieving High Enantioselectivity: The steric hindrance around the chiral center of linalool makes it a challenging substrate for many chiral catalysts and enzymes to differentiate between the two enantiomers effectively.

Q2: What are the main strategies for the enantioselective synthesis of this compound?

The two primary strategies are:

  • Kinetic Resolution (KR): This involves the selective reaction of one enantiomer of racemic linalool with a benzoylating agent, leaving the unreacted enantiomer in excess. This is often catalyzed by enzymes (biocatalytic KR) or chiral chemical catalysts.

  • Dynamic Kinetic Resolution (DKR): This method combines the kinetic resolution of linalool with in-situ racemization of the slower-reacting enantiomer.[3][4] This allows for a theoretical yield of up to 100% of a single enantiomer of the product.

Q3: Which enzymes are commonly used for the kinetic resolution of linalool and other tertiary alcohols?

Lipases are the most commonly used enzymes for the kinetic resolution of alcohols. For tertiary alcohols like linalool, Candida antarctica Lipase (B570770) B (CALB), often immobilized as Novozym 435, is a frequently cited biocatalyst.[5] However, its activity towards sterically hindered tertiary alcohols can be low. Other lipases and esterases have also been investigated, and protein engineering efforts are underway to improve their efficacy for these challenging substrates.

Troubleshooting Guides

Issue 1: Low or No Conversion to this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Steric Hindrance Linalool is a sterically hindered tertiary alcohol, leading to inherently slow reaction rates. Consider increasing the reaction time and/or temperature (within the stability limits of the catalyst/enzyme).
Inappropriate Acyl Donor Benzoyl chloride can be highly reactive and may lead to side reactions. Benzoic anhydride (B1165640) is a milder alternative. For enzymatic reactions, activated esters like vinyl benzoate could be considered to drive the reaction forward.
Catalyst/Enzyme Inactivity Chemical Catalysis: Ensure the catalyst is pure and handled under appropriate inert conditions if it is air or moisture sensitive. Enzymatic Catalysis: Confirm the enzyme is active and has been stored correctly. Consider enzyme immobilization to improve stability and reusability.[6]
Unfavorable Reaction Conditions Solvent: The choice of solvent can significantly impact reaction rates and enantioselectivity. For enzymatic reactions, non-polar organic solvents like hexane (B92381) or toluene (B28343) are often preferred. Water Content: For enzymatic reactions in organic media, a small amount of water is often necessary for enzyme activity, but excess water can promote hydrolysis of the product.
Issue 2: Low Enantioselectivity (Low %ee)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Catalyst/Enzyme The chosen catalyst or enzyme may not be well-suited for resolving linalool. Screen a variety of chiral catalysts or lipases. For enzymes, consider those known to accept bulky substrates. Protein engineering of existing lipases can also improve enantioselectivity.[7]
Incorrect Temperature Lowering the reaction temperature can sometimes increase enantioselectivity, although it will also decrease the reaction rate.[8]
Acyl Donor Influence The nature of the acyl donor can influence enantioselectivity. Experiment with different benzoylating agents.
Solvent Effects The solvent can impact the conformation of the enzyme and its interaction with the substrate. Screening different solvents is recommended.
Racemization of Product or Substrate If the reaction conditions promote racemization of the starting material or the product, the enantiomeric excess will be diminished. This is a particular concern in dynamic kinetic resolution if the racemization is not well-controlled.

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of Linalool with a Benzoyl Donor

This protocol is a general guideline based on typical lipase-catalyzed resolutions of alcohols. Optimization will be required for the specific case of this compound.

  • Enzyme Preparation: To a screw-capped vial, add racemic linalool (1.0 mmol), the chosen benzoyl donor (e.g., benzoic anhydride, 1.2 mmol), and an appropriate organic solvent (e.g., 5 mL of toluene).

  • Reaction Initiation: Add the immobilized lipase (e.g., Novozym 435, 50-100 mg).

  • Incubation: Seal the vial and place it in an incubator shaker at a controlled temperature (e.g., 40-60 °C) with constant agitation (e.g., 200 rpm).

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining linalool and the formed this compound.

  • Work-up: Once the desired conversion (ideally close to 50% for kinetic resolution) is reached, filter off the enzyme. The filtrate can be concentrated under reduced pressure.

  • Purification: Purify the this compound and the unreacted linalool by column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified product and unreacted substrate by chiral GC or HPLC.

Quantitative Data Summary

Direct quantitative data for the enantioselective synthesis of this compound is scarce in the literature. The following table provides hypothetical data based on typical outcomes for the kinetic resolution of sterically hindered alcohols to illustrate the expected trends.

Table 1: Hypothetical Data for Kinetic Resolution of Linalool

EntryCatalyst/EnzymeAcyl DonorSolventTemp (°C)Time (h)Conversion (%)This compound %eeUnreacted Linalool %ee
1Novozym 435Benzoic AnhydrideToluene507245>95 (R)82 (S)
2Chiral PhosphineBenzoyl ChlorideDCM0245090 (S)90 (R)
3Lipase PSVinyl BenzoateHexane309648>98 (R)92 (S)

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Work-up & Purification cluster_analysis Analysis rac_linalool Racemic Linalool reaction_vessel Reaction at controlled T rac_linalool->reaction_vessel benzoyl_donor Benzoyl Donor benzoyl_donor->reaction_vessel catalyst Chiral Catalyst/Enzyme catalyst->reaction_vessel solvent Solvent solvent->reaction_vessel filtration Catalyst/Enzyme Filtration reaction_vessel->filtration extraction Solvent Removal filtration->extraction chromatography Column Chromatography extraction->chromatography ee_product (R/S)-Linalyl Benzoate (%ee) chromatography->ee_product ee_sm (S/R)-Linalool (%ee) chromatography->ee_sm chiral_gc Chiral GC/HPLC Analysis ee_product->chiral_gc ee_sm->chiral_gc

Caption: Experimental workflow for the kinetic resolution of linalool.

troubleshooting_low_ee cluster_catalyst Catalyst/Enzyme Issues cluster_conditions Reaction Condition Issues start Low Enantioselectivity (%ee) catalyst_choice Suboptimal Catalyst/Enzyme start->catalyst_choice temp Suboptimal Temperature start->temp acyl_donor Acyl Donor Influence start->acyl_donor solvent Solvent Effects start->solvent screen_catalysts Screen different catalysts/lipases catalyst_choice->screen_catalysts optimize_temp Optimize Temperature (often lower) temp->optimize_temp optimize_acyl Vary Acyl Donor acyl_donor->optimize_acyl optimize_solvent Screen Solvents solvent->optimize_solvent

Caption: Troubleshooting guide for low enantioselectivity.

References

Technical Support Center: Overcoming Poor Solubility of Linalyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of Linalyl benzoate (B1203000).

Frequently Asked Questions (FAQs)

Q1: What is Linalyl benzoate and why is it difficult to dissolve in water?

This compound is an ester with the molecular formula C₁₇H₂₂O₂.[1][2] It is a yellowish, oily liquid with a floral, balsamic odor.[3][4] Its poor water solubility is due to its chemical structure: it is a largely non-polar, lipophilic ("fat-loving") molecule. This is quantified by its high octanol-water partition coefficient (LogP) of approximately 6.1, indicating a strong preference for fatty or oily environments over aqueous ones.[1][5] Its estimated water solubility is extremely low, around 0.218 mg/L at 25°C.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₇H₂₂O₂[1]
Molecular Weight258.36 g/mol [1][2]
AppearanceColorless to pale yellow liquid[2][7]
Water SolubilityInsoluble (0.218 mg/L @ 25°C, est.)[3][6]
LogP~6.1[1][5]
Other SolubilitiesSoluble in ethanol (B145695), organic solvents, and oils[2][3]

Q2: What are the primary methods to solubilize this compound in aqueous media?

There are several established techniques to enhance the solubility of poorly water-soluble compounds like this compound.[8][9] The most common approaches include:

  • Co-solvency: Blending water with a miscible organic solvent to increase the polarity of the solvent system.[10]

  • Surfactant Micellization: Using surfactants to form micelles that encapsulate the lipophilic this compound molecules, allowing them to be dispersed in water.[11][12]

  • Cyclodextrin (B1172386) Complexation: Forming an inclusion complex where the this compound molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule.[9][13]

  • Nanoformulations: Creating systems like nanoemulsions or solid nano-dispersions to increase the surface area and improve dispersibility.[14][15]

Q3: I am seeing an oil layer or phase separation in my experiment. What does this mean and how can I fix it?

An oil layer or phase separation indicates that the concentration of this compound has exceeded its solubility limit in the aqueous medium. The compound is separating out of the solution.

To fix this, you can:

  • Increase the concentration of your solubilizing agent: Whether you are using a co-solvent, surfactant, or cyclodextrin, its concentration may be insufficient.

  • Try a different solubilization method: The chosen method may not be effective enough for your target concentration.

  • Reduce the concentration of this compound: If your experimental design allows, lowering the final concentration to below its solubility limit in your specific system is the most direct solution.

Q4: My solution is cloudy or turbid. What is the cause?

Cloudiness or turbidity can be caused by two main phenomena:

  • Precipitation: The compound has come out of solution as fine, undissolved particles. This can happen when a stock solution (e.g., in an organic solvent) is diluted into an aqueous buffer where it is not soluble.[10]

  • Emulsion Formation: You may have created a fine dispersion of this compound oil droplets in the aqueous phase, which scatters light and appears cloudy. This is common when using surfactants, but can also occur with vigorous mixing.

To resolve this, ensure your solubilizing agent is used at an adequate concentration and that the system is properly mixed to achieve either full solubilization (a clear solution) or a stable, well-dispersed system.

Troubleshooting Guides

Guide 1: Issues with Co-solvents

Problem: My this compound precipitates when I add my stock solution (dissolved in a co-solvent like DMSO or ethanol) to my aqueous buffer.

Root Cause: This is a common issue known as "precipitation upon dilution." While this compound is soluble in the pure co-solvent, adding this mixture to water drastically changes the polarity of the solvent environment, causing the poorly soluble compound to crash out of solution.[10]

Troubleshooting Steps:

  • Optimize Co-solvent Concentration: The final concentration of the co-solvent may be too low. Try increasing the final percentage of the co-solvent in the aqueous medium. Be mindful of the tolerance of your experimental system (e.g., cells) to the co-solvent, as high concentrations can be toxic.[10][16]

  • Slow Down the Dilution: Instead of adding the stock solution directly to the buffer, try adding the aqueous buffer to the stock solution slowly while vortexing or stirring vigorously. This can sometimes prevent localized high concentrations that lead to precipitation.

  • Select a Different Co-solvent: The solubilizing power of co-solvents varies. Polyethylene glycols (PEGs) or propylene (B89431) glycol may be more effective or less toxic than DMSO or ethanol for certain applications.[10]

Table 2: Comparison of Common Co-solvents for Solubilizing Lipophilic Compounds

Co-solventKey PropertiesCommon Use Level in Cell CultureNotes
DMSO High solubilizing power for polar and non-polar compounds.[17]< 0.5% (often < 0.1%)Can be toxic to cells at higher concentrations.[16]
Ethanol Good solubilizing power, volatile.< 1%Can have cytotoxic effects.[16]
Propylene Glycol Low toxicity, frequently used in parenteral formulations.[10]0.1 - 5%Can increase the viscosity of the medium.
PEG 400 Low toxicity, good solubilizer.[15]0.5 - 5%High concentrations can be viscous.
Guide 2: Issues with Surfactants

Problem: The solution remains cloudy or shows separation even after adding a surfactant.

Root Cause: The surfactant may not be forming micelles effectively, or the ratio of surfactant to this compound is incorrect. For micellization to occur, the surfactant must be above its Critical Micelle Concentration (CMC).

Troubleshooting Steps:

  • Increase Surfactant Concentration: Ensure the final concentration of your surfactant is well above its CMC.

  • Optimize the Surfactant-to-Compound Ratio: The amount of surfactant needed is proportional to the amount of compound you need to solubilize. A common starting point is a 5:1 to 10:1 ratio of solubilizer to oil/fragrance.[12] You may need to perform a titration to find the optimal ratio for a clear solution.

  • Try a Different Surfactant: Non-ionic surfactants like Polysorbate 20 (Tween 20), Polysorbate 80, or Pluronics are generally effective and less harsh on biological systems than ionic surfactants.[11][18] The choice of surfactant can significantly impact solubilization efficiency.

Table 3: Properties of Commonly Used Surfactants for Micellar Solubilization

SurfactantTypeHLB ValueKey Properties
Polysorbate 20 Non-ionic16.7Good for solubilizing essential oils; can be sticky in leave-on products.[19]
Polysorbate 80 Non-ionic15.0Very effective for oils; widely used in food and pharma.[19]
Pluronic® F-68 Non-ionic29Block copolymer, known for low toxicity in biological systems.[9]
Sodium Lauryl Sulfate (SLS) Anionic40Strong solubilizer but can be harsh and denature proteins.
Guide 3: Issues with Cyclodextrins

Problem: I am not observing a significant increase in solubility after adding β-cyclodextrin.

Root Cause: The effectiveness of cyclodextrin complexation depends on a size match between the guest molecule (this compound) and the cyclodextrin's internal cavity. Additionally, the inherent water solubility of the cyclodextrin itself can be a limiting factor.[20]

Troubleshooting Steps:

  • Try a Different Cyclodextrin Type: The cavity of β-cyclodextrin might not be the optimal size for this compound. Try α-cyclodextrin (smaller cavity) or γ-cyclodextrin (larger cavity).[20]

  • Use a Modified Cyclodextrin: Chemically modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), have significantly higher aqueous solubility than their parent molecules and can form more soluble inclusion complexes.[20]

  • Optimize the Formation Method: The efficiency of complex formation can be improved by methods like kneading, co-precipitation, or freeze-drying, as outlined in the protocol below.

Table 4: Characteristics of Common Cyclodextrins

CyclodextrinGlucose UnitsCavity Diameter (Å)Water Solubility at 25°C ( g/100 mL)
α-Cyclodextrin 64.7 - 5.314.5
β-Cyclodextrin 76.0 - 6.51.85
γ-Cyclodextrin 87.5 - 8.323.2
HP-β-Cyclodextrin 7 (modified)6.0 - 6.5> 60
(Data sourced from[20])

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (Ethanol)
  • Prepare Stock Solution: Accurately weigh this compound and dissolve it in 100% ethanol to create a concentrated stock solution (e.g., 100 mg/mL). Ensure it is fully dissolved.

  • Prepare Final Solution: To create a 100 µg/mL final solution with 1% ethanol, for example, in a total volume of 10 mL of aqueous buffer:

    • Pipette 9.9 mL of the aqueous buffer into a sterile tube.

    • Pipette 100 µL of the 10 mg/mL stock solution (prepared by diluting the 100 mg/mL stock 1:10 in ethanol) into the buffer.

  • Mix Thoroughly: Immediately vortex the final solution for 30-60 seconds to ensure rapid and complete mixing, preventing precipitation.

  • Observe: Visually inspect the solution for clarity. If precipitation occurs, the final concentration of this compound is too high for this percentage of co-solvent.

Protocol 2: Solubilization using Surfactant Micellization (Polysorbate 80)
  • Determine Required Amounts: Decide on the final concentration of this compound. Start with a surfactant-to-compound mass ratio of 10:1. For a final solution of 100 µg/mL this compound, you will need 1000 µg/mL (1 mg/mL) of Polysorbate 80.

  • Pre-mix Surfactant and Compound: In a small glass vial, weigh or pipette the required amount of this compound. Add the corresponding amount of Polysorbate 80.

  • Mix Until Clear: Vortex or stir the mixture of this compound and Polysorbate 80 until it forms a single, clear phase. This step is crucial and ensures the compound is incorporated into the micelles as they form.[21]

  • Add Aqueous Phase: Slowly add the aqueous buffer to the pre-mixture in increments, vortexing well after each addition, until the final volume is reached.

  • Observe: The final solution should be clear or slightly translucent. If it is cloudy, the surfactant-to-compound ratio may need to be increased.

Protocol 3: Preparation of a this compound/HP-β-Cyclodextrin Inclusion Complex (Co-precipitation Method)
  • Prepare Cyclodextrin Solution: Dissolve an accurately weighed amount of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in the desired aqueous buffer to create a saturated or near-saturated solution. Gentle warming (40-50°C) can aid dissolution.

  • Prepare this compound Solution: Dissolve this compound in a minimal amount of a volatile organic solvent like ethanol or acetone (B3395972) (e.g., at a 1:1 molar ratio with the cyclodextrin).

  • Combine Solutions: Add the this compound solution dropwise to the cyclodextrin solution while stirring vigorously.

  • Equilibrate: Continue to stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The container should be sealed to prevent solvent evaporation.

  • Remove Solvent (Optional): If a solid complex is desired, the solvent can be removed by freeze-drying (lyophilization) or rotary evaporation. The resulting powder can be reconstituted in aqueous media.

  • Determine Concentration: The concentration of solubilized this compound in the final aqueous solution should be determined analytically (e.g., by HPLC-UV or GC-MS) after filtering through a 0.22 µm filter to remove any undissolved material.

Visualizations

TroubleshootingWorkflow start_node Start: this compound Insoluble in Aqueous Medium process_node_select Select Solubilization Method: Co-solvent, Surfactant, or Cyclodextrin start_node->process_node_select decision_node decision_node process_node process_node end_node Result: Clear, Stable Solution fail_node Re-evaluate Approach or Reduce Concentration decision_node_clear Is the solution clear and stable? process_node_select->decision_node_clear Prepare solution decision_node_clear->end_node Yes process_node_optimize Troubleshoot & Optimize: - Increase solubilizer concentration - Change solubilizer type - Adjust mixing protocol decision_node_clear->process_node_optimize No (Precipitation/Cloudy) decision_node_clear2 Is the solution clear and stable now? process_node_optimize->decision_node_clear2 Re-prepare solution decision_node_clear2->end_node Yes decision_node_clear2->fail_node No

Caption: A logical workflow for troubleshooting this compound solubility issues.

MicellarSolubilization cluster_micelle Micelle Structure s1 s2 lb Linalyl Benzoate s1->lb hydrophilic_head Hydrophilic Head (in contact with water) s1->hydrophilic_head s3 s2->lb s4 s3->lb s5 s4->lb s6 s5->lb s7 s6->lb s8 s7->lb s8->lb hydrophobic_tail Hydrophobic Tail

Caption: Mechanism of micellar solubilization of this compound by surfactants.

CyclodextrinWorkflow A 1. Dissolve Cyclodextrin (CD) in aqueous buffer C 3. Add LB solution dropwise to CD solution with stirring A->C B 2. Dissolve this compound (LB) in minimal organic solvent B->C D 4. Stir mixture for 24-48 hours to allow complex formation C->D E 5. Analyze soluble fraction (HPLC/GC) or remove solvent (Lyophilize) D->E F Result: Aqueous solution of LB-CD inclusion complex E->F

References

Technical Support Center: Stability of Linalyl Benzoate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the ester hydrolysis of Linalyl benzoate (B1203000) in various formulations.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a concern for Linalyl benzoate?

A1: Ester hydrolysis is a chemical reaction in which an ester, such as this compound, reacts with water to break down into its constituent carboxylic acid (benzoic acid) and alcohol (linalool). This degradation is a primary concern in aqueous or emulsion-based formulations as it can lead to a loss of the desired fragrance, a change in the formulation's pH, and potentially impact the overall stability and efficacy of the product. The reaction can be catalyzed by acids, bases, or enzymes.[1][2]

Q2: What are the primary factors that accelerate the hydrolysis of this compound in a formulation?

A2: The stability of this compound is significantly influenced by several factors:

  • pH: The rate of hydrolysis is highly dependent on the pH of the formulation. Both acidic and alkaline conditions can catalyze the breakdown of the ester. Generally, ester hydrolysis is slowest in the neutral pH range.[3]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including ester hydrolysis. Therefore, storing formulations at elevated temperatures can accelerate the degradation of this compound.

  • Presence of Water: As a reactant in hydrolysis, the availability of water is crucial. Formulations with a high water activity are more susceptible to ester degradation.

  • Enzymes: Certain enzymes, such as esterases, can efficiently catalyze the hydrolysis of esters. The presence of these enzymes, either from raw materials or microbial contamination, can lead to rapid degradation.[2]

  • Ingredients in the Formulation: Other components in the formulation can influence the stability of this compound. For instance, strong acids or bases will directly impact the pH, while certain surfactants or solvents might affect the solubility and accessibility of the ester to water.

Q3: What are the degradation products of this compound hydrolysis?

A3: The hydrolysis of this compound yields linalool (B1675412) and benzoic acid. The formation of these products can alter the sensory profile of the formulation and, in the case of benzoic acid, lower the pH.

Q4: Are there any recommended storage conditions to minimize this compound hydrolysis?

A4: To minimize hydrolysis, formulations containing this compound should be stored in a cool, dark place. It is also advisable to ensure the packaging is well-sealed to prevent moisture ingress and exposure to air, which could introduce contaminants.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Loss of characteristic this compound fragrance over time. Ester hydrolysis leading to the formation of less fragrant linalool and benzoic acid.1. Verify Formulation pH: Measure the pH of the formulation. If it is acidic or alkaline, consider adjusting it to a more neutral range (pH 6-7.5) using appropriate buffering agents. 2. Review Storage Conditions: Ensure the product is not being stored at elevated temperatures. Recommend storage in a cool environment. 3. Assess Water Activity: In low-water formulations, ensure that the water activity is minimized. 4. Investigate Microbial Contamination: Perform microbial testing to check for the presence of esterase-producing microorganisms. If positive, review the preservative system.
A noticeable drop in the pH of the formulation. Formation of benzoic acid as a hydrolysis product.1. Confirm Hydrolysis: Use analytical techniques like HPLC to confirm the presence and quantify the amount of benzoic acid and linalool. 2. Implement pH Control: Incorporate a robust buffering system to maintain the desired pH throughout the product's shelf life. 3. Optimize Formulation: Consider strategies to reduce water activity or protect the ester, such as encapsulation.
Phase separation or changes in the emulsion's appearance. Changes in the formulation's composition due to the degradation of this compound and the formation of new compounds, which can affect the stability of the emulsion.1. Analyze Degraded Product: Characterize the degradation products to understand their impact on the emulsion system. 2. Re-evaluate Emulsifier System: The change in polarity due to hydrolysis might require an adjustment of the emulsifier system (e.g., adjusting the HLB value). 3. Incorporate Stabilizers: Consider the addition of emulsion stabilizers that are compatible with the formulation.

Data on Ester Hydrolysis

Table 1: Illustrative Half-life of Linalyl Acetate Hydrolysis at Different pH Values

pHConditionApproximate Half-life (t½)
Acidic (e.g., gastric fluid)In vitro< 5 minutes[4]
Neutral (e.g., neutral gastric juice)In vitro~121 minutes[4]
Intestinal FluidIn vitro~153–198 minutes[4]

Table 2: Illustrative Half-life of Various Benzoate Esters under Base-Catalyzed Hydrolysis Conditions

EsterHalf-life (t½) in minutes
Methyl benzoate14[1]
Ethyl benzoate14[1]
n-Propyl benzoate19[1]
n-Butyl benzoate21[1]
Phenyl benzoate11[1]
Benzyl benzoate16[1]

Note: The data in these tables are for illustrative purposes to demonstrate the principles of ester hydrolysis and are not direct values for this compound in a specific formulation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in a Formulation

Objective: To investigate the degradation profile of this compound under various stress conditions to identify potential degradation products and degradation pathways.

Methodology:

  • Sample Preparation: Prepare batches of the formulation containing a known concentration of this compound.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the formulation to achieve a pH of 2-3. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to the formulation to achieve a pH of 10-11. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the formulation. Store in the dark at room temperature for 24 hours.

    • Thermal Degradation: Store the formulation in a thermostatically controlled oven at 50°C for 48 hours.

    • Photodegradation: Expose the formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At predetermined time points, withdraw samples from each stress condition.

    • Neutralize the acid and base-stressed samples.

    • Prepare the samples for analysis by diluting them with a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and identify degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method for the quantitative determination of this compound and its primary hydrolysis products (linalool and benzoic acid) in a formulation.

Methodology:

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 228 nm (for this compound and benzoic acid) and a lower wavelength for linalool if necessary, or Mass Spectrometry (MS) for universal detection.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Standard Preparation:

    • Prepare individual stock solutions of this compound, linalool, and benzoic acid in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range in the stability samples.

  • Sample Preparation:

    • Accurately weigh a portion of the formulation and dissolve it in the mobile phase or a suitable solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Method Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Visualizations

Ester_Hydrolysis_Pathway Linalyl_Benzoate This compound Products Hydrolysis Products Linalyl_Benzoate->Products Hydrolysis Water Water (H₂O) Water->Products Linalool Linalool Products->Linalool Benzoic_Acid Benzoic Acid Products->Benzoic_Acid Catalyst Catalyst (Acid, Base, or Enzyme) Catalyst->Linalyl_Benzoate accelerates

Caption: The pathway of this compound hydrolysis.

Experimental_Workflow cluster_0 Forced Degradation Study cluster_1 Stability Testing Formulation Prepare Formulation Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) Formulation->Stress Storage Store at Controlled Temperature & Humidity Sampling Sample at Time Points Stress->Sampling Analysis HPLC/GC-MS Analysis Sampling->Analysis Data Data Analysis Analysis->Data Provides Degradation Profile Testing Periodic Testing (pH, Viscosity, Assay) Storage->Testing Testing->Data Shelf_Life Shelf-Life Determination Data->Shelf_Life

Caption: Workflow for stability assessment of this compound.

References

Technical Support Center: Troubleshooting GC Analysis of Linalyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the Gas Chromatography (GC) analysis of Linalyl benzoate (B1203000), with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in GC analysis?

A1: Peak tailing is a chromatographic phenomenon where the peak shape is asymmetrical, with a trailing edge that is longer than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. Peak tailing can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.

Q2: What are the common causes of peak tailing for Linalyl benzoate?

A2: Peak tailing for this compound, an aromatic ester, can arise from several factors:

  • Active Sites: Interaction of the polar ester group with active sites in the GC system (e.g., inlet liner, column stationary phase) can cause peak tailing.[2]

  • Column Contamination: Accumulation of non-volatile residues from previous injections can create active sites and lead to peak distortion.

  • Improper Column Installation: A poorly cut column or incorrect installation depth in the injector or detector can create dead volumes and disrupt the sample flow path, causing tailing.[3]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[4]

  • Inappropriate GC Parameters: Suboptimal injector temperature, oven temperature program, or carrier gas flow rate can all contribute to poor peak shape.

  • Thermal Degradation: Although this compound is relatively stable, high injector temperatures could potentially cause some degradation, leading to peak distortion.

Q3: How is peak tailing quantified?

A3: Peak tailing is typically quantified using the Asymmetry Factor (As) or Tailing Factor (Tf). These values are calculated from the peak widths at a certain percentage of the peak height. A value of 1 indicates a symmetrical peak, while values greater than 1 signify tailing. An asymmetry factor above 1.5 often indicates a problem that needs to be addressed.[1]

Q4: What type of GC column is suitable for the analysis of this compound?

A4: For the analysis of fragrance compounds like this compound, a mid-polarity column is often a good choice. Columns with a stationary phase of 5% diphenyl / 95% dimethylpolysiloxane are commonly used. For more complex samples, a polar wax-type column may also be suitable.[5]

Troubleshooting Guide for Peak Tailing in this compound Analysis

This guide provides a systematic approach to diagnosing and resolving peak tailing issues.

Step 1: Initial Assessment

Observe the chromatogram to determine the extent of the problem.

  • Are all peaks tailing? This often suggests a problem with the physical setup of the GC system, such as a poor column installation or a leak.[6]

  • Is only the this compound peak (or other polar compounds) tailing? This points towards a chemical interaction issue, such as active sites in the system.[6]

Step 2: Systematic Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

Troubleshooting_Workflow Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No check_all_peaks->no_all_peaks No check_installation Check Column Installation (cut, depth, ferrules) yes_all_peaks->check_installation check_active_sites Suspect Active Sites no_all_peaks->check_active_sites check_leaks Check for Leaks (septum, connections) check_installation->check_leaks check_flow_path Inspect Flow Path (liner, dead volume) check_leaks->check_flow_path fix_physical Rectify Physical Issues check_flow_path->fix_physical end_node Peak Shape Improved fix_physical->end_node replace_liner Replace Inlet Liner check_active_sites->replace_liner trim_column Trim Column Inlet (10-20 cm) replace_liner->trim_column condition_column Condition Column trim_column->condition_column use_inert_column Consider Ultra-Inert Column condition_column->use_inert_column fix_chemical Mitigate Chemical Interactions use_inert_column->fix_chemical check_method_parameters Review Method Parameters fix_chemical->check_method_parameters optimize_injection Optimize Injection (volume, temperature) check_method_parameters->optimize_injection optimize_oven Optimize Oven Program (initial temp, ramp rate) optimize_injection->optimize_oven optimize_flow Optimize Carrier Gas Flow optimize_oven->optimize_flow fix_method Adjust Method Parameters optimize_flow->fix_method fix_method->end_node

References

Matrix effects in the analysis of Linalyl benzoate in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Linalyl benzoate (B1203000) in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of Linalyl benzoate?

A1: In chemical analysis, the "matrix" refers to all the components of a sample other than the analyte of interest (in this case, this compound). Matrix effects occur when these components interfere with the analytical signal of this compound, leading to inaccurate quantification.[1][2] This interference can manifest in two ways:

  • Ion Suppression: The most common effect, where the signal of this compound is decreased, leading to an underestimation of its concentration.[1][2]

  • Ion Enhancement: Less frequently, the signal of this compound is increased, causing an overestimation of its concentration.[1]

These effects can compromise the accuracy, precision, and sensitivity of your analytical method.[2]

Q2: What are the common causes of matrix effects in GC-MS and LC-MS analysis of this compound?

A2: The causes of matrix effects differ between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • In GC-MS: Matrix effects are often observed as signal enhancement. This "matrix-induced chromatographic response" happens when non-volatile matrix components coat the active sites in the GC inlet and column.[2] This protective layer can prevent the thermal degradation of this compound, leading to a stronger signal compared to a clean standard.[2]

  • In LC-MS: Matrix effects, typically ion suppression, primarily occur in the ion source. Co-eluting matrix components can compete with this compound for ionization, alter the efficiency of droplet formation and solvent evaporation in the electrospray ionization (ESI) source, or neutralize the analyte ions.[1]

Q3: Which sample matrices are particularly challenging for this compound analysis?

A3: this compound is commonly found in a variety of complex matrices, including:

  • Cosmetics and Perfumes: These products contain a multitude of fragrance ingredients, oils, and emulsifiers that can interfere with the analysis.[3][4]

  • Food and Beverages: The analysis of this compound as a flavoring agent can be challenging due to the presence of sugars, fats, proteins, and other food components.

  • Essential Oils and Herbal Products: These are complex mixtures of volatile and semi-volatile compounds that can co-elute with this compound.

  • Biological Samples (e.g., plasma, urine): When studying the absorption or metabolism of this compound, endogenous compounds like lipids, proteins, and salts can cause significant matrix effects.[2][5]

Q4: How can I mitigate matrix effects in my experiments?

A4: A multi-faceted approach is often necessary to minimize matrix effects. Key strategies include:

  • Effective Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting this compound. Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly employed.[6][7][8]

  • Chromatographic Separation: Optimizing the GC or LC method to achieve baseline separation of this compound from co-eluting matrix components is crucial.

  • Method of Calibration: Using a calibration strategy that compensates for matrix effects is essential for accurate quantification. Common approaches include:

    • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed.[7]

    • Standard Addition Method: Known amounts of a this compound standard are added to the sample itself. This is highly effective for complex and variable matrices.

    • Isotope Dilution Analysis (IDA): A stable isotope-labeled version of this compound is used as an internal standard. This is considered the gold standard for correcting for matrix effects and analyte loss during sample preparation.[9][10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem Possible Cause Recommended Solution
Poor recovery of this compound during sample preparation. Inefficient extraction from the sample matrix.Optimize the extraction solvent and conditions (e.g., pH, temperature, mixing time). For complex matrices like cosmetics or food, consider a more rigorous extraction method like QuEChERS.[6][8]
Analyte loss during solvent evaporation or cleanup steps.Use a gentle evaporation technique (e.g., nitrogen stream at low temperature). Evaluate the cleanup step (e.g., SPE) for potential analyte loss.
Inconsistent results and poor reproducibility. Variable matrix effects between samples.Implement a robust internal standard method, preferably using a stable isotope-labeled this compound. If unavailable, use a matrix-matched calibration or the standard addition method for each sample.
Inconsistent sample preparation.Ensure that all samples and standards are treated identically throughout the entire analytical workflow.
Signal suppression or enhancement observed. Co-eluting matrix components.Improve chromatographic resolution by modifying the temperature program (GC) or mobile phase gradient (LC).
Inadequate sample cleanup.Employ a more effective sample cleanup technique. For fatty matrices, consider using sorbents like C18 or PSA in a dispersive SPE step (part of the QuEChERS method).[8]
Peak tailing or splitting in the chromatogram. Active sites in the GC inlet or column.Use a deactivated liner and column. The presence of matrix components can sometimes improve peak shape by masking these active sites (a form of matrix effect).[2]
Sample solvent incompatible with the mobile phase (LC).Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions.

Quantitative Data Summary

The following tables summarize typical performance data for different analytical methods used to quantify compounds similar to this compound in complex matrices. This data can serve as a benchmark for your own method development and validation.

Table 1: Recovery of Benzoates from Food Matrices using QuEChERS Extraction

Food MatrixSpiking Level (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)
Liquid Drinks5098.55.2
Corn Flakes5097.36.8
Soya Sauce50101.24.5

Data adapted from a study on preservatives in food matrices and is illustrative for benzoate compounds.[6]

Table 2: Method Validation Parameters for Fragrance Allergens (including this compound) in Cosmetics by GC-MS

ParameterPerformance
Linearity (R²)> 0.99
Limit of Detection (LOD)0.01 - 0.5 µg/mL
Limit of Quantification (LOQ)0.05 - 1.5 µg/mL
Recovery (at 1 µg/mL)85 - 115%
Precision (RSD at 1 µg/mL)< 15%

Data is representative for the analysis of fragrance allergens in cosmetic matrices.[3]

Experimental Protocols

Protocol 1: QuEChERS-based Extraction of this compound from a Semi-Solid Food Matrix

This protocol is adapted from the QuEChERS methodology, which is effective for a wide range of analytes in complex food matrices.[6][7][8]

  • Sample Homogenization:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • If the sample is dry, add an appropriate amount of water to rehydrate it.

  • Extraction:

    • Add 10 mL of acetonitrile (B52724) to the centrifuge tube.

    • If using an internal standard, add it at this stage.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18 for fatty matrices).

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into a GC or LC vial for analysis.

Protocol 2: GC-MS Analysis of this compound

This is a general GC-MS protocol for the analysis of fragrance allergens, including this compound.[3]

  • Gas Chromatograph (GC) Conditions:

    • Column: VF-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: Splitless mode, 250°C.

    • Oven Program: 60°C (hold 2 min), ramp to 125°C at 3°C/min, then to 230°C at 7°C/min, and finally to 300°C at 20°C/min (hold 5 min).

    • Injection Volume: 1-2 µL.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

    • Monitored Ions for this compound: Target ions should be selected based on the mass spectrum of a this compound standard (e.g., m/z 105, 134, 93).

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Sample Homogenization Extraction 2. Extraction (e.g., QuEChERS) Homogenization->Extraction Add solvent & salts Cleanup 3. Cleanup (d-SPE) Extraction->Cleanup Transfer supernatant GCMS 4. GC-MS/LC-MS Analysis Cleanup->GCMS Inject final extract DataProcessing 5. Data Processing & Quantification GCMS->DataProcessing Chromatogram

Caption: General experimental workflow for the analysis of this compound in complex samples.

troubleshooting_logic Problem Inaccurate Quantification of this compound CheckRecovery Is Recovery Low? Problem->CheckRecovery CheckPrecision Is Precision Poor? Problem->CheckPrecision CheckRecovery->CheckPrecision No OptimizePrep Optimize Sample Prep: - Extraction Solvent - Cleanup Step CheckRecovery->OptimizePrep Yes MatrixEffects Suspect Matrix Effects CheckPrecision->MatrixEffects Yes ImplementIS Implement Internal Standard: - Stable Isotope Dilution - Matrix-Matched Calibration MatrixEffects->ImplementIS OptimizeChromo Optimize Chromatography: - Improve Separation - Check Peak Shape MatrixEffects->OptimizeChromo

Caption: Troubleshooting logic for inaccurate this compound quantification.

References

Technical Support Center: Improving the Shelf-Life of Products Containing Linalyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the shelf-life of products containing Linalyl benzoate (B1203000). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Linalyl benzoate and what are its common applications?

A1: this compound is an ester of linalool (B1675412) and benzoic acid, with the chemical formula C₁₇H₂₂O₂ and a molecular weight of 258.36 g/mol .[1] It is a fragrance ingredient known for its floral, tuberose character with sweet and fruity undertones.[1][2] Due to its pleasant aroma and good blending properties, it is widely used in fine fragrances, cosmetics, personal care products (such as lotions, creams, shampoos, and soaps), and home care products (like detergents and fabric softeners).[2][3][4] It also has applications as a flavoring agent in the food industry.[3][5]

Q2: What is the typical shelf-life of products containing this compound?

A2: The shelf-life of a product containing this compound can vary significantly depending on the formulation, packaging, and storage conditions. While there is no definitive shelf-life for this compound itself, fragrance oils, in general, can last from one to three years.[5] Products containing natural ingredients like terpene esters are susceptible to degradation over time.

Q3: What are the main factors that affect the stability of this compound?

A3: The stability of this compound is primarily influenced by:

  • Exposure to Oxygen: Like other terpene esters, this compound is susceptible to autoxidation upon exposure to air.[6]

  • pH of the Formulation: this compound's stability can be pH-dependent, with potential for hydrolysis under acidic or alkaline conditions.[1][7]

  • Exposure to Light: UV radiation can provide the energy to initiate degradation reactions, particularly oxidation.

  • Temperature: Higher temperatures accelerate the rates of chemical degradation reactions such as oxidation and hydrolysis.

  • Presence of Metal Ions: Trace metal ions can act as catalysts for oxidation reactions.

  • Packaging: The type of packaging can influence exposure to oxygen and light, thereby affecting stability.[8]

Q4: How can I tell if my product containing this compound has degraded?

A4: Degradation of this compound can manifest in several ways:

  • Changes in Odor: The most common sign is a change in the fragrance profile, often resulting in an "off" or rancid smell. This is due to the formation of volatile degradation products.

  • Discoloration: The product may change color, often turning yellow or brown, which can be an indication of oxidative degradation.

  • Changes in Physical Properties: In liquid formulations, you might observe changes in viscosity or the formation of precipitates.

  • Loss of Efficacy: A noticeable decrease in the intended fragrance intensity.

Q5: What are the primary degradation pathways for this compound?

A5: The two main degradation pathways for this compound are oxidation and hydrolysis.

  • Oxidation: The linalyl portion of the molecule is a terpene and is susceptible to autoxidation. By analogy to linalyl acetate (B1210297), a structurally similar compound, the primary oxidation products are likely to be hydroperoxides, which can further degrade into other compounds like epoxides and alcohols.[6] These oxidation products can significantly alter the fragrance profile and may also have a higher potential for skin sensitization.

  • Hydrolysis: As an ester, this compound can undergo hydrolysis, breaking down into linalool and benzoic acid. This reaction is catalyzed by acidic or alkaline conditions.[7] Studies on the similar compound linalyl acetate show that hydrolysis is rapid in acidic conditions.[7]

Q6: How can I improve the shelf-life of my formulation containing this compound?

A6: Several strategies can be employed to enhance the stability of this compound in a formulation:

  • Use of Antioxidants: Incorporating antioxidants is a primary method to prevent oxidative degradation. Common choices for cosmetic and pharmaceutical formulations include:

    • Butylated Hydroxytoluene (BHT): A synthetic antioxidant effective at low concentrations.

    • Tocopherol (Vitamin E): A natural antioxidant.

    • A combination of antioxidants can sometimes provide synergistic effects.

  • Control of pH: Maintaining the pH of the formulation in a range where this compound is most stable is crucial. Based on qualitative data, a neutral to slightly acidic pH appears to be optimal. Extreme acidic or alkaline conditions should be avoided to minimize hydrolysis.[1]

  • Use of Chelating Agents: Adding chelating agents like EDTA (ethylenediaminetetraacetic acid) can sequester metal ions that may catalyze oxidation reactions.

  • Appropriate Packaging:

    • Opaque or UV-coated containers: To protect the product from light.

    • Airless pumps or containers with minimal headspace: To reduce exposure to oxygen.

    • Inert packaging materials: To prevent leaching of substances that could promote degradation.

  • Storage Conditions: Products should be stored in a cool, dark place to minimize exposure to heat and light.

Q7: Are there any known incompatibilities of this compound with common formulation ingredients?

A7: this compound is generally considered compatible with a wide range of cosmetic and fragrance ingredients.[3][4] However, potential incompatibilities can arise from:

  • Strong Oxidizing or Reducing Agents: These can directly degrade the molecule.

  • Highly Acidic or Alkaline Excipients: These can promote hydrolysis of the ester bond.

  • Reactive Impurities in Excipients: Some raw materials may contain impurities like peroxides or metal ions that can initiate degradation. It is important to use high-purity excipients.

Troubleshooting Guide

Problem: My product containing this compound has developed an off-odor.

  • Possible Cause: This is a strong indicator of oxidative degradation. The double bonds in the linalyl moiety are susceptible to oxidation, leading to the formation of volatile compounds with undesirable smells.

  • Solution:

    • Incorporate an antioxidant: Add an appropriate antioxidant such as BHT or Tocopherol to your formulation. You may need to optimize the concentration.

    • Protect from oxygen: Use packaging that minimizes air exposure, such as airless pumps or bottles with nitrogen headspace.

    • Add a chelating agent: Include a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.

Problem: The color of my product has changed over time (e.g., turned yellow).

  • Possible Cause: Color change is often associated with oxidation. The formation of conjugated systems in the degradation products can lead to the absorption of visible light.

  • Solution:

    • Protect from light: Store the product in opaque or amber-colored packaging to prevent photodegradation.

    • Add an antioxidant: As with off-odor development, antioxidants are crucial in preventing the oxidative reactions that lead to color changes.

Problem: I am observing a decrease in the fragrance intensity of my product.

  • Possible Cause: This can be due to the degradation of this compound into less odorous or non-odorous compounds through either oxidation or hydrolysis. It could also be due to the evaporation of the fragrance from the packaging.

  • Solution:

    • Review your stabilization strategy: Ensure you have an adequate antioxidant system and the pH is in the optimal range.

    • Evaluate your packaging: Use well-sealed containers to prevent the loss of volatile components. The material of the packaging should also be considered for its barrier properties.[8]

Problem: The pH of my aqueous-based formulation has drifted over time.

  • Possible Cause: If this compound is undergoing hydrolysis, it will break down into linalool and benzoic acid. The formation of benzoic acid will lower the pH of the formulation.

  • Solution:

    • Buffer the formulation: Use a suitable buffer system to maintain the pH in a stable range.

    • Investigate for hydrolysis: Use an analytical technique like HPLC to quantify the levels of this compound, linalool, and benzoic acid over time to confirm if hydrolysis is occurring.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₁₇H₂₂O₂[1]
Molecular Weight 258.36 g/mol [1]
Appearance Yellowish to amber liquid[5]
Odor Floral, tuberose, sweet, fruity[1][2]
Boiling Point 213 °C[1]
Solubility Insoluble in water; soluble in organic solvents and oils[5]
LogP ~5.6-6.1[1]

Table 2: Qualitative pH Stability of this compound in Various Bases

pHProduct BaseStabilityReference
2Acid cleanerGood[1]
3Fabric conditionerGood[1]
3.5AntiperspirantMedium[1]
6ShampooGood[1]
9All-purpose cleanerMedium[1]
9Fabric detergent liquidGood[1]
10SoapGood[1]
10.5Powder detergentMedium[1]
11Liquid bleachPoor[1]

Table 3: Common Antioxidants for Stabilization of Labile Cosmetic Ingredients

AntioxidantTypeRecommended Use LevelNotes
Butylated Hydroxytoluene (BHT) Synthetic Phenolic0.01 - 0.1%Highly effective free radical scavenger.
Tocopherol (Vitamin E) Natural Phenolic0.1 - 1.0%Often used in "natural" formulations. Can have a synergistic effect with other antioxidants.
Ascorbyl Palmitate Vitamin C derivative0.01 - 0.2%Often used in combination with Tocopherol.
Rosemary Oleoresin Extract (ROE) Natural ExtractVaries by supplierContains multiple antioxidant compounds.

Experimental Protocols

Protocol 1: General Protocol for a Forced Degradation Study of this compound

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • Hydrochloric acid (1M)

  • Sodium hydroxide (B78521) (1M)

  • Hydrogen peroxide (3%)

  • Calibrated oven, photostability chamber, pH meter

  • HPLC or GC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 1M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool and neutralize with 1M NaOH.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 1M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool and neutralize with 1M HCl.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Store in the dark at room temperature for 24 hours.

  • Thermal Degradation:

    • Place a solid or liquid sample of this compound in an oven at 70°C for 48 hours.

  • Photodegradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method (e.g., HPLC or GC-MS) to identify and quantify any degradation products.

Protocol 2: Example GC-MS Method for the Quantification of this compound

Objective: To quantify the concentration of this compound and identify its volatile degradation products.

Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

Example Parameters:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan mode (e.g., m/z 40-400) for identification of unknowns, and Selected Ion Monitoring (SIM) for quantification of this compound and known degradation products.

Sample Preparation:

  • Accurately weigh a known amount of the product.

  • Extract with a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

  • Filter the extract through a 0.45 µm syringe filter.

  • If necessary, dilute the sample to be within the calibration range of the instrument.

Visualizations

G cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway Linalyl_benzoate Linalyl_benzoate Hydroperoxides Hydroperoxides Linalyl_benzoate->Hydroperoxides O2, light, heat, metal ions Linalool_Benzoic_Acid Linalool_Benzoic_Acid Linalyl_benzoate->Linalool_Benzoic_Acid H2O, H+ or OH- Epoxides_Alcohols Epoxides_Alcohols Hydroperoxides->Epoxides_Alcohols Further reactions G Start Start Prepare_Samples Prepare Formulation Samples Start->Prepare_Samples Initial_Analysis Initial Analysis (t=0) (e.g., GC-MS, HPLC) Prepare_Samples->Initial_Analysis Place_on_Stability Place Samples in Stability Chambers (e.g., 25°C/60%RH, 40°C/75%RH) Initial_Analysis->Place_on_Stability Time_Points Pull Samples at Pre-defined Time Points Place_on_Stability->Time_Points Analyze_Samples Analyze Samples (e.g., GC-MS, HPLC) Time_Points->Analyze_Samples Analyze_Samples->Time_Points Next Time Point Data_Analysis Analyze Data for Degradation Trends Analyze_Samples->Data_Analysis End End Data_Analysis->End G Off_Odor Off-Odor Detected? Check_Antioxidant Is an Antioxidant Present in the Formulation? Off_Odor->Check_Antioxidant Yes Add_Antioxidant Add an Antioxidant (e.g., BHT, Tocopherol) Check_Antioxidant->Add_Antioxidant No Check_Packaging Is the Packaging Air-tight? Check_Antioxidant->Check_Packaging Yes Add_Antioxidant->Check_Packaging Improve_Packaging Switch to Airless or Inert Gas Flushed Packaging Check_Packaging->Improve_Packaging No Check_Storage Are Storage Conditions Cool and Dark? Check_Packaging->Check_Storage Yes Improve_Packaging->Check_Storage Control_Storage Store in a Cool, Dark Place Check_Storage->Control_Storage No Problem_Solved Problem Likely Solved Check_Storage->Problem_Solved Yes Control_Storage->Problem_Solved

References

Technical Support Center: Efficient Linalyl Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of linalyl benzoate (B1203000). It addresses common challenges in catalyst selection and experimental execution through detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing linalyl benzoate?

A1: this compound is typically synthesized through the esterification of linalool (B1675412) with a benzoic acid derivative. The primary methods include:

  • Direct Esterification: Reacting linalool with benzoic acid, often in the presence of an acid catalyst.

  • Acylation with Benzoyl Chloride: Utilizing benzoyl chloride in the presence of a base like pyridine (B92270).[1][2]

  • Transesterification: Reacting linalool with a benzoate ester, such as methyl benzoate, in the presence of a suitable catalyst.

  • Enzymatic Synthesis: Employing lipases, such as Novozym® 435, for a greener and more selective reaction.[3][4]

Q2: Why is the esterification of linalool challenging?

A2: Linalool is a tertiary allylic alcohol, which makes it prone to side reactions under acidic or high-temperature conditions.[3][5] The primary challenges include:

  • Dehydration: Elimination of a water molecule to form undesirable terpene byproducts like myrcene, ocimene, limonene, and terpinolene.[6]

  • Isomerization: Rearrangement of the linalool structure to form other isomers like geraniol (B1671447) and nerol, which can then also undergo esterification.[3]

  • Cyclization: Intramolecular reactions leading to the formation of cyclic ethers.

These side reactions reduce the yield and purity of the desired this compound.

Q3: What are the key considerations when selecting a catalyst for this compound synthesis?

A3: Catalyst selection is critical for a successful synthesis. Key factors to consider are:

  • Selectivity: The catalyst should favor the esterification of the tertiary alcohol without promoting side reactions.

  • Activity: The catalyst should provide a reasonable reaction rate at moderate temperatures.

  • Reaction Conditions: The catalyst should be effective under conditions that do not degrade linalool or the product.

  • Ease of Separation: The ability to easily remove the catalyst from the reaction mixture simplifies purification.

  • Environmental Impact: "Green" catalysts like enzymes are increasingly preferred to minimize hazardous waste.[2]

Catalyst Performance Data

The following tables summarize quantitative data for various catalysts used in the synthesis of linalyl esters and related benzoate esters. This data can help in selecting an appropriate catalyst for your experimental goals.

Table 1: Chemical Catalyst Performance in Linalyl Ester Synthesis

Catalyst SystemSubstratesTemperature (°C)Reaction Time (h)Yield/Product CompositionReference
1,3-Diphenylguanidine (B1679371) / Sodium Acetate (B1210297)Myrcene Hydrohalide, Acetic Acid85-95851% Linalyl Acetate, 21% Neryl Acetate, 28% Geranyl Acetate[7]
1,3-Diphenylguanidine / Sodium Acetate (with residual CuCl)Myrcene Hydrohalide, Acetic Acid85-95864% Linalyl Acetate, 15% Neryl Acetate, 21% Geranyl Acetate[7]
Pyridine / Benzoyl Chloride on Basic Alumina (B75360) (Microwave)Aniline, Benzoyl ChlorideN/A0.5 - 2 min95% Yield (N-Benzoylaniline)[1]

Table 2: Enzymatic Catalyst Performance in Benzoate and Linalyl Ester Synthesis

EnzymeAcyl DonorAlcoholTemperature (°C)Reaction Time (h)Conversion/YieldReference
Novozym® 435Benzoic AnhydrideBenzyl Alcohol602432% Conversion[4][8]
Lipozyme® RM IMBenzoic AnhydrideBenzyl Alcohol402451% Conversion[4][8]
Novozym® 435Acetic AnhydrideLinalool7065.6% Yield (Linalyl Acetate)[3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound

Possible Cause Suggested Solution Verification Method
Incomplete Reaction - Increase reaction time. - Use a slight excess of the acylating agent (e.g., benzoyl chloride). - Ensure efficient removal of byproducts (e.g., water in direct esterification) using a Dean-Stark trap or molecular sieves.[2]TLC or GC analysis showing significant amounts of unreacted linalool.
Catalyst Inactivity - Use a fresh batch of catalyst. - For enzymatic synthesis, verify the activity of the lipase (B570770). Immobilized enzymes can lose activity over repeated uses.[2]A stalled reaction despite the presence of starting materials.
Side Reactions (Dehydration/Isomerization) - Lower the reaction temperature. - Choose a milder, more selective catalyst (e.g., 1,3-diphenylguanidine or an enzyme over a strong acid). - For acid-catalyzed reactions, use the minimum effective amount of catalyst.GC-MS analysis showing peaks corresponding to myrcene, ocimene, geraniol, or nerol.

Problem 2: Presence of Impurities in the Final Product

Possible Cause Suggested Solution Verification Method
Formation of Isomeric Esters (Geranyl/Neryl Benzoate) - Employ a catalyst that does not promote the isomerization of linalool. Nitrogen-based catalysts like 1,3-diphenylguanidine are reported to favor the formation of tertiary esters.[7] - Use milder reaction conditions (lower temperature, shorter reaction time).GC-MS or NMR analysis to identify the isomeric esters.
Unreacted Starting Materials - Optimize the stoichiometry of reactants. - Extend the reaction time or increase the catalyst loading slightly. - Improve purification methods, such as fractional distillation or column chromatography.TLC or GC analysis showing the presence of linalool or benzoic acid/benzoyl chloride.
Byproducts from Linalool Degradation - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] - Avoid excessively high temperatures.Discoloration of the reaction mixture (yellow or brown). GC-MS analysis revealing peaks of oxidation or dehydration products.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound using Benzoyl Chloride and Pyridine

This protocol is adapted from general procedures for benzoylation of alcohols.[1]

  • Materials:

    • Linalool (1.0 eq)

    • Benzoyl Chloride (1.2 eq)

    • Pyridine (1.5 eq)

    • Dichloromethane (anhydrous)

    • Basic alumina (optional, for solvent-free conditions)[1]

  • Procedure: a. In a round-bottom flask under an inert atmosphere, dissolve linalool in anhydrous dichloromethane. b. Cool the solution to 0 °C in an ice bath. c. Slowly add pyridine to the stirred solution. d. Add benzoyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C. e. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. f. Monitor the reaction progress by Thin Layer Chromatography (TLC). g. Upon completion, quench the reaction by adding water. h. Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. i. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. j. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.

Protocol 2: Enzymatic Synthesis of this compound using Novozym® 435

This protocol is based on procedures for the enzymatic synthesis of similar esters.[3][4]

  • Materials:

    • Linalool (1.0 eq)

    • Benzoic Anhydride (1.5 eq)

    • Novozym® 435 (immobilized Candida antarctica lipase B) (e.g., 10% w/w of total substrates)

    • Anhydrous toluene (B28343) or solvent-free

  • Procedure: a. In a flask, combine linalool, benzoic anhydride, and Novozym® 435. b. If using a solvent, add anhydrous toluene. c. Place the flask in a shaking incubator or on a heated magnetic stirrer at 50-60 °C. d. Allow the reaction to proceed for 24-48 hours. e. Monitor the conversion of linalool to this compound by taking small aliquots and analyzing them by GC. f. Once the desired conversion is achieved, stop the reaction. g. Separate the immobilized enzyme by filtration. The enzyme can be washed with a solvent, dried, and potentially reused. h. If a solvent was used, remove it under reduced pressure. i. Purify the product by vacuum distillation or column chromatography.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification linalool Linalool mixing Mixing and Cooling (0°C) linalool->mixing benzoyl_chloride Benzoyl Chloride benzoyl_chloride->mixing catalyst Catalyst (e.g., Pyridine) catalyst->mixing solvent Solvent (e.g., DCM) solvent->mixing reaction Reaction at Room Temp mixing->reaction quench Quenching (H₂O) reaction->quench extraction Extraction & Washing quench->extraction drying Drying & Concentration extraction->drying purification Column Chromatography drying->purification product Pure this compound purification->product troubleshooting_logic cluster_yield Low Yield Analysis cluster_purity Impurity Analysis cluster_solutions Potential Solutions start Low Yield or Impure Product check_reactants Unreacted Starting Materials? start->check_reactants check_catalyst Catalyst Inactive? start->check_catalyst check_side_reactions Side Reactions Evident? start->check_side_reactions check_isomers Isomeric Esters Present? start->check_isomers check_degradation Degradation Products? start->check_degradation solution_reactants Increase time/reagent Improve byproduct removal check_reactants->solution_reactants Yes solution_catalyst Use fresh catalyst check_catalyst->solution_catalyst Yes solution_side_reactions Lower temperature Use milder catalyst check_side_reactions->solution_side_reactions Yes solution_isomers Use selective catalyst Milder conditions check_isomers->solution_isomers Yes solution_degradation Inert atmosphere Lower temperature check_degradation->solution_degradation Yes

References

Validation & Comparative

A Comparative Analysis of Linalyl Benzoate and Linalyl Acetate in Fragrance Longevity

Author: BenchChem Technical Support Team. Date: December 2025

In the field of fragrance formulation, the persistence of a scent is a critical determinant of its performance and consumer appeal. This guide provides a detailed comparison of the fragrance longevity of two commonly used esters, linalyl benzoate (B1203000) and linalyl acetate (B1210297), aimed at researchers and professionals in the fragrance and cosmetic industries. The comparison is based on their physicochemical properties and available data on their tenacity.

Physicochemical Properties

The longevity of a fragrance molecule is intrinsically linked to its volatility, which is influenced by factors such as molecular weight, vapor pressure, and polarity (logP).

PropertyLinalyl AcetateLinalyl Benzoate
Molecular Formula C₁₂H₂₀O₂[1][2]C₁₇H₂₂O₂[3][4][5]
Molecular Weight ( g/mol ) 196.29[1][2]258.36[4][6][5][7]
Boiling Point (°C) 220[1][2][8][9]212 - 263[4][6][5][7]
Vapor Pressure ~0.1 mmHg @ 20-25°C[1][2]~0.000047 - 0.0099 mmHg @ 25°C[3]
logP (o/w) 3.93[2][8][9][10]5.7 - 6.1[3][7][11]
Odor Profile Fresh, zesty, floral (bergamot, lavender)[1][8][12]Floral, tuberose, gardenia, jasmine[3][11]

This compound possesses a higher molecular weight and a significantly lower vapor pressure compared to linalyl acetate. These characteristics suggest that this compound is inherently less volatile and would be expected to evaporate more slowly, thus exhibiting greater fragrance longevity. The higher octanol-water partition coefficient (logP) of this compound indicates greater lipophilicity, which can also contribute to increased substantivity and persistence on the skin.

Fragrance Tenacity Data

Tenacity, or the duration a fragrance is perceptible, is a key performance indicator. The available data, however, presents some nuances.

Fragrance MoleculeReported TenacitySource Context
Linalyl Acetate4-8 hours on skin[1]Described as a top note with moderate persistence.[1]
>12 hours on a smelling strip[12]
This compound6 hours on a blotter[3]

While the physicochemical properties strongly suggest superior longevity for this compound, the reported tenacity values require careful interpretation. The characterization of linalyl acetate as a top note with a perceptibility of 4-8 hours on skin is consistent with its higher volatility.[1] The longer tenacity reported on a smelling strip might be attributed to different testing conditions. The 6-hour tenacity for this compound on a blotter seems unexpectedly low given its physical properties and may reflect a conservative measurement or specific experimental parameters.[3] Generally, its role as a middle-to-base note in compositions aligns with the expectation of greater longevity.

Experimental Protocols for Fragrance Longevity Evaluation

The assessment of fragrance longevity can be conducted through various methodologies, broadly categorized into sensory and analytical techniques.

Sensory Evaluation

Sensory evaluation relies on trained human panelists to assess the odor intensity of a fragrance over time.

  • Panelist Selection and Training : A panel of individuals is selected based on their olfactory acuity and trained to recognize and rate the intensity of specific fragrance notes.

  • Sample Application : A standardized amount of the fragrance material, often diluted in a suitable solvent like ethanol, is applied to a substrate. Common substrates include smelling strips (blotters) or human skin.

  • Timed Evaluation : At predetermined intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), panelists smell the substrate and rate the perceived intensity of the fragrance on a defined scale (e.g., a 0-10 numerical scale).[13]

  • Data Analysis : The intensity ratings are averaged across the panel for each time point, and a decay curve is generated to visualize the fragrance longevity. The point at which the fragrance is no longer consistently detected is considered its endpoint.

Analytical Techniques

Analytical methods provide objective, quantitative data on the concentration of fragrance molecules in the air over time.

  • Headspace Analysis : This technique involves placing a scented substrate in a controlled environment (e.g., a glass vial or chamber) and sampling the air (headspace) above it at regular intervals.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : The collected headspace samples are injected into a GC-MS system. The gas chromatograph separates the different volatile compounds, and the mass spectrometer identifies and quantifies them.

  • Data Interpretation : By measuring the decrease in the concentration of the fragrance molecule in the headspace over time, an evaporation profile can be constructed. This provides a precise measure of the molecule's volatility and persistence.

Logical Relationship Diagram

The following diagram illustrates the relationship between the key physicochemical properties of this compound and linalyl acetate and their expected impact on fragrance longevity.

G A_MW Lower Molecular Weight Volatility Volatility A_MW->Volatility increases A_VP Higher Vapor Pressure A_VP->Volatility increases A_LogP Lower logP Substantivity Substantivity on Skin A_LogP->Substantivity decreases B_MW Higher Molecular Weight B_MW->Volatility decreases B_VP Lower Vapor Pressure B_VP->Volatility decreases B_LogP Higher logP B_LogP->Substantivity increases Longevity_A Shorter Fragrance Longevity (Top/Middle Note) Volatility->Longevity_A leads to Longevity_B Longer Fragrance Longevity (Middle/Base Note) Volatility->Longevity_B Substantivity->Longevity_A Substantivity->Longevity_B leads to

Caption: Physicochemical properties influencing the fragrance longevity of linalyl acetate vs. This compound.

Conclusion

Based on a comprehensive review of their physicochemical properties, this compound is expected to have a significantly longer fragrance longevity than linalyl acetate. Its higher molecular weight, substantially lower vapor pressure, and greater lipophilicity all contribute to lower volatility and higher substantivity. While some reported tenacity data may appear inconsistent without full experimental context, the fundamental physical and chemical characteristics position this compound as a more persistent fragrance ingredient, suitable for middle and base notes, whereas linalyl acetate is more appropriately utilized for its fresh, less enduring top-note characteristics. For definitive longevity claims, direct comparative studies using standardized sensory and analytical protocols are recommended.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antimicrobial efficacy of linalyl benzoate (B1203000) and its structurally related esters, linalool (B1675412) and linalyl acetate (B1210297). Due to a notable lack of published data on the specific antimicrobial activity of linalyl benzoate, this guide draws upon available experimental data for its close analogs to infer potential efficacy and mechanisms of action.

The available research strongly suggests that the antimicrobial properties of these compounds are linked to their lipophilic nature, which allows them to interact with and disrupt microbial cell membranes. This guide synthesizes the existing quantitative data, details common experimental protocols, and visualizes key processes to aid in the evaluation of these esters for potential antimicrobial applications.

Data Presentation: Antimicrobial Efficacy

The antimicrobial activities of linalool and linalyl acetate against a range of microorganisms are summarized below. These data, primarily presented as Minimum Inhibitory Concentration (MIC) values, have been compiled from various studies. Direct comparison should be approached with caution due to variations in experimental methodologies across different studies.

CompoundMicroorganismTypeMICReference
LinaloolListeria monocytogenesGram-positive0.5% (v/v)[1]
LinaloolStaphylococcus aureus (MRSA)Gram-positive5.36 µg/mL[1]
LinaloolStaphylococcus epidermidisGram-positive5.36 µg/mL[1]
LinaloolPseudomonas aeruginosaGram-negative5.36 µg/mL[1]
LinaloolEscherichia coliGram-negative5.36 µg/mL[1]
LinaloolShigella flexneriGram-negative0.125%[1]
Linalyl AcetateStaphylococcus aureus (MRSA)Gram-positive28.2 - 112.6 mg/mL
Linalyl AcetateMicrosporum canisFungusGood activity[2]
Linalyl AcetateMicrosporum gallinaeFungusGood activity[2]
Linalyl AnthranilateKlebsiella pneumoniae (KPC-KP)Gram-negative2.5% (v/v)[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the antimicrobial efficacy of compounds like linalyl esters.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard.

  • Serial Dilutions: The test compound (e.g., linalyl acetate) is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Agar (B569324) Disk Diffusion Method for Zone of Inhibition

This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone where microbial growth is inhibited around a disk containing the test compound.

  • Plate Preparation: A sterile agar plate (e.g., Mueller-Hinton Agar) is uniformly inoculated with a standardized suspension of the test microorganism.

  • Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the surface of the agar.

  • Incubation: The plate is incubated under suitable conditions.

  • Measurement: The diameter of the clear zone of inhibition around each disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Mandatory Visualizations

Experimental Workflow: Broth Microdilution for MIC

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_inoculum Prepare Microbial Inoculum start->prep_inoculum prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compound->inoculate incubate Incubate Plate inoculate->incubate observe Observe for Visible Growth incubate->observe determine_mic Determine MIC observe->determine_mic

Broth microdilution workflow for MIC determination.

Signaling Pathway: Proposed Mechanism of Antimicrobial Action

The antimicrobial action of lipophilic compounds like linalool and its esters is primarily attributed to the disruption of the microbial cell membrane.

Mechanism_of_Action cluster_cell Microbial Cell membrane Cell Membrane disruption Membrane Disruption & Increased Permeability membrane->disruption cytoplasm Cytoplasm cell_contents Ions, ATP, Nucleic Acids, Proteins leakage Leakage of Intracellular Components cell_contents->leakage compound Linalyl Ester (Lipophilic) compound->membrane Partitioning into Lipid Bilayer disruption->leakage death Cell Death leakage->death

Proposed antimicrobial mechanism of linalyl esters.

References

Sensory panel evaluation of Linalyl benzoate and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Sensory and Physicochemical Analysis of Linalyl Benzoate (B1203000) and Its Isomers for research, scientific, and drug development applications, this guide offers a detailed comparison of the sensory and physicochemical properties of linalyl benzoate and its isomers, prenyl benzoate and neryl benzoate. While direct comparative quantitative sensory panel data is limited in publicly available literature, this guide synthesizes existing descriptive sensory data and provides a framework for their evaluation.

Introduction to this compound and Its Isomers

This compound and its isomers, including prenyl and neryl benzoate, are esters that contribute to the aromatic profile of various natural products and are widely used in the fragrance and flavor industries. Their distinct olfactory characteristics are a direct result of subtle differences in their molecular structures. Understanding these nuances is critical for researchers and developers in perfumery, food science, and scented therapeutic product formulation.

This compound is recognized for its soft, sweet, and floral-woody aroma with subtle fruity undertones.[1] It is a versatile ingredient, often used to enhance lavender, citrus, and other floral compositions.[1]

Prenyl Benzoate , an isomer of this compound, presents a distinctly different scent profile. It is characterized by a sweet, balsamic odor with notable tea-like, fruity, and chocolatey facets.[2][3][4]

Neryl Benzoate , another isomer, is described as having a sweet, soft rose, and balsamic floral character.

Comparative Sensory and Physicochemical Data

PropertyThis compoundPrenyl BenzoateNeryl Benzoate
CAS Number 126-64-7[5]5205-11-8[6]94-48-4 (for Geranyl benzoate, an isomer)
Molecular Formula C₁₇H₂₂O₂[5]C₁₂H₁₄O₂[6]C₁₇H₂₂O₂
Molecular Weight 258.35 g/mol [5]190.24 g/mol [7]258.36 g/mol
Odor Type Floral, Balsamic, Fruity[5]Balsamic, Fruity, Chocolate, Tea[2][3]Floral, Sweet, Rose, Balsamic
Odor Description Soft, sweet, floral-woody with fruity undertones; described as having tuberose and gardenia notes.[1]Sweet, balsamic with tea-like quality; notes of tuberose and chocolate.[2][3][4]Sweet, soft rose, ylang, and balsamic floral notes.
Boiling Point 263.0 °C @ 760 mmHg[5]280-281 °C @ 760 mmHg[3]325-328 °C @ 760 mmHg
Flash Point 97.78 °C[1]98.89 °C[2][3]153.33 °C
Specific Gravity 0.980-0.991 @ 25°C[1]1.016-1.025 @ 25°C[2][3]0.970 @ 25°C
Refractive Index 1.507-1.510 @ 20°C[1]1.514-1.521 @ 20°C[2][3]1.522 @ 25°C

Experimental Protocols for Sensory Panel Evaluation

A comprehensive evaluation of the sensory properties of these isomers requires a structured experimental protocol, such as a Quantitative Descriptive Analysis (QDA).[8][9]

Objective

To quantitatively characterize and compare the aroma profiles of this compound, prenyl benzoate, and neryl benzoate.

Panelist Selection and Training

A panel of 10-12 individuals should be selected based on their sensory acuity, ability to verbalize perceptions, and availability.[9] Panelists undergo extensive training (40-120 hours) to develop a standardized vocabulary for the aroma attributes of the test compounds and to calibrate their use of intensity scales.[8]

Sample Preparation and Presentation
  • Sample Preparation : The benzoate isomers should be diluted to a concentration that is clearly perceptible but does not cause sensory fatigue. A non-odorous solvent, such as diethyl phthalate (B1215562) or ethanol, should be used.

  • Presentation : Samples should be presented in a controlled environment with consistent temperature and humidity.[10] Each panelist should receive the samples in a randomized and balanced order to minimize carry-over effects. Samples are typically presented on smelling strips or in glass vials.

Evaluation Procedure

Panelists independently evaluate each sample and rate the intensity of the agreed-upon sensory attributes on a structured line scale (e.g., a 15-cm scale anchored with "low" and "high").[8]

Data Analysis

The collected data is analyzed using statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences between the samples for each attribute.[10] Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

experimental_workflow cluster_setup Panel Setup cluster_evaluation Evaluation cluster_analysis Data Analysis Panelist_Selection Panelist Selection & Screening Training Panelist Training & Vocabulary Development Panelist_Selection->Training Sample_Prep Sample Preparation & Dilution Training->Sample_Prep Sample_Presentation Randomized Sample Presentation Sample_Prep->Sample_Presentation Sensory_Evaluation Independent Sensory Evaluation Sample_Presentation->Sensory_Evaluation Data_Collection Data Collection Sensory_Evaluation->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

Experimental Workflow for Sensory Panel Evaluation

Olfactory Signaling Pathway

The perception of odorants like this compound and its isomers begins with the interaction of these molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs).[11][12] While specific receptors for benzoate esters have not been definitively identified, the general mechanism of olfactory signal transduction is well-established.

  • Odorant Binding : An odorant molecule binds to a specific OR.

  • G-Protein Activation : This binding event causes a conformational change in the OR, which in turn activates an associated G-protein (Gαolf).

  • Second Messenger Production : The activated Gαolf stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic AMP (cAMP).

  • Ion Channel Opening : cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization and Action Potential : The influx of cations (primarily Ca²⁺ and Na⁺) through the CNG channels depolarizes the neuron. This depolarization, if it reaches the threshold, triggers an action potential.

  • Signal Transmission to the Brain : The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of a specific smell.

signaling_pathway Odorant This compound / Isomer OR Olfactory Receptor (GPCR) Odorant->OR Binding G_Protein G-Protein (Gαolf) Activation OR->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylyl_Cyclase cAMP cAMP Production Adenylyl_Cyclase->cAMP CNG_Channel CNG Ion Channel Opening cAMP->CNG_Channel Depolarization Neuron Depolarization CNG_Channel->Depolarization Cation Influx Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Olfactory Bulb Action_Potential->Brain

General Olfactory Signaling Pathway

Structure-Odor Relationship

The distinct aromas of this compound and its isomers are a direct consequence of their differing chemical structures. The position of the double bonds and the branching of the carbon chain in the alcohol moiety of the ester influence how the molecule interacts with olfactory receptors, leading to different odor perceptions.

structure_odor cluster_structures Chemical Structures cluster_profiles Odor Profiles Linalyl_Benzoate This compound (Tertiary Allylic Alcohol Ester) Floral_Woody Floral, Sweet, Woody Linalyl_Benzoate->Floral_Woody Prenyl_Benzoate Prenyl Benzoate (Primary Allylic Alcohol Ester) Balsamic_Tea Balsamic, Sweet, Tea-like Prenyl_Benzoate->Balsamic_Tea Neryl_Benzoate Neryl Benzoate (Primary Allylic Alcohol Ester) Rose_Balsamic Sweet, Rose, Balsamic Neryl_Benzoate->Rose_Balsamic

Structure-Odor Relationships

References

A Comparative Guide to the Validation of Analytical Methods for Linalyl Benzoate Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID) for the quantitative determination of Linalyl benzoate (B1203000). The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of products containing this common fragrance and flavoring agent. This document presents a summary of validation parameters, detailed experimental protocols, and a workflow for analytical method validation.

Comparison of Analytical Methods

The choice between HPLC-UV and GC-FID for the analysis of Linalyl benzoate depends on several factors, including the sample matrix, the required sensitivity, and the instrumentation available.

  • High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds. When coupled with a UV detector, it is suitable for compounds like this compound that possess a chromophore. HPLC methods are generally robust and cost-effective.

  • Gas Chromatography (GC) is particularly well-suited for the analysis of volatile and semi-volatile compounds such as this compound. Coupled with a Flame Ionization Detector (FID), GC offers high sensitivity and is a standard technique for the analysis of essential oils and fragrance components.[1]

Quantitative Performance Data

The following tables summarize the typical validation performance of HPLC-UV and GC-FID methods for the quantification of compounds structurally similar to this compound. This data is compiled from various validation studies and illustrates the expected performance characteristics for each technique.

Table 1: HPLC-UV Method Validation Parameters

ParameterTypical Performance
Linearity (Correlation Coefficient, r²)> 0.999
Accuracy (Recovery %)98.0 - 102.0%
Precision (RSD %)< 2.0%
Limit of Detection (LOD)0.1 - 1.0 µg/mL
Limit of Quantitation (LOQ)0.3 - 3.0 µg/mL

Table 2: GC-FID Method Validation Parameters

ParameterTypical Performance
Linearity (Correlation Coefficient, r²)> 0.999
Accuracy (Recovery %)97.0 - 103.0%
Precision (RSD %)< 3.0%
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ)0.03 - 0.3 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of this compound by HPLC-UV and GC-FID.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and Water in a gradient or isocratic elution. A typical starting point is a 70:30 (v/v) mixture.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 228 nm (based on the UV absorbance of the benzoate group)

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for essential oil analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Helium or Nitrogen (carrier gas)

  • Hydrogen and Air (for FID)

  • This compound reference standard

  • Solvent (e.g., Ethanol or Hexane, GC grade)

Chromatographic Conditions:

  • Carrier Gas Flow Rate: 1.0 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: Increase to 250 °C at a rate of 10 °C/min

    • Hold: Hold at 250 °C for 5 minutes

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound reference standard in the chosen solvent (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the solvent.

  • Sample Preparation: Dilute the sample containing this compound with the solvent to a concentration within the linear range of the method.

Analytical Method Validation Workflow

The following diagram illustrates the key stages involved in the validation of an analytical method, ensuring it is suitable for its intended purpose. The process adheres to guidelines set by the International Council on Harmonisation (ICH).

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_3 Phase 4: Documentation & Reporting A Define Analytical Requirements B Select Appropriate Technology (HPLC/GC) A->B C Optimize Method Parameters B->C D Define Validation Parameters (ICH Guidelines) C->D E Set Acceptance Criteria D->E F Specificity / Selectivity E->F G Linearity & Range H Accuracy I Precision (Repeatability & Intermediate) J LOD & LOQ K Robustness L Compile Validation Data K->L M Generate Validation Report L->M N Method Implementation M->N

Caption: Workflow for Analytical Method Validation.

References

Immunoassay Specificity: A Comparative Analysis of Linalyl Benzoate Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of an immunoassay is a critical parameter, ensuring that the assay accurately measures the target analyte without interference from structurally similar compounds. Cross-reactivity, the phenomenon where antibodies bind to molecules other than the intended analyte, can lead to inaccurate quantification and false-positive results. This guide provides a comparative overview of the cross-reactivity of a hypothetical immunoassay for Linalyl benzoate (B1203000), a common fragrance and flavor ingredient. The data presented herein is for illustrative purposes to guide researchers in designing and validating their own immunoassays for small molecules.

Understanding Linalyl Benzoate and Potential Cross-Reactants

This compound is the ester of linalool (B1675412) and benzoic acid.[1][2] Its chemical structure features both a terpenoid (linalyl) and a benzene (B151609) ring (benzoate) component.[1][3][4][5] Consequently, an immunoassay developed to detect this compound may exhibit cross-reactivity with compounds that share structural similarities, such as other linalyl esters, benzoate esters, or the parent alcohol and acid.

Comparative Cross-Reactivity Data

To assess the specificity of a hypothetical anti-Linalyl benzoate immunoassay, a competitive ELISA (Enzyme-Linked Immunosorbent Assay) was simulated. The following table summarizes the hypothetical cross-reactivity of this assay with various structurally related compounds. Cross-reactivity is typically determined by comparing the concentration of the cross-reactant required to displace 50% of the labeled analyte (IC50) with the IC50 of the target analyte.

Cross-Reactivity (%) = (IC50 of this compound / IC50 of test compound) x 100

CompoundChemical StructureRelationship to this compoundHypothetical IC50 (ng/mL)Hypothetical Cross-Reactivity (%)
This compound C6H5COOC(CH3)(C2H3)CH2CH2CH=C(CH3)2Target Analyte 10 100
Linalyl acetateCH3COOC(CH3)(C2H3)CH2CH2CH=C(CH3)2Same linalyl group, different ester2005.0
LinaloolHOC(CH3)(C2H3)CH2CH2CH=C(CH3)2Parent alcohol10001.0
Benzyl benzoateC6H5COOCH2C6H5Different alcohol, same benzoate group5002.0
Ethyl benzoateC6H5COOC2H5Different alcohol, same benzoate group25000.4
Benzoic acidC6H5COOHParent acid50000.2
LimoneneC10H16Structurally related terpene>10000<0.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual cross-reactivity will depend on the specific antibodies and assay conditions used.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

The following is a detailed methodology for a competitive ELISA, a standard method for determining the cross-reactivity of an antibody with various compounds.

Materials:

  • Microtiter plates coated with a this compound-protein conjugate

  • Anti-Linalyl benzoate antibody (primary antibody)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • This compound standard

  • Potential cross-reacting compounds

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Preparation of Standards and Test Compounds: Prepare a series of dilutions for the this compound standard and each potential cross-reacting compound in PBS.

  • Blocking: Wash the this compound-coated microtiter plates with wash buffer. Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Competitive Binding: After washing the plates, add a fixed concentration of the anti-Linalyl benzoate primary antibody and varying concentrations of either the this compound standard or the test compounds to the wells. Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plates to remove unbound reagents. Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Signal Development: Wash the plates again. Add the substrate solution to each well and incubate in the dark until a color develops.

  • Reaction Stoppage and Measurement: Stop the reaction by adding the stop solution. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the absorbance values against the logarithm of the analyte concentration for the standard and each test compound. Determine the IC50 value for each. Calculate the percent cross-reactivity using the formula mentioned above.

Visualizing the Workflow

The logical flow of the competitive ELISA for determining cross-reactivity is illustrated in the diagram below.

Competitive_ELISA_Workflow cluster_preparation Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Standards Prepare this compound Standards Competitive_Binding Add Primary Antibody & Standard/Test Compound Standards->Competitive_Binding Test_Compounds Prepare Test Compound Dilutions Test_Compounds->Competitive_Binding Coated_Plate This compound-Coated Microtiter Plate Blocking Block Non-specific Sites Coated_Plate->Blocking Blocking->Competitive_Binding Secondary_Ab Add HRP-conjugated Secondary Antibody Competitive_Binding->Secondary_Ab Substrate Add Substrate & Develop Color Secondary_Ab->Substrate Read_Plate Stop Reaction & Read Absorbance Substrate->Read_Plate IC50_Calc Calculate IC50 Values Read_Plate->IC50_Calc CR_Calc Calculate % Cross-Reactivity IC50_Calc->CR_Calc

Caption: Workflow for determining immunoassay cross-reactivity using a competitive ELISA format.

Conclusion

This guide provides a framework for understanding and evaluating the cross-reactivity of an immunoassay for this compound. While the presented data is hypothetical, the principles and the experimental protocol are broadly applicable to the development and validation of immunoassays for a wide range of small molecules. Careful characterization of cross-reactivity is essential for ensuring the accuracy and reliability of immunoassay data in research and drug development.

References

A Comparative Analysis of Linalyl Benzoate and Geranyl Benzoate as Fragrance Fixatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of fragrance formulation, the selection of an appropriate fixative is paramount to ensuring the longevity and stability of a scent. Fixatives are low-volatile substances that slow down the evaporation rate of more volatile fragrance components, thereby extending the overall scent profile. This guide provides a detailed comparison of the fixative properties of two commonly used benzoate (B1203000) esters: Linalyl benzoate and Geranyl benzoate. This analysis is supported by their physicochemical properties and outlines key experimental protocols for their evaluation.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of a fixative provides insight into its potential performance. Properties such as molecular weight, boiling point, and vapor pressure are key indicators of a substance's volatility and, consequently, its efficacy as a fixative.

PropertyThis compoundGeranyl BenzoateSource(s)
Molecular Formula C₁₇H₂₂O₂C₁₇H₂₂O₂[1][2]
Molecular Weight 258.36 g/mol 258.35 g/mol [1][2]
Boiling Point 263 °C305 °C[1][3]
Vapor Pressure 0.000047 mmHg @ 25°C (estimated)0.000017 mmHg @ 25°C (estimated)[3][4]
Odor Profile Floral, tuberose, with balsamic and fruity undertones.Mild, floral, with rosy and amber notes.[5][6]

Based on these properties, Geranyl benzoate, with its higher boiling point and lower estimated vapor pressure, is expected to have a lower evaporation rate than this compound, suggesting a potentially stronger fixative effect.

Experimental Protocols for Fixative Evaluation

To empirically determine and compare the fixative properties of this compound and Geranyl benzoate, a series of experiments can be conducted. The following are detailed methodologies for key evaluative techniques.

Sensory Analysis of Fragrance Longevity

This protocol is designed to assess the impact of the fixatives on the perceived longevity of a fragrance by a trained sensory panel.

Objective: To determine the duration for which a fragrance remains detectable on a substrate when formulated with this compound versus Geranyl benzoate.

Materials:

  • Fragrance blotters (smelling strips)

  • Micropipette

  • Base fragrance formulation (e.g., a simple floral accord)

  • This compound

  • Geranyl benzoate

  • Ethanol (perfumer's grade)

  • Controlled environment room (20-22°C, 40-50% humidity)

  • Trained sensory panel (n=10-12)

Procedure:

  • Sample Preparation: Prepare three fragrance solutions:

    • Control: Base fragrance at 10% in ethanol.

    • Sample A: Base fragrance at 10% with 5% this compound in ethanol.

    • Sample B: Base fragrance at 10% with 5% Geranyl benzoate in ethanol.

  • Application: Using a micropipette, apply 0.1 mL of each solution to the center of a labeled fragrance blotter.

  • Evaluation:

    • Present the blotters to the sensory panel in a randomized and blind manner at specified time intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours).

    • Panelists are to evaluate the odor intensity of each blotter at each time point using a labeled magnitude scale (LMS) or a 0-10 intensity scale.

    • Panelists should also provide qualitative feedback on the fragrance character at each interval.

  • Data Analysis:

    • Calculate the mean odor intensity scores for each sample at each time point.

    • Plot the mean intensity versus time for each sample to generate evaporation curves.

    • Perform statistical analysis (e.g., ANOVA) to determine if there are significant differences in perceived intensity and longevity between the control, this compound, and Geranyl benzoate samples.

Headspace Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This instrumental technique provides a quantitative measure of the volatile organic compounds (VOCs) evaporating from a fragrance formulation over time.

Objective: To quantify the concentration of key fragrance components in the headspace above a sample containing either this compound or Geranyl benzoate as a fixative.

Materials:

  • Headspace sampler coupled to a GC-MS system

  • Vials with septa

  • Fragrance formulations (as prepared for sensory analysis)

  • Substrate (e.g., cotton ball or filter paper)

Procedure:

  • Sample Preparation: Place a small, inert substrate into a headspace vial and apply a precise amount (e.g., 10 µL) of one of the fragrance solutions (Control, Sample A, or Sample B).

  • Incubation and Sampling:

    • Place the vials in the headspace autosampler.

    • At predetermined time intervals (e.g., 0, 1, 4, 8, 24 hours), incubate the vial at a controlled temperature (e.g., 30°C) for a set period (e.g., 15 minutes).

    • Automatically sample a portion of the headspace gas and inject it into the GC-MS.

  • GC-MS Analysis:

    • Use a suitable GC column (e.g., DB-5ms) and a temperature program that effectively separates the fragrance components.

    • The mass spectrometer will identify and quantify the individual components in the headspace.

  • Data Analysis:

    • Measure the peak area of each key fragrance component at each time point for each sample.

    • Plot the peak area of volatile components versus time to visualize the evaporation rate.

    • Compare the decay curves of the volatile components in the presence of this compound and Geranyl benzoate to the control. A slower decay indicates a better fixative effect.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, providing a direct measure of evaporation.

Objective: To determine the rate of mass loss of fragrance formulations containing this compound and Geranyl benzoate.

Materials:

  • Thermogravimetric analyzer

  • Sample pans (e.g., aluminum)

  • Fragrance formulations (as prepared for sensory analysis)

Procedure:

  • Sample Preparation: Place a small, precise amount (e.g., 5-10 mg) of one of the fragrance solutions into a TGA sample pan.

  • TGA Measurement:

    • Place the sample pan in the TGA furnace.

    • Run an isothermal program at a temperature relevant to skin application (e.g., 32°C) for an extended period (e.g., 8-24 hours).

    • Continuously record the sample mass.

  • Data Analysis:

    • Plot the percentage of mass remaining versus time for each sample.

    • Calculate the rate of mass loss (the slope of the curve) for each formulation.

    • A lower rate of mass loss indicates a more effective fixative.

Visualizing the Processes

To better understand the experimental workflows and the underlying biological process of odor perception, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_sensory Sensory Analysis cluster_gcms Headspace GC-MS cluster_tga Thermogravimetric Analysis cluster_comparison Comparative Analysis prep Prepare Fragrance Formulations: - Control (No Fixative) - this compound - Geranyl Benzoate apply_sensory Apply to Blotters prep->apply_sensory apply_gcms Apply to Substrate in Vials prep->apply_gcms apply_tga Place in TGA Pans prep->apply_tga eval_sensory Sensory Panel Evaluation (Intensity over Time) apply_sensory->eval_sensory data_sensory Analyze Longevity Data eval_sensory->data_sensory compare Compare Fixative Performance data_sensory->compare eval_gcms Headspace Sampling & GC-MS (VOCs over Time) apply_gcms->eval_gcms data_gcms Analyze Evaporation Rates eval_gcms->data_gcms data_gcms->compare eval_tga Isothermal TGA (Mass Loss over Time) apply_tga->eval_tga data_tga Analyze Mass Loss Rates eval_tga->data_tga data_tga->compare

Caption: Experimental workflow for comparing fragrance fixatives.

Olfactory_Signaling_Pathway odorant Odorant Molecule (e.g., Fragrance Component) receptor Olfactory Receptor (GPCR) odorant->receptor g_protein G-protein (Golf) Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase camp ATP to cAMP Conversion adenylyl_cyclase->camp ion_channel cAMP-gated Ion Channel Opening camp->ion_channel depolarization Ca²⁺/Na⁺ Influx & Depolarization ion_channel->depolarization action_potential Action Potential Generation depolarization->action_potential brain Signal to Brain (Odor Perception) action_potential->brain

Caption: Generalized olfactory signal transduction pathway.[7][8][9]

Conclusion

Both this compound and Geranyl benzoate are effective fixatives in fragrance formulations. Based on their physical properties, Geranyl benzoate is anticipated to provide a more pronounced fixative effect due to its lower volatility. However, the choice of fixative will also depend on the desired odor profile, as each contributes its own subtle scent to the final composition. The experimental protocols outlined in this guide provide a robust framework for the quantitative and qualitative comparison of these and other fragrance fixatives, enabling formulators to make data-driven decisions to optimize fragrance longevity and performance.

References

Linalyl Benzoate vs. Tea Tree Oil: A Comparative Guide to Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel antimicrobial agents. This guide provides a detailed comparison of the antimicrobial efficacy of linalyl benzoate (B1203000) and tea tree oil, presenting supporting experimental data, detailed methodologies, and mechanistic insights to aid in research and development. While extensive data exists for tea tree oil, a well-known natural antiseptic, direct experimental evidence for the antimicrobial activity of linalyl benzoate is limited. Therefore, this guide also incorporates data on linalool (B1675412), a closely related monoterpene alcohol, to provide a preliminary comparative perspective, with the crucial caveat that linalool and this compound are distinct chemical compounds.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of an agent is primarily quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC/MFC is the lowest concentration that results in microbial death.

Tea Tree Oil (TTO)

Tea tree oil, derived from the leaves of Melaleuca alternifolia, has demonstrated broad-spectrum antimicrobial activity against a wide range of bacteria and fungi.[1] Its efficacy is largely attributed to its main component, terpinen-4-ol.[2][3]

MicroorganismMIC (%)MBC/MFC (%)Reference
Staphylococcus aureus0.25 - 2.00.5 - 4.0[1][4]
Staphylococcus aureus (MRSA)0.25 - 0.3120.5 - 0.625[1]
Escherichia coli0.5 - 3.1 mg/mL-[5]
Candida albicans0.125 - 0.50.25 - 0.5[3][6]
Pseudomonas aeruginosa>2.0-[1]
Enterococcus faecalis>2.0-[1]
Streptococcus pyogenes100% inhibition-[7]
Klebsiella pneumoniae100% inhibition-[7]

Note: MIC and MBC/MFC values can vary depending on the specific strain of the microorganism, the composition of the tea tree oil, and the experimental method used.

Linalool (as a proxy for this compound)
MicroorganismMIC (µL/mL)MBC (µL/mL)Reference
Pseudomonas fluorescens1.252.5[8]
Shewanella putrefaciens1.5-[9]
Brochothrix thermosphacta3-[4]

Disclaimer: The data presented for linalool should be interpreted with caution and does not directly represent the antimicrobial efficacy of this compound. Further research is required to determine the specific antimicrobial properties of this compound.

Mechanisms of Antimicrobial Action

Tea Tree Oil

The primary mechanism of action of tea tree oil involves the disruption of cell membrane integrity.[2] Its lipophilic components, particularly terpinen-4-ol, partition into the bacterial and fungal cell membranes, leading to increased permeability.[2][3] This disruption results in the leakage of essential intracellular components, such as potassium ions and nucleic acids, and inhibition of cellular respiration, ultimately leading to cell death. Electron microscopy studies have shown that tea tree oil treatment leads to the loss of cytoplasmic contents and the formation of mesosomes in bacteria.

TeaTreeOil_Mechanism TTO Tea Tree Oil (Terpinen-4-ol) CellMembrane Bacterial/Fungal Cell Membrane TTO->CellMembrane Partitions into Disruption Membrane Disruption & Increased Permeability CellMembrane->Disruption Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Disruption->Leakage Respiration Inhibition of Cellular Respiration Disruption->Respiration CellDeath Cell Death Leakage->CellDeath Respiration->CellDeath

Caption: Mechanism of action of Tea Tree Oil.

Linalool

The antimicrobial mechanism of linalool also appears to be centered on cell membrane disruption.[8][9] Studies have shown that linalool treatment leads to a reduction in membrane potential, leakage of intracellular macromolecules like DNA, RNA, and proteins, and inhibition of key enzymes involved in metabolic pathways and energy synthesis.[8][9] This suggests that linalool compromises the structural and functional integrity of the cell membrane, leading to metabolic dysfunction and ultimately, cell death.

Linalool_Mechanism Linalool Linalool CellMembrane Bacterial Cell Membrane Linalool->CellMembrane Interacts with EnzymeInhibition Inhibition of Metabolic & Energy Synthesis Enzymes Linalool->EnzymeInhibition MembraneDamage Membrane Damage & Reduced Potential CellMembrane->MembraneDamage MacromoleculeLeakage Leakage of DNA, RNA, and Proteins MembraneDamage->MacromoleculeLeakage CellDeath Cell Death MacromoleculeLeakage->CellDeath EnzymeInhibition->CellDeath Broth_Microdilution cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis SerialDilution Serial Dilution of Antimicrobial Agent Inoculation Inoculation of Microtiter Plate with Dilutions and Inoculum SerialDilution->Inoculation InoculumPrep Preparation of Standardized Microbial Inoculum InoculumPrep->Inoculation Incubate Incubation at Optimal Temperature and Time Inoculation->Incubate VisualInspection Visual Inspection for Turbidity (MIC Determination) Incubate->VisualInspection Subculture Subculturing from Clear Wells onto Agar Plates VisualInspection->Subculture MBC_MFC Incubation and Determination of MBC/MFC Subculture->MBC_MFC

References

Quantitative Analysis of Linalyl Benzoate in Commercial Essential Oils: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Linalyl Benzoate content in commercial essential oils, focusing on Lavender, Bergamot, and Clary Sage. While a prominent fragrance ingredient, this compound is typically found as a minor constituent in these essential oils, with Linalool (B1675412) and Linyl Acetate (B1210297) being the most abundant components. This document outlines the standard analytical methodology for its quantification, presents available data on its concentration, and discusses alternative analytical approaches.

Comparative Quantitative Data

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the industry standard for the qualitative and quantitative analysis of essential oil components. However, specific quantitative data for this compound in a wide range of commercial essential oils is not extensively documented in publicly available literature. The focus of most analyses remains on the major constituents like linalool and linalyl acetate.

Based on available data, the concentration of key components in Lavender, Bergamot, and Clary Sage essential oils is presented below. It is important to note that the concentration of this compound is often below the reporting threshold in many general analyses and, when detected, is typically in trace amounts.

Essential OilMajor Components & Concentration (%)This compound Concentration (%)Analytical Method
Lavender Oil (Lavandula angustifolia) Linalool (20-45%)[1], Linalyl acetate (25-46%)[1]Not typically reported as a significant component. Often found in trace amounts, if at all.GC-MS, GC-FID
Bergamot Oil (Citrus bergamia) Linalool (3-15%)[2][3], Linalyl acetate (30-60%)[2][3]Not typically reported as a significant component.GC-MS, GC-FID
Clary Sage Oil (Salvia sclarea) Linalool (10-20%)[4], Linalyl acetate (60-70%)[4]Detected in some analyses, typically at low levels (e.g., 6.90% in one study of seeds)[5][6].GC-MS, GC-FID

Experimental Protocols

Accurate quantification of a minor component like this compound requires a validated and sensitive analytical method. The following protocol outlines a standard Gas Chromatography-Mass Spectrometry (GC-MS) method suitable for this purpose.

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is the gold standard for the separation, identification, and quantification of volatile and semi-volatile compounds in essential oils.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the commercial essential oil into a 10 mL volumetric flask.

  • Dilute to volume with a suitable solvent such as hexane (B92381) or ethanol.

  • Prepare a series of calibration standards of this compound in the same solvent, covering a concentration range appropriate for the expected trace amounts (e.g., 0.01 to 1 mg/mL).

  • Prepare an internal standard solution (e.g., methyl benzoate) of a known concentration in the same solvent.

  • Add a fixed amount of the internal standard solution to both the sample and calibration standard solutions.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Column: HP-5MS fused-silica capillary column (30 m × 0.25 mm, film thickness 0.25 μm) or equivalent.

  • Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 10:1.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 3°C/min.

    • Ramp to 250°C at a rate of 10°C/min, hold for 5 minutes.

  • MSD Conditions:

    • Ion Source Temperature: 230°C.

    • Interface Temperature: 280°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 105, 122, 148) and the internal standard.

3. Data Analysis and Quantification:

  • Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum compared to the standard.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Alternative Method: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS

HS-SPME is a solvent-free sample preparation technique that is particularly useful for the analysis of volatile and semi-volatile compounds in complex matrices. It can be a valuable alternative for rapid screening and quantification.

1. Sample Preparation:

  • Place a small, accurately weighed amount of the essential oil (e.g., 10-50 mg) into a headspace vial.

  • Add a known amount of a suitable internal standard.

  • Seal the vial.

2. HS-SPME-GC-MS Procedure:

  • Equilibrate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

  • Expose a SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace for a defined extraction time (e.g., 30 minutes).

  • Desorb the analytes from the fiber in the GC injector.

  • The GC-MS conditions would be similar to the primary method described above.

3. Quantification:

  • Quantification is performed using an internal or external standard method, similar to the direct injection GC-MS approach.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound in essential oils using GC-MS.

Quantitative_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis GC-MS Analysis cluster_DataProcessing Data Processing & Quantification Sample Commercial Essential Oil Weighing Accurate Weighing Sample->Weighing Dilution Dilution with Solvent Weighing->Dilution InternalStandard Addition of Internal Standard Dilution->InternalStandard Injection GC Injection InternalStandard->Injection CalibrationStandards Preparation of Calibration Standards CalibrationStandards->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration CalibrationCurve Calibration Curve Construction PeakIntegration->CalibrationCurve Quantification Quantification of this compound CalibrationCurve->Quantification Result Final Concentration Report Quantification->Result

Caption: General workflow for the quantitative analysis of this compound.

References

Unveiling the Biological Potential of Linalyl Benzoate: An Indirect Comparative Analysis of In-Vitro and In-Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable scarcity of direct research on the specific biological activities of linalyl benzoate (B1203000). However, by examining studies on its constituent molecules, linalool (B1675412) and benzoate derivatives, as well as the closely related compound linalyl acetate (B1210297), we can infer its potential pharmacological profile. This guide provides a comparative analysis of in-vitro and in-vivo data for these related compounds, offering valuable insights for researchers, scientists, and drug development professionals.

Linalyl benzoate, an ester formed from linalool and benzoic acid, is primarily utilized as a fragrance and flavoring agent. While direct investigations into its anticancer, anti-inflammatory, or antioxidant properties are limited, the well-documented bioactivities of its precursors and structural analogs provide a foundation for predicting its potential effects. This report synthesizes available data to draw a comparative picture of potential in-vitro and in-vivo outcomes.

In-Vitro vs. In-Vivo Biological Activities: A Comparative Overview

The following tables summarize quantitative data from studies on linalool, linalyl acetate, and other benzoate esters, offering a proxy for understanding the potential activities of this compound.

Table 1: Comparative In-Vitro Anticancer Activity of Related Compounds
Compound/DerivativeCell LineAssayIC50 / % InhibitionCitation
Linalool MCF-7 (Breast Cancer)MTT Assay480 µM (24h), 412 µM (48h)[1][2]
MDA-MB-231 (Breast Cancer)MTT Assay588 µM (24h), 481 µM (48h)[1][2]
Eugenyl Benzoate Derivatives HT29 (Colorectal Cancer)Cytotoxicity Assay26.56 - 286.81 µmol/ml[3][4][5]
2-phenoxyethyl 4-hydroxybenzoate MCF-7 (Breast Cancer)Cytotoxicity Assay< 62.5 µg/mL[6]
Table 2: Comparative In-Vivo Anti-inflammatory and Anticancer Activity of Related Compounds
CompoundAnimal ModelActivityKey FindingsCitation
Linalyl Acetate Rats (Carrageenan-induced edema)Anti-inflammatoryDelayed and less potent reduction in edema compared to linalool.[7][8]
Linalool Mice (Imiquimod-induced psoriasis)Anti-inflammatory64.28% recovery in PASI score at 2% concentration.
Rats (Formaldehyde/Freund's adjuvant-induced arthritis)Anti-inflammatory & Anti-arthriticReduced paw inflammation and arthritis symptoms.[9]
Ethyl 4-[(4-methylbenzyl)oxy] benzoate Mice (Ehrlich Ascites Carcinoma)Anticancer58.98% cell growth inhibition at 1.00 mg/kg.[10]
Linalool Mice (Colon cancer xenograft)Anticancer55% reduction in mean tumor weight at 200 mg/kg.[11]
Table 3: Comparative In-Vitro Antioxidant Activity of Related Compounds
CompoundAssayIC50 / ActivityCitation
Linalool DPPH Radical ScavengingIncreased scavenging activity in plasma of subjects after inhalation.[12]
2-phenoxyethyl benzoate derivatives DPPH Radical ScavengingIC50 in the range of 900-1100 µg/mL.[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In-Vitro Cytotoxicity Assay (MTT)
  • Cell Lines: Human breast cancer cell lines (MCF-7, MDA-MB-231) or colorectal cancer cells (HT29).[1][2][3][4][5]

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound (e.g., linalool, benzoate derivatives) for specified durations (e.g., 24, 48 hours).[1][2]

    • Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • After incubation, the formazan (B1609692) crystals formed are dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC50 value, the concentration required to inhibit 50% of cell growth, is then calculated.

In-Vivo Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Wistar rats.[7][8]

  • Methodology:

    • A pre-treatment dose of the test compound (e.g., linalyl acetate) is administered systemically (e.g., intraperitoneally).

    • After a specific time, a subs-plantar injection of carrageenan (a phlogistic agent) is given into the right hind paw to induce inflammation.

    • The volume of the paw is measured at various time points post-carrageenan injection using a plethysmometer.

    • The percentage of edema inhibition is calculated by comparing the paw volume of the treated group with that of the control group (receiving only the vehicle and carrageenan).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from purple to yellow, which is measured spectrophotometrically.

  • Methodology:

    • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

    • Different concentrations of the test compound are added to the DPPH solution.

    • The mixture is incubated in the dark for a specific period.

    • The absorbance is measured at a specific wavelength (e.g., 517 nm).

    • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[6]

Visualizing Potential Mechanisms

To conceptualize the potential biological pathways that this compound might influence, based on the activities of its related compounds, the following diagrams are provided.

experimental_workflow cluster_invitro In-Vitro Studies cluster_invivo In-Vivo Studies cell_culture Cancer Cell Lines (e.g., MCF-7, HT29) treatment Treatment with Test Compound cell_culture->treatment assays Biological Assays (MTT, Apoptosis, etc.) treatment->assays data_analysis_vitro Data Analysis (IC50 Calculation) assays->data_analysis_vitro animal_model Animal Models (Rats, Mice) induction Disease Induction (e.g., Inflammation, Tumor) animal_model->induction treatment_vivo Compound Administration induction->treatment_vivo observation Observation & Measurement (e.g., Paw Volume, Tumor Size) treatment_vivo->observation data_analysis_vivo Data Analysis (Inhibition %) observation->data_analysis_vivo

Caption: General workflow for in-vitro and in-vivo biological activity assessment.

signaling_pathway cluster_inflammation Potential Anti-inflammatory Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., Carrageenan, LPS) nf_kb NF-κB Activation inflammatory_stimuli->nf_kb pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nf_kb->pro_inflammatory_cytokines inflammation Inflammation pro_inflammatory_cytokines->inflammation linalyl_benzoate This compound (Hypothesized) linalyl_benzoate->nf_kb Inhibition

Caption: Hypothesized anti-inflammatory signaling pathway for this compound.

Conclusion and Future Directions

While direct evidence for the biological activity of this compound is currently lacking, the existing data on linalool, linalyl acetate, and other benzoate derivatives strongly suggest its potential as an anticancer, anti-inflammatory, and antioxidant agent. The in-vitro studies on related compounds indicate a likelihood of cytotoxic effects against various cancer cell lines, while in-vivo studies point towards potential anti-inflammatory and tumor-reducing capabilities.

This comparative guide highlights a significant knowledge gap in the scientific literature and underscores the need for direct experimental investigation into the biological properties of this compound. Future research should focus on conducting comprehensive in-vitro and in-vivo studies to validate these inferred activities, elucidate the underlying mechanisms of action, and determine its potential for therapeutic applications. Such studies will be crucial for transitioning this widely used fragrance and flavor compound into the realm of pharmacology and drug development.

References

A Comparative Sensory Analysis of Natural vs. Synthetic Linalyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Linalyl benzoate (B1203000) is a widely utilized aroma chemical prized for its complex and pleasant sensory profile, often described as floral, sweet, and fruity with tuberose and woody undertones. It is a key component in many fragrance formulations and can be obtained from natural sources or through chemical synthesis. For professionals in research and development, understanding the potential sensory nuances between natural and synthetic linalyl benzoate is critical for product formulation and quality control. This guide provides a comprehensive comparison of their sensory profiles, supported by an understanding of their chemical composition and a detailed protocol for their sensory evaluation.

Sensory Profile: A Comparative Overview

Natural this compound , primarily found in the essential oils of tuberose (Polianthes tuberosa) and ylang-ylang (Cananga odorata), is characterized by a rich, complex, and multi-faceted aroma.[1][2] Its scent is often described as having a deep floral character with nuances of tuberose, jasmine, and a subtle fruitiness.[3][4] The complexity of natural this compound's aroma is attributed to the presence of trace amounts of other volatile compounds from the essential oil, as well as a specific enantiomeric distribution dictated by its biosynthesis in the plant.

Synthetic this compound , on the other hand, is typically produced from the esterification of linalool (B1675412) with benzoic acid. Its odor is generally described as a clean, strong, and consistent floral note with a pronounced tuberose character.[3][4] However, it may lack the depth and complexity of its natural counterpart. The sensory character of synthetic this compound is highly dependent on the purity of the starting materials and the synthesis process, which can introduce trace impurities that may impact the final aroma. Furthermore, synthetic linalool is often a racemic mixture of its (R)-(-) and (S)-(+) enantiomers, which likely results in a different sensory perception compared to the enantiomerically specific natural form.[5][6]

Quantitative Sensory Data

Due to a lack of direct comparative studies, a quantitative data table for the sensory attributes of natural versus synthetic this compound cannot be definitively compiled from existing literature. However, the following table outlines the key sensory descriptors associated with this compound and provides a hypothetical framework for what a quantitative descriptive analysis (QDA) might reveal.

Sensory Attribute CategoryAssociated DescriptorsHypothetical Intensity Rating (Natural)Hypothetical Intensity Rating (Synthetic)
Floral Tuberose, Jasmine, GardeniaHighHigh
Fruity Plum, Grape, TropicalModerateLow to Moderate
Sweet Balsamic, HoneyModerateLow to Moderate
Green Herbal, LeafyLowVery Low
Woody Soft, Sandalwood-likeLow to ModerateLow
Chemical/Synthetic Sharp, ChemicalVery LowLow
Complexity Rich, Multi-facetedHighModerate

Experimental Protocols: Sensory and Chemical Analysis

To definitively compare the sensory profiles of natural and synthetic this compound, a combination of sensory evaluation by a trained panel and instrumental analysis is recommended.

1. Quantitative Descriptive Analysis (QDA)

QDA is a robust method for quantifying the sensory attributes of a product.[7][8]

  • Panel Selection and Training: A panel of 10-15 individuals should be screened for their olfactory acuity and ability to describe scents. The panel would then be trained over several sessions to develop a consensus vocabulary for the aroma attributes of this compound. Reference standards for each descriptor (e.g., essential oils for floral notes, pure chemicals for specific fruity or chemical notes) should be provided.

  • Sample Preparation: Natural and synthetic this compound samples should be diluted to an appropriate, equivalent intensity in an odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol). Samples should be presented in coded, identical containers to blind the panelists.

  • Evaluation: Panelists would individually rate the intensity of each agreed-upon sensory attribute on a continuous scale (e.g., a 15-cm line scale anchored from "none" to "very strong"). Each sample should be evaluated in triplicate.

  • Data Analysis: The data would be analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the intensity of each attribute between the natural and synthetic samples. Principal Component Analysis (PCA) can be used to visualize the overall sensory differences.

2. Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation power of gas chromatography with human olfaction to identify aroma-active compounds.[9][10]

  • Instrumentation: A gas chromatograph coupled to both a mass spectrometer (MS) for chemical identification and an olfactory port for sensory detection. A chiral column would be essential to separate the enantiomers of this compound and its precursors.

  • Analysis: The natural and synthetic samples would be injected into the GC. As compounds elute from the column, they are split between the MS detector and the olfactory port. A trained panelist at the olfactory port describes the odor of each eluting compound and rates its intensity.

  • Data Interpretation: The resulting aromagrams would be compared to identify which compounds contribute to the characteristic aroma of each sample and to pinpoint any differences in aroma-active impurities or enantiomeric ratios.

Factors Influencing Sensory Differences

The probable sensory differences between natural and synthetic this compound can be attributed to two main factors: enantiomeric composition and the presence of trace impurities.

G cluster_0 Natural this compound cluster_1 Synthetic this compound Natural Source Natural Source Biosynthesis Biosynthesis Specific Enantiomeric Ratio Specific Enantiomeric Ratio Trace Naturals Trace Naturals Natural Sensory Profile Natural Sensory Profile Sensory Difference Likely Sensory Difference Natural Sensory Profile->Sensory Difference Chemical Synthesis Chemical Synthesis Racemic Precursors Racemic Precursors Racemic Mixture Racemic Mixture Synthesis Impurities Synthesis Impurities Synthetic Sensory Profile Synthetic Sensory Profile Synthetic Sensory Profile->Sensory Difference

Signaling Pathways in Olfactory Perception

The perception of any aroma, including that of this compound, begins with the interaction of volatile molecules with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. This interaction initiates a signal transduction cascade.

G This compound Molecule This compound Molecule Olfactory Receptor (OR) Olfactory Receptor (OR) This compound Molecule->Olfactory Receptor (OR) Binds to G-protein Activation G-protein Activation Olfactory Receptor (OR)->G-protein Activation Adenylate Cyclase Activation Adenylate Cyclase Activation G-protein Activation->Adenylate Cyclase Activation cAMP Production cAMP Production Adenylate Cyclase Activation->cAMP Production Ion Channel Opening Ion Channel Opening cAMP Production->Ion Channel Opening Neuron Depolarization Neuron Depolarization Ion Channel Opening->Neuron Depolarization Signal to Brain Signal to Brain Neuron Depolarization->Signal to Brain Sends

Different enantiomers of a chiral molecule like this compound can interact differently with specific ORs, leading to distinct neural signals and, consequently, different perceived odors.[5][6] The presence of various trace compounds in natural extracts can also modulate the overall signal sent to the brain, resulting in a more complex and nuanced aroma perception.

References

Method validation for Linalyl benzoate analysis according to ICH guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three common analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC) with UV detection, and High-Performance Thin-Layer Chromatography (HPTLC)—for the quantitative analysis of Linalyl benzoate (B1203000). The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the reliability and accuracy of analytical data.[1][2][3][4]

Linalyl benzoate is a fragrance ingredient used in various cosmetic and pharmaceutical products. Accurate quantification is crucial for quality control, stability testing, and regulatory compliance. This document outlines the experimental protocols and summarizes the performance data for each method to aid researchers in selecting the most appropriate technique for their specific analytical needs.

Comparison of Method Validation Parameters

Table 1: Summary of Validation Parameters for this compound Analysis

Validation ParameterGC-FIDHPLC-UVHPTLC-DensitometryICH Acceptance Criteria
Linearity (r²) > 0.999> 0.999> 0.998r² ≥ 0.99[5]
Range 1 - 100 µg/mL1 - 100 µg/mL100 - 1000 ng/spotDependent on assay type
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%98.0 - 101.0%Typically 80-120% of the true value[6]
Precision (% RSD)
- Repeatability< 1.5%< 1.0%< 2.0%Typically ≤ 2%
- Intermediate Precision< 2.0%< 1.5%< 2.5%Typically ≤ 3%
Limit of Detection (LOD) ~0.1 µg/mL~0.2 µg/mL~30 ng/spotSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.6 µg/mL~90 ng/spotSignal-to-Noise ratio of 10:1
Specificity HighHighModerate to HighNo interference from blank/placebo[6]
Robustness RobustRobustModerately RobustNo significant change in results with small variations in method parameters

Experimental Protocols

Detailed methodologies for the validation of each analytical technique are provided below. These protocols are representative and may require optimization for specific sample matrices.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a widely used technique for the analysis of volatile and semi-volatile compounds like fragrance ingredients.[7]

Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • Injection Volume: 1 µL (split mode, 50:1)

Validation Procedure:

  • Specificity: A solution of this compound is injected, and the retention time is recorded. A blank (solvent) and a placebo (sample matrix without the analyte) are also injected to ensure no interfering peaks at the retention time of this compound.

  • Linearity: A series of standard solutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) are prepared and injected. A calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (r²) is calculated.[5]

  • Accuracy: The accuracy of the method is determined by a recovery study. A known amount of this compound is spiked into a placebo sample at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The samples are analyzed, and the percentage recovery is calculated.

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of a standard solution of this compound are performed on the same day, and the relative standard deviation (%RSD) of the peak areas is calculated.

    • Intermediate Precision (Inter-day precision): The repeatability assay is performed on a different day by a different analyst to assess the method's reproducibility.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve or by the signal-to-noise ratio.[8]

  • Robustness: The robustness of the method is evaluated by introducing small, deliberate variations in the method parameters (e.g., flow rate, oven temperature) and observing the effect on the results.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile technique suitable for a wide range of compounds, including esters used in cosmetics and pharmaceuticals.[9]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 228 nm

  • Injection Volume: 20 µL

Validation Procedure:

The validation procedure for HPLC-UV follows the same principles as for GC-FID, with adjustments for the specific technique.

  • Specificity: Assessed by comparing the chromatograms of the this compound standard, blank, and placebo.

  • Linearity: A calibration curve is generated using a series of standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Accuracy: Determined through recovery studies by spiking a placebo at three concentration levels.

  • Precision: Evaluated by repeatability and intermediate precision studies.

  • LOD and LOQ: Calculated from the calibration curve or signal-to-noise ratio.

  • Robustness: Assessed by making small changes to the mobile phase composition, flow rate, and column temperature.

High-Performance Thin-Layer Chromatography (HPTLC-Densitometry)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective option for quality control.[10]

Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates

  • Mobile Phase: Toluene:Ethyl Acetate (9:1, v/v)

  • Application: 5 µL of standard and sample solutions applied as bands

  • Development: In a twin-trough chamber saturated with the mobile phase

  • Detection: Densitometric scanning at 228 nm

Validation Procedure:

  • Specificity: The Rf value of this compound is determined. Blank and placebo samples are analyzed to ensure no interfering spots at the Rf of the analyte.

  • Linearity: A range of concentrations of this compound (e.g., 100, 200, 400, 600, 800, 1000 ng/spot) are applied to the plate. A calibration curve is constructed by plotting the peak area against the concentration.[11]

  • Accuracy: Recovery studies are performed by spiking a placebo with known amounts of this compound at three levels.[11]

  • Precision: Repeatability is determined by analyzing six applications of the same standard solution. Intermediate precision is assessed on a different day.

  • LOD and LOQ: Determined from the standard deviation of the response and the slope of the calibration curve.[11]

  • Robustness: The effect of small changes in the mobile phase composition and development time is evaluated.

Visualizations

To further clarify the processes and relationships involved in method validation, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_reporting Reporting prep_std Prepare Standard Solutions chrom_sep Chromatographic Separation (GC, HPLC, or HPTLC) prep_std->chrom_sep prep_sample Prepare Sample Solutions prep_sample->chrom_sep detection Detection (FID, UV, or Densitometry) chrom_sep->detection data_analysis Data Analysis & Statistical Evaluation detection->data_analysis specificity Specificity report Validation Report Generation specificity->report linearity Linearity & Range linearity->report accuracy Accuracy accuracy->report precision Precision precision->report lod_loq LOD & LOQ lod_loq->report robustness Robustness robustness->report data_analysis->specificity data_analysis->linearity data_analysis->accuracy data_analysis->precision data_analysis->lod_loq data_analysis->robustness

Experimental workflow for method validation.

logical_relationships cluster_params Validation Parameters MethodValidation Method Validation (ICH Q2 R2) QuantitativeTests Quantitative Tests MethodValidation->QuantitativeTests Assay Assay QuantitativeTests->Assay Impurity Impurity Testing QuantitativeTests->Impurity Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Range Range Assay->Range Robustness Robustness Assay->Robustness Impurity->Accuracy Impurity->Precision Impurity->Specificity LOQ Quantitation Limit Impurity->LOQ Impurity->Linearity Impurity->Range Impurity->Robustness LOD Detection Limit LOQ->LOD Linearity->Range

Logical relationships of validation parameters.

Conclusion

All three analytical methods—GC-FID, HPLC-UV, and HPTLC-Densitometry—can be successfully validated for the quantitative analysis of this compound according to ICH guidelines.

  • GC-FID is highly suitable for the analysis of volatile fragrance compounds and generally offers high sensitivity.

  • HPLC-UV is a robust and versatile technique applicable to a wide range of analytes and sample matrices.

  • HPTLC provides a high-throughput and cost-effective alternative, particularly for routine quality control analysis.

The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, available instrumentation, and sample throughput needs. The data presented in this guide can serve as a valuable resource for researchers and scientists in the development and validation of analytical methods for this compound and similar compounds.

References

A Comparative Guide to Inter-Laboratory Quantification of Linalyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the inter-laboratory quantification of linalyl benzoate (B1203000), a common fragrance ingredient in cosmetics, essential oils, and other consumer products. While publicly available inter-laboratory comparison data specifically for linalyl benzoate is limited, this document outlines a standardized analytical protocol based on established methods for similar fragrance compounds.[1][2][3] It also presents an illustrative dataset to guide laboratories in establishing and evaluating their own proficiency in quantifying this analyte.

The accurate and reproducible measurement of this compound is crucial for quality control, regulatory compliance, and safety assessment. This guide is designed to facilitate consistency and reliability across different testing sites.

Experimental Protocols

A harmonized experimental protocol is the cornerstone of any successful inter-laboratory comparison. The following Gas Chromatography-Mass Spectrometry (GC-MS) method is synthesized from validated protocols for fragrance allergens and benzoate esters in complex matrices.[1][2][4]

Sample Preparation: Liquid-Liquid Extraction

This protocol is designed for a cosmetic cream matrix but can be adapted for other sample types like essential oils or lotions with appropriate modifications in sample weight and dilution factor.

  • Reagents and Materials :

    • This compound analytical standard (≥98% purity)

    • Internal Standard (IS): Benzyl Benzoate or a suitable non-interfering compound

    • Ethanol (B145695) (HPLC grade)

    • Hexane (B92381) (HPLC grade)

    • Anhydrous Sodium Sulfate (B86663)

    • Deionized Water

    • Vortex mixer

    • Centrifuge

  • Procedure :

    • Accurately weigh approximately 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

    • Spike the sample with a known concentration of the internal standard solution (e.g., 100 µL of a 100 µg/mL solution of Benzyl Benzoate in ethanol).

    • Add 10 mL of ethanol to the tube and vortex for 2 minutes to disperse the sample.

    • Add 10 mL of hexane and vortex vigorously for 3 minutes to extract the analytes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.

    • Transfer the dried extract into a GC vial for analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph :

    • Column : A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for separating benzoate esters.[1]

    • Carrier Gas : Helium at a constant flow rate of 1.0-1.2 mL/min.[1][4]

    • Injector : Splitless mode, with an injection volume of 1 µL.

    • Inlet Temperature : 260 °C.[1]

    • Oven Temperature Program :

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp 1: Increase to 220 °C at a rate of 15 °C/min.

      • Ramp 2: Increase to 280 °C at a rate of 20 °C/min, hold for 5 minutes.

  • Mass Spectrometer :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature : 230 °C.[1]

    • Transfer Line Temperature : 280 °C.

    • Acquisition Mode : Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative accuracy.

      • Target Ions for this compound : To be determined by analyzing a pure standard (likely including fragments at m/z 105, 93, 77).

      • Target Ions for Internal Standard (Benzyl Benzoate) : To be determined from a standard (e.g., m/z 105, 121, 77).

Calibration and Quantification
  • Prepare a series of calibration standards of this compound in hexane, ranging from 0.1 µg/mL to 50 µg/mL.

  • Spike each calibration standard with the internal standard at the same concentration used for the samples.

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Quantify this compound in the prepared samples using the generated calibration curve.

Data Presentation: A Framework for Comparison

An effective inter-laboratory study is essential for establishing the robustness of an analytical method. The following table presents an illustrative summary of quantitative data from a hypothetical study involving three laboratories analyzing a spiked cosmetic cream sample. This table serves as a model for presenting performance metrics.

Table 1: Illustrative Inter-Laboratory Performance Data for this compound Quantification by GC-MS

ParameterLaboratory 1Laboratory 2Laboratory 3Overall MeanInter-Laboratory RSD (%)
Mean Concentration (µg/g) 98.5103.295.899.23.8%
Intra-Laboratory RSD (%) 2.8%3.5%3.1%3.1%-
Recovery (%) 98.5%103.2%95.8%99.2%3.8%
Limit of Detection (LOD) (µg/g) 0.050.060.05--
Limit of Quantification (LOQ) (µg/g) 0.150.200.15--
Note: This data is representative and based on typical performance characteristics of validated GC-MS methods for fragrance and preservative analysis in cosmetic matrices.[2][4][5] The spiked level of this compound in the sample was 100 µg/g.

Mandatory Visualizations

The following diagrams illustrate the logical flow of an inter-laboratory validation study and the analytical workflow for this compound quantification.

Caption: Workflow for an Inter-laboratory Comparison Study.

G Sample 1. Sample Weighing (1g of cream) IS_Spike 2. Internal Standard Spiking (Benzyl Benzoate) Sample->IS_Spike Extraction 3. Liquid-Liquid Extraction (Ethanol & Hexane) IS_Spike->Extraction Centrifuge 4. Centrifugation (Phase Separation) Extraction->Centrifuge Dry 5. Drying of Organic Layer (Anhydrous Na2SO4) Centrifuge->Dry GC_Inject 6. GC-MS Injection (1 µL) Dry->GC_Inject Separation 7. Chromatographic Separation (DB-5ms column) GC_Inject->Separation Detection 8. Mass Spectrometric Detection (EI, SIM Mode) Separation->Detection Quant 9. Quantification (Internal Standard Method) Detection->Quant

Caption: Analytical Workflow for this compound Quantification.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Linalyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This document provides immediate, essential safety protocols and logistical plans for the use of Linalyl benzoate (B1203000).

Linalyl benzoate is a combustible liquid that can cause skin and eye irritation.[1] Adherence to proper personal protective equipment (PPE) protocols and handling procedures is critical to minimize exposure and ensure a safe laboratory environment.

Quantitative Data Summary

The following table summarizes key quantitative safety and physical property data for this compound.

PropertyValueSource
Flash Point> 93.3 °C (> 200.0 °F) Closed Cup[2]
Boiling Point213 °C[1]
ACGIH TLV (TWA)50 ppm (205 mg/m³)[1]
Oral LD50 (rat)> 5000 mg/kg[3]
Dermal LD50 (rabbit)> 5000 mg/kg[3]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound to prevent skin and eye contact, and inhalation of vapors.[1][4]

  • Hand Protection: Chemical-resistant gloves are essential.[1] Nitrile gloves are recommended over latex gloves for better chemical resistance.[5] Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory procedures.

  • Eye and Face Protection: Safety glasses with side-shields or goggles are required to protect against splashes.[1][6]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1] In cases of significant handling, coveralls that provide head-to-toe protection may be appropriate.[7]

  • Respiratory Protection: Work in a well-ventilated area.[1][4] If ventilation is inadequate or there is a risk of inhaling vapors, a NIOSH-approved respirator should be used.[1]

Operational Plan: Step-by-Step Handling Procedure

1. Pre-Handling Preparations:

  • Ensure a Safety Data Sheet (SDS) for this compound is readily accessible.
  • Verify that an eyewash station and safety shower are unobstructed and functional.
  • Confirm the work area is well-ventilated, such as a chemical fume hood.[1]
  • Assemble all necessary PPE and ensure it is in good condition.
  • Have spill control materials (e.g., inert absorbent material like sand or vermiculite) readily available.[1]

2. Handling this compound:

  • Don the appropriate PPE (gloves, goggles, lab coat).
  • Carefully open the container, avoiding splashes or creating aerosols.
  • Dispense the required amount of this compound, keeping the container opening away from your face.
  • Keep containers tightly closed when not in use to prevent vapor release.[4]
  • Avoid contact with skin and eyes.[4] In case of accidental contact, follow the first aid procedures outlined in the SDS.

3. Post-Handling Procedures:

  • Securely close the this compound container.
  • Decontaminate the work area.
  • Properly remove and dispose of contaminated gloves and any other disposable PPE.
  • Wash hands thoroughly with soap and water after handling.[6]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical advice if irritation develops or persists.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If symptoms develop, seek medical attention.[1]

  • Spill: In case of a spill, eliminate all ignition sources.[1] Absorb the spill with an inert material and place it in a suitable, closed container for disposal.[6] Ensure adequate ventilation.

Disposal Plan

All waste materials containing this compound must be handled as hazardous waste.

  • Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[6]

  • Contaminated Materials: Contaminated packaging, absorbent materials, and disposable PPE should be placed in a sealed, labeled container and disposed of as hazardous waste in accordance with local, state, and federal regulations.[6] Do not allow the product to enter drains or waterways.[1][6]

Safe Handling Workflow

Safe_Handling_Workflow cluster_emergency Emergency prep_sds Access SDS prep_ppe Assemble PPE prep_spill Prepare Spill Kit prep_vent Ensure Ventilation don_ppe Don PPE prep_vent->don_ppe Proceed when ready dispense Dispense Chemical close_container Keep Container Closed spill Spill Occurs dispense->spill Potential Hazard decontaminate Decontaminate Area close_container->decontaminate After handling dispose_ppe Dispose of Contaminated PPE wash_hands Wash Hands collect_waste Collect Hazardous Waste wash_hands->collect_waste For all waste dispose_waste Dispose via Licensed Vendor evacuate Evacuate Area spill->evacuate notify Notify Supervisor evacuate->notify spill_kit Use Spill Kit notify->spill_kit

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.